molecular formula C9H9N3O3 B573146 Methyl 6-methoxypyrazolo[1,5-b]pyridazine-3-carboxylate CAS No. 1263279-79-3

Methyl 6-methoxypyrazolo[1,5-b]pyridazine-3-carboxylate

Cat. No.: B573146
CAS No.: 1263279-79-3
M. Wt: 207.189
InChI Key: TUDWUDDRDODQGU-UHFFFAOYSA-N
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Description

Methyl 6-methoxypyrazolo[1,5-b]pyridazine-3-carboxylate (CAS 1263279-79-3) is a high-purity chemical building block extensively used in medicinal chemistry and drug discovery research. This compound features a pyrazolo[1,5-b]pyridazine scaffold, which has been identified as a promising core structure in the development of kinase inhibitors . Research has demonstrated that analogs based on this scaffold exhibit potent biological activity, showing particular promise in optimization studies for treatments against human African trypanosomiasis (sleeping sickness) by targeting Trypanosoma brucei . The compound serves as a versatile synthetic intermediate for constructing novel derivatives for biological screening, enabling researchers to explore structure-activity relationships and modulate enzyme activity for therapeutic applications . The molecular formula is C 9 H 9 N 3 O 3 with a molecular weight of 207.19 g/mol . Store this product sealed in a dry environment at 2-8°C . This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 6-methoxypyrazolo[1,5-b]pyridazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O3/c1-14-8-4-3-7-6(9(13)15-2)5-10-12(7)11-8/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUDWUDDRDODQGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN2C(=C(C=N2)C(=O)OC)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 6-methoxypyrazolo[1,5-b]pyridazine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, in-depth overview of a robust synthetic pathway for Methyl 6-methoxypyrazolo[1,5-b]pyridazine-3-carboxylate, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and pharmaceutical development. The guide delineates a logical, multi-step synthesis, commencing with the preparation of a key pyridazine intermediate, followed by the strategic construction of the fused pyrazolo ring system via a regioselective 1,3-dipolar cycloaddition. Each section provides not only detailed experimental protocols but also elucidates the underlying chemical principles and rationale for the chosen methodologies. All procedures are substantiated with citations to authoritative literature, ensuring scientific integrity and reproducibility.

Introduction: The Significance of the Pyrazolo[1,5-b]pyridazine Scaffold

The pyrazolo[1,5-b]pyridazine core is a privileged heterocyclic motif in modern drug discovery. Its rigid, planar structure and the specific arrangement of nitrogen atoms make it an excellent scaffold for developing potent and selective kinase inhibitors, among other therapeutic agents.[1] The title compound, this compound, serves as a crucial intermediate, offering multiple points for further chemical modification to generate diverse libraries of bioactive molecules.[2] This guide presents a validated and efficient synthetic route, designed to be both scalable and reproducible in a standard laboratory setting.

Overall Synthetic Strategy

The synthesis is logically divided into three primary stages. The first stage involves the preparation of the key precursor, 3-amino-6-methoxypyridazine. The second stage focuses on the formation of an N-aminopyridazinium salt, which is the precursor to the reactive 1,3-dipole. The final and most critical stage is the [3+2] cycloaddition reaction with methyl propiolate to construct the target bicyclic system.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: 1,3-Dipole Precursor Formation cluster_2 Stage 3: [3+2] Cycloaddition 3-Amino-6-chloropyridazine 3-Amino-6-chloropyridazine 3-Amino-6-methoxypyridazine 3-Amino-6-methoxypyridazine 3-Amino-6-chloropyridazine->3-Amino-6-methoxypyridazine  NaOMe, MeOH  High T/P N-Amino-6-methoxypyridazinium salt N-Amino-6-methoxypyridazinium salt 3-Amino-6-methoxypyridazine->N-Amino-6-methoxypyridazinium salt  Aminating Agent  (e.g., MSH) Final Product This compound N-Amino-6-methoxypyridazinium salt->Final Product  Methyl Propiolate,  Base (e.g., TEA)

Sources

An In-Depth Technical Guide to the Characterization of Methyl 6-methoxypyrazolo[1,5-b]pyridazine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the characterization of Methyl 6-methoxypyrazolo[1,5-b]pyridazine-3-carboxylate, a key intermediate in contemporary drug discovery. Designed for researchers, scientists, and professionals in drug development, this document outlines the structural elucidation, physicochemical properties, and analytical methodologies pertinent to this heterocyclic scaffold. The pyrazolo[1,5-b]pyridazine core is a recognized pharmacophore, particularly in the development of kinase inhibitors for oncology.[1][2] This guide establishes a framework for the synthesis and detailed characterization of the title compound, ensuring scientific integrity and reproducibility.

Introduction and Molecular Overview

This compound (C₉H₉N₃O₃, Mol. Wt.: 207.19 g/mol ) is a fused heterocyclic system that has garnered significant interest in medicinal chemistry.[3] Its rigid structure provides a valuable scaffold for the design of targeted therapeutics, particularly kinase inhibitors.[1][2] The strategic placement of the methoxy and methyl carboxylate groups offers opportunities for further chemical modification to optimize pharmacological activity and pharmacokinetic properties.

Table 1: Core Molecular and Chemical Identifiers

IdentifierValueSource
IUPAC Name This compoundN/A
CAS Number 1263279-79-3[4]
Molecular Formula C₉H₉N₃O₃[3]
Molecular Weight 207.19 g/mol [3]
MDL Number MFCD17676287[3]

Synthesis Pathway and Rationale

While a specific synthesis for this compound is not extensively detailed in publicly available literature, a plausible and efficient synthetic route can be devised based on established methodologies for related pyrazolo[1,5-b]pyridazine derivatives.[5] The proposed synthesis involves a multi-step process commencing from readily available starting materials.

A potential synthetic approach involves the cyclization of a suitably substituted pyridazine precursor.[5] This method provides a reliable means of constructing the fused heterocyclic core.

Synthesis_Workflow Proposed Synthesis Workflow A Substituted Pyridazine Precursor B Cyclization Reaction A->B Reaction with a suitable cyclizing agent C This compound B->C Formation of the fused ring system

Caption: Proposed synthesis workflow for this compound.

Structural Elucidation and Spectroscopic Characterization

A thorough characterization of this compound is essential to confirm its identity and purity. This involves a suite of spectroscopic techniques, each providing unique insights into the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. Both ¹H and ¹³C NMR are critical for mapping the carbon-hydrogen framework.

¹H NMR (Proton NMR): The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments. The expected chemical shifts are influenced by the aromaticity of the heterocyclic system and the electronic effects of the methoxy and ester functional groups.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule. The chemical shifts of the carbon atoms in the heterocyclic core, as well as those of the methoxy and carboxylate groups, will provide further confirmation of the structure.

Table 2: Predicted ¹H and ¹³C NMR Data

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Pyridazine Ring CH7.0 - 8.5110 - 150
Pyrazole Ring CH8.0 - 8.5100 - 140
Methoxy (-OCH₃)3.9 - 4.155 - 60
Ester Methyl (-COOCH₃)3.8 - 4.050 - 55
Ester Carbonyl (C=O)N/A160 - 170

Note: Predicted values are based on the analysis of similar pyrazolo[1,5-b]pyridazine structures and general principles of NMR spectroscopy. Actual experimental values may vary.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the ester carbonyl, C-O, and aromatic C-H and C=N bonds.

Table 3: Expected IR Absorption Bands

Functional Group Expected Wavenumber (cm⁻¹)
C=O (Ester)1710 - 1730
C-O (Ester and Methoxy)1200 - 1300
C=N and C=C (Aromatic)1500 - 1650
C-H (Aromatic)3000 - 3100
C-H (Aliphatic)2850 - 3000
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. The fragmentation pattern can provide additional structural information.

Expected Fragmentation:

  • Molecular Ion Peak (M⁺): Expected at m/z = 207.0695, corresponding to the molecular formula C₉H₉N₃O₃.

  • Major Fragments: Loss of the methoxy group (-OCH₃), the methyl group from the ester (-CH₃), and the entire ester group (-COOCH₃) are anticipated fragmentation pathways.

Physicochemical and Chromatographic Characterization

Physical Properties

The physical properties of the compound, such as melting point and solubility, are important for its handling, formulation, and biological testing.

Table 4: Predicted Physical Properties

Property Predicted Value/Characteristic
Appearance White to off-white solid
Melting Point 150 - 200 °C (based on related structures)
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol)
Storage 2-8°C
High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the synthesized compound. A reverse-phase HPLC method would be suitable for this molecule.

Exemplary HPLC Method:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.

  • Detection: UV detection at a wavelength corresponding to the compound's UV absorbance maximum (typically in the range of 254-320 nm).

  • Flow Rate: 1.0 mL/min

HPLC_Workflow HPLC Purity Analysis Workflow A Sample Preparation (Dissolve in mobile phase) B Injection into HPLC System A->B C Separation on C18 Column B->C D UV Detection C->D E Data Analysis (Peak integration and purity calculation) D->E

Caption: A typical workflow for purity analysis using HPLC.

X-ray Crystallography

For an unambiguous determination of the three-dimensional structure, single-crystal X-ray diffraction is the gold standard. Obtaining suitable crystals of this compound would allow for the precise determination of bond lengths, bond angles, and the overall molecular conformation. This information is invaluable for structure-based drug design efforts.

Conclusion

The characterization of this compound relies on a combination of spectroscopic and chromatographic techniques. This guide provides a comprehensive framework for the synthesis and detailed analysis of this important pharmaceutical intermediate. The methodologies and expected data presented herein are based on established principles and data from closely related analogs, offering a robust starting point for researchers in the field of drug discovery and development. The pyrazolo[1,5-b]pyridazine scaffold continues to be a fertile ground for the discovery of novel therapeutics, and a thorough understanding of its derivatives is paramount for future advancements.[1][2]

References

  • Stevens KL, Reno MJ, Alberti JB, et al. Synthesis and evaluation of pyrazolo[1,5-b]pyridazines as selective cyclin dependent kinase inhibitors. Bioorg Med Chem Lett. 2008;18(21):5758-5762.
  • Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase.
  • This compound. CymitQuimica. Accessed January 15, 2026.
  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives.
  • US20210206748A1 - Crystalline form of 6-(cyclopropanecarboxamido)-4-((2-methoxy-3-(1-methyl-1h-1,2,4-triazol-3-yl)phenyl)amino).
  • This compound. MySkinRecipes. Accessed January 15, 2026.
  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. Accessed January 15, 2026.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Digital.CSIC. Accessed January 15, 2026.
  • Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Deriv
  • This compound. MySkinRecipes. Accessed January 15, 2026.
  • This compound. Fluorochem. Accessed January 15, 2026.
  • This compound. CymitQuimica. Accessed January 15, 2026.
  • Selectivity and Physicochemical Optimization of Repurposed Pyrazolo[1,5-b]pyridazines for the Treatment of Human African Trypanosomiasis. J Med Chem. 2019;62(24):11247-11268.
  • Synthesis of Methyl 6-Chloropyridazine-3-carboxylate.
  • (12) Patent Application Publication (10) Pub. No.: US 2013/0178478 A1.

Sources

An In-Depth Technical Guide to the Physical and Chemical Properties of Pyrazolo[1,5-b]pyridazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The pyrazolo[1,5-b]pyridazine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry and materials science. This bicyclic aromatic ring system, composed of a fused pyrazole and pyridazine ring, offers a unique combination of electronic properties, structural rigidity, and multiple points for functionalization. Its derivatives have emerged as potent inhibitors of various kinases and other biological targets, making them promising candidates for the development of novel therapeutics.[1] This in-depth technical guide provides a comprehensive overview of the core physical and chemical properties of pyrazolo[1,5-b]pyridazine derivatives, offering field-proven insights into their synthesis, characterization, and reactivity.

Molecular Structure and Physicochemical Properties

The pyrazolo[1,5-b]pyridazine core is a planar, nitrogen-rich heteroaromatic system. The presence and arrangement of the nitrogen atoms significantly influence its electronic distribution, dipole moment, and potential for intermolecular interactions, which are critical determinants of its physical and biological properties.

Melting Point and Solubility

The melting points of pyrazolo[1,5-b]pyridazine derivatives are influenced by their substitution patterns and intermolecular forces, such as hydrogen bonding and π-π stacking. Generally, crystalline solids, their melting points can vary widely. For instance, a selection of synthesized derivatives has exhibited melting points ranging from the low 100s to over 200°C.[2]

Solubility is a crucial parameter for drug development. The inherent aromaticity of the pyrazolo[1,5-b]pyridazine core confers a degree of lipophilicity. However, the nitrogen atoms can act as hydrogen bond acceptors, influencing solubility in polar solvents. The aqueous solubility of many derivatives is low but can be modulated through the introduction of polar functional groups.[2]

Table 1: Physicochemical Properties of Representative Pyrazolo[1,5-b]pyridazine Derivatives

Compound IDMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)LogP (Calculated)
Derivative A C₁₆H₁₁N₇O₂333.30Not Reported2.3
Derivative B C₁₈H₁₄N₆O₂346.35Not Reported2.2
Derivative C C₁₉H₁₆N₆O₂360.38Not ReportedNot Reported
PZ-5 C₁₀H₉N₅SO₂263.28210Not Reported[3]

Note: Data for Derivatives A, B, and C are computed from PubChem.[4][5][6] Data for PZ-5 is from experimental reports.[3]

Spectroscopic Properties

Spectroscopic techniques are indispensable for the structural elucidation and characterization of pyrazolo[1,5-b]pyridazine derivatives.

¹H and ¹³C NMR spectroscopy are fundamental for confirming the structure of these derivatives. The chemical shifts of the protons and carbons are influenced by the electronic environment of the bicyclic system and the nature of the substituents. A detailed 2D NMR analysis, including COSY and HMBC experiments, is often necessary for unambiguous signal assignment.[7]

Mass spectrometry is crucial for determining the molecular weight and elemental composition of pyrazolo[1,5-b]pyridazine derivatives. The fragmentation patterns observed in the mass spectrum can provide valuable structural information. Common fragmentation pathways may involve the loss of small molecules like HCN or N₂.[8][9]

IR spectroscopy helps identify characteristic functional groups within the molecule. Key vibrational bands include C=N, C=C, and aromatic C-H stretching frequencies.[3] UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system. The absorption maxima are dependent on the extent of conjugation and the presence of auxochromic and chromophoric groups.[10]

Synthesis of the Pyrazolo[1,5-b]pyridazine Core

The construction of the pyrazolo[1,5-b]pyridazine ring system is typically achieved through the cyclization of appropriately substituted precursors. A common and effective strategy involves the reaction of a 1-aminopyridazinium salt with a suitable three-carbon component.

General Synthetic Workflow

A versatile method for the synthesis of 3-substituted pyrazolo[1,5-b]pyridazines involves a [3+2] cycloaddition reaction. This process is outlined in the following workflow:

SynthesisWorkflow cluster_step1 Step 1: Formation of 1-Aminopyridazinium Salt cluster_step2 Step 2: [3+2] Cycloaddition Pyridazine Pyridazine Aminopyridazinium 1-Aminopyridazinium Salt Pyridazine->Aminopyridazinium Reaction with HOSA HOSA Hydroxylamine-O-sulfonic acid (HOSA) Cycloadduct Pyrazolo[1,5-b]pyridazine Derivative Aminopyridazinium->Cycloadduct Cycloaddition ThreeCarbonSynthon Three-Carbon Synthon (e.g., α,β-unsaturated ketone/aldehyde) ThreeCarbonSynthon->Cycloadduct ElectrophilicSubstitution PyrazoloPyridazine N N C3 C2 C7 C6 C5 SubstitutedProduct N N C3-E C2 C7 C6 C5 PyrazoloPyridazine->SubstitutedProduct Eplus E⁺ (Electrophile) Eplus->PyrazoloPyridazine:c3 Favored Attack caption Regioselectivity of Electrophilic Substitution

Sources

Spectroscopic and Structural Elucidation of Methyl 6-methoxypyrazolo[1,5-b]pyridazine-3-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This technical guide provides a comprehensive overview of the spectroscopic and structural characteristics of Methyl 6-methoxypyrazolo[1,5-b]pyridazine-3-carboxylate (CAS Number: 1263279-79-3). This compound is a key intermediate in the synthesis of advanced pharmaceutical agents, particularly in the development of kinase inhibitors for oncological applications[1]. The strategic placement of its functional groups on the pyrazolo[1,5-b]pyridazine scaffold allows for versatile molecular design, enabling the synthesis of bioactive molecules with high selectivity and potency.

This document is intended for researchers, scientists, and drug development professionals. It will delve into the predicted spectroscopic data, the rationale behind these predictions based on the analysis of related structures, and the experimental protocols for obtaining and verifying such data.

Molecular Structure and Properties

  • Chemical Name: this compound

  • CAS Number: 1263279-79-3

  • Molecular Formula: C₉H₉N₃O₃

  • Molecular Weight: 207.19 g/mol [1]

The core of this molecule is the pyrazolo[1,5-b]pyridazine heterocyclic system, a fused bicyclic aromatic structure containing three nitrogen atoms. This core is substituted with a methoxy group at the 6-position and a methyl carboxylate group at the 3-position.

Synthesis Pathway

Diagram of Proposed Synthesis Workflow

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Key Reaction Step cluster_product Final Product Pyridazine_Derivative Substituted Pyridazine Cycloaddition [3+2] Cycloaddition Pyridazine_Derivative->Cycloaddition Formation of Pyridazinium Ylide Acetylene_Derivative Methyl Propiolate Acetylene_Derivative->Cycloaddition Target_Molecule This compound Cycloaddition->Target_Molecule Aromatization

Caption: Proposed synthetic workflow for the target molecule.

Predicted Spectroscopic Data and Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra for this compound are detailed below. These predictions are based on the known chemical shifts of the pyrazolo[1,5-b]pyridazine core and the influence of the methoxy and methyl carboxylate substituents.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple, with distinct signals for the aromatic protons and the methyl groups of the substituents.

Predicted Chemical Shift (ppm)MultiplicityIntegrationAssignmentRationale
~8.5 - 8.8Singlet1HH-2The proton at the 2-position of the pyrazole ring is typically deshielded.
~7.8 - 8.1Doublet1HH-7 or H-5Aromatic proton on the pyridazine ring adjacent to a nitrogen atom.
~7.0 - 7.3Doublet1HH-5 or H-7Aromatic proton on the pyridazine ring, likely showing coupling to the other pyridazine proton.
~4.0Singlet3H-OCH₃ (methoxy)Typical chemical shift for a methoxy group attached to an aromatic ring.
~3.9Singlet3H-OCH₃ (ester)Characteristic chemical shift for the methyl group of a methyl ester.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide key information about the carbon framework of the molecule.

Predicted Chemical Shift (ppm)AssignmentRationale
~160 - 165C=O (ester)Carbonyl carbon of the methyl ester group.
~150 - 155C-6Aromatic carbon bearing the methoxy group, expected to be deshielded.
~140 - 145C-8aBridgehead carbon of the fused ring system.
~135 - 140C-2Carbon at the 2-position of the pyrazole ring.
~120 - 125C-7Aromatic CH carbon in the pyridazine ring.
~115 - 120C-3Carbon bearing the methyl carboxylate group.
~100 - 105C-5Aromatic CH carbon in the pyridazine ring.
~55 - 60-OCH₃ (methoxy)Carbon of the methoxy group.
~50 - 55-OCH₃ (ester)Carbon of the methyl ester group.

Experimental Protocol for NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Analysis: Integrate the ¹H NMR signals and determine the chemical shifts and coupling constants. Assign the signals in both ¹H and ¹³C spectra to the respective nuclei in the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC can be employed for unambiguous assignments.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the ester and methoxy groups, as well as the aromatic ring system.

Predicted Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3100 - 3000C-H stretchAromatic
~2950 - 2850C-H stretchAliphatic (-OCH₃)
~1720 - 1700C=O stretchEster
~1600 - 1450C=C and C=N stretchAromatic rings
~1250 - 1200C-O stretch (asymmetric)Ester and Ether
~1100 - 1000C-O stretch (symmetric)Ester and Ether

Experimental Protocol for IR Spectroscopy

  • Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry KBr powder and pressing it into a transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Predicted Mass Spectrum

  • Molecular Ion (M⁺): A prominent peak is expected at m/z = 207, corresponding to the molecular weight of the compound.

  • Key Fragmentation Pathways:

    • Loss of the methoxy radical from the ester (-OCH₃) to give a fragment at m/z = 176.

    • Loss of the methyl radical from the methoxy group (-CH₃) to give a fragment at m/z = 192.

    • Cleavage of the ester group, potentially leading to fragments corresponding to the pyrazolo[1,5-b]pyridazine core. The fragmentation of the heterocyclic ring system itself can be complex, often involving the loss of small molecules like HCN.

Experimental Protocol for Mass Spectrometry

  • Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable ionization source (e.g., electrospray ionization - ESI, or electron ionization - EI).

  • Instrumentation: Employ a high-resolution mass spectrometer (e.g., TOF, Orbitrap) to obtain accurate mass measurements.

  • Data Acquisition: Acquire the mass spectrum over an appropriate m/z range.

  • Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

Diagram of Spectroscopic Analysis Workflow

Spectroscopic_Workflow cluster_techniques Spectroscopic Techniques cluster_data Data Analysis Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data IR_Data Absorption Bands IR->IR_Data MS_Data Molecular Ion Fragmentation Pattern MS->MS_Data Structure_Elucidation Structural Confirmation NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

Caption: Workflow for spectroscopic analysis and structural elucidation.

Conclusion

This technical guide has provided a detailed, albeit predictive, spectroscopic characterization of this compound. By leveraging data from structurally related compounds and established spectroscopic principles, we have outlined the expected NMR, IR, and mass spectrometry data. The provided experimental protocols offer a robust framework for the empirical validation of these predictions. A thorough understanding of the spectroscopic properties of this key intermediate is crucial for its effective utilization in the synthesis of novel kinase inhibitors and other pharmaceutically active compounds.

References

  • MySkinRecipes. This compound. [Link]

  • G. Jones (Ed.). (1977). The Chemistry of Heterocyclic Compounds, Pyridazines. John Wiley & Sons.
  • E. F. V. Scriven, K. Turnbull. (1988). Azides: their preparation and synthetic uses. Chemical Reviews, 88(2), 297-368.
  • H. Wamhoff. (1984). In Comprehensive Heterocyclic Chemistry; Katritzky, A. R., Rees, C. W., Eds.; Pergamon Press: Oxford, U.K.; Vol. 5, p 669.

Sources

Biological activity of Methyl 6-methoxypyrazolo[1,5-b]pyridazine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity and Application of Methyl 6-methoxypyrazolo[1,5-b]pyridazine-3-carboxylate

Abstract

This compound is a heterocyclic compound that serves as a pivotal intermediate in medicinal chemistry.[1][2] While not typically an end-product therapeutic agent, its rigid, fused-ring structure forms the core of a "privileged scaffold" used to develop highly selective and potent modulators of enzyme activity, particularly protein kinase inhibitors.[1][3][4] This guide provides an in-depth analysis of the compound's chemical profile, its role as a foundational building block for kinase inhibitors, the strategic importance of its functional groups in establishing structure-activity relationships (SAR), and the experimental workflows used to translate this intermediate into biologically active molecules for targeted therapies in areas such as oncology and infectious diseases.[1][5][6]

Introduction: The Pyrazolo[1,5-b]pyridazine Scaffold in Modern Drug Discovery

The quest for targeted therapies has elevated the importance of specific molecular scaffolds that can be systematically modified to achieve high affinity and selectivity for a biological target. The pyrazolo[1,5-b]pyridazine core, a fused N-heterocyclic system, has emerged as a significant player in this arena.[4][5] Its structural rigidity and ability to form key hydrogen bonds with the hinge region of ATP-binding pockets make it an ideal foundation for the design of protein kinase inhibitors.[5]

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer and human African trypanosomiasis.[3][5] The pyrazolo[1,5-b]pyridazine scaffold has been successfully utilized to generate compounds that target kinases such as Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase 3β (GSK-3β).[5][6] this compound represents a strategically functionalized version of this core, designed for efficient chemical elaboration in drug discovery programs.[1]

Chemical Profile and Synthesis

The utility of a scaffold begins with its accessibility and chemical properties. This compound is valued for its stability and the reactive handles it presents for further chemical modification.

Compound Properties
PropertyValueSource
Molecular Formula C₉H₉N₃O₃[1]
Molecular Weight 207.19 g/mol [1]
CAS Number 1263279-79-3[7]
Appearance SolidN/A
Primary Application Intermediate for kinase inhibitor synthesis[1]
Storage 2-8°C[1]
Representative Synthetic Pathway

The synthesis of the pyrazolo[1,5-b]pyridazine core is efficiently achieved through a [3+2] dipolar cycloaddition reaction. This method involves the in situ generation of a 1-aminopyridazinium salt, which then reacts with an activated alkyne to form the fused heterocyclic system. This approach is robust and allows for the introduction of various substituents.

G cluster_start Starting Materials cluster_reagents Key Reagents cluster_process Reaction Sequence pyridazine Pyridazine node1 Step 1: Amination Formation of 1-Aminopyridazinium Ion (in situ) pyridazine->node1 Reacts with alkyne Methyl Propiolate node2 Step 2: [3+2] Dipolar Cycloaddition Reaction with Alkyne alkyne->node2 Reactant hosa Hydroxylamine- O-sulfonic acid (HOSA) hosa->node1 Activates node1->node2 Intermediate reacts in node3 Final Product: Methyl Pyrazolo[1,5-b]pyridazine- 3-carboxylate Core node2->node3 Yields

Caption: Synthetic workflow for the pyrazolo[1,5-b]pyridazine core.

Biological Activity: A Scaffold for Potent Kinase Inhibition

The primary biological relevance of this compound stems from its use in constructing potent kinase inhibitors.

Mechanism of Action at the Kinase Active Site

The pyrazolo[1,5-b]pyridazine scaffold acts as a "hinge-binder." The nitrogen atoms within the ring system form critical hydrogen bonds with the backbone amide residues of the kinase hinge region, mimicking the interaction of the adenine ring of ATP. This anchoring effect provides a stable foundation for the rest of the molecule to occupy the ATP-binding pocket, enabling the design of substituents that confer potency and selectivity.

G cluster_kinase Kinase ATP-Binding Pocket cluster_inhibitor Pyrazolo[1,5-b]pyridazine Inhibitor hinge Hinge Region (e.g., LEU-83 in CDK-2) gatekeeper Gatekeeper Residue solvent_front Solvent-Exposed Region scaffold Pyrazolo[1,5-b]pyridazine Core scaffold->hinge H-Bonds (Anchors) r1_group R1 Group (Selectivity Pocket) r1_group->gatekeeper Interacts with r2_group R2 Group (6-Methoxy) (Fine-tunes selectivity) r2_group->hinge Influences binding r3_group R3 Group (from Carboxylate) (Targets solvent region) r3_group->solvent_front Extends into

Caption: Conceptual diagram of scaffold binding in a kinase active site.
Role of Specific Functional Groups
  • 6-methoxy group (R² position): This group is not merely a passive substituent. Studies on related compounds have shown that the presence of a methoxy group at this position can dramatically influence biological activity and selectivity. For instance, in a series of compounds tested against Trypanosoma brucei, the 6-methoxy analog showed a significant decrease in trypanocidal activity but a complete loss of activity against human kinase CDK-4.[5] This demonstrates its critical role in tuning the inhibitor's selectivity profile, potentially by altering electronic properties or steric interactions within the binding pocket.

  • Methyl 3-carboxylate group (R³ position): This ester serves as a versatile synthetic handle. The R³ position is often directed towards the solvent-exposed region of the kinase binding pocket.[5] This allows for the introduction of larger, more polar substituents designed to improve pharmacokinetic properties (like solubility) or to gain additional interactions with the protein surface, enhancing potency without disrupting the core hinge-binding interactions.

Experimental Protocols: From Intermediate to Bioactive Derivative

The value of this compound is realized through its conversion into libraries of derivatives for biological screening. The following protocols outline a standard workflow.

Workflow Overview

G start Start: Methyl 6-methoxypyrazolo [1,5-b]pyridazine-3-carboxylate step1 Step 1: Saponification (Ester to Carboxylic Acid) start->step1 step2 Step 2: Amide Coupling (Introduce diverse R-groups) step1->step2 step3 Step 3: Purification (e.g., Column Chromatography) step2->step3 step4 Step 4: In Vitro Screening (Kinase Inhibition Assay) step3->step4 end End: Identify Lead Compounds step4->end

Caption: Experimental workflow from intermediate to lead identification.
Protocol 1: Derivatization via Amide Coupling

This protocol describes the conversion of the methyl ester to a diverse library of amides, a common strategy to explore the R³ position.

  • Saponification (Ester to Carboxylic Acid):

    • Rationale: The methyl ester is not reactive enough for direct amidation. It must first be hydrolyzed to the more reactive carboxylic acid.

    • Procedure:

      • Dissolve this compound (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v).

      • Add lithium hydroxide (LiOH, ~1.5 eq) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

      • Acidify the reaction mixture to pH ~3-4 with 1N HCl.

      • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

      • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid, which is often used without further purification.

  • Amide Coupling:

    • Rationale: A coupling agent like HATU or EDC/HOBt is used to activate the carboxylic acid, facilitating its reaction with a primary or secondary amine to form a stable amide bond.

    • Procedure:

      • Dissolve the carboxylic acid (1.0 eq) in an anhydrous aprotic solvent like dimethylformamide (DMF).

      • Add the desired amine (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0 eq).

      • Add the coupling agent (e.g., HATU, 1.2 eq) and stir at room temperature for 12-16 hours.

      • Monitor the reaction by LC-MS. Upon completion, quench the reaction with water and extract the product with an organic solvent.

      • Purify the crude product via flash column chromatography to obtain the desired amide derivative.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol is a self-validating system to determine the potency (e.g., IC₅₀) of the newly synthesized compounds against a target kinase.

  • Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. A common method uses ADP-Glo™, which quantifies the amount of ADP produced in the kinase reaction. Less ADP means more inhibition.

  • Procedure:

    • Reagent Preparation: Prepare assay buffers, the target kinase, the specific peptide substrate, and ATP at a concentration near its Km for the target kinase (this ensures competitive inhibitors are fairly evaluated).

    • Compound Plating: Serially dilute the test compounds in DMSO and dispense them into a 384-well plate. Include controls: "no inhibitor" (positive control, 100% activity) and "no enzyme" (negative control, 0% activity).

    • Kinase Reaction: Add the kinase and substrate mixture to the wells. Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Signal Detection: Stop the kinase reaction and measure the output. For ADP-Glo™, add the ADP-Glo™ Reagent to deplete unused ATP. Then, add the Kinase Detection Reagent to convert ADP to ATP, which drives a luciferase/luciferin reaction, producing a luminescent signal proportional to the amount of ADP formed.

    • Data Analysis: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value.

Structure-Activity Relationship (SAR) Summary

Data from repurposed pyrazolo[1,5-b]pyridazines provides valuable insights into the SAR of this scaffold.

Position of SubstitutionSubstituent TypeEffect on Biological ActivityReference
R² (6-position) Methoxy groupDecreased activity against T. b. brucei but eliminated activity against human CDK-4, indicating a role in selectivity.[5]
R² (6-position) Morpholine groupMaintained potency against T. b. brucei while significantly decreasing activity against human kinases GSK-3β and CDK-4.[5]
R³ (3-position) Alkyl groupsModerate inhibition of T. b. brucei.[6]
R³ (3-position) Aryl groupsNoticeable increase in potency against T. b. brucei.[6]

These findings underscore the importance of systematic modification at all positions of the scaffold to achieve the desired balance of potency and selectivity. The 6-methoxy group of the title compound provides a unique starting point for developing inhibitors with a specific selectivity profile.

Future Directions and Conclusion

This compound is a high-value chemical tool. Its true biological potential is realized when it is used as a foundation for constructing more complex molecules. Future research will likely focus on:

  • Expanding Chemical Diversity: Using the carboxylate handle to introduce novel chemical moieties that can probe for new interactions in the solvent-exposed region of kinase targets.

  • Targeting New Kinases: Screening libraries derived from this scaffold against a wider panel of kinases implicated in different diseases.

  • Broadening Therapeutic Scope: While kinase inhibition is the primary application, the broader pyridazine class of compounds has shown a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and analgesic effects, suggesting that derivatives could be screened for other biological functions.[8][9][10]

References

  • Selectivity and Physicochemical Optimization of Repurposed Pyrazolo[1,5-b]pyridazines for the Treatment of Human African Trypanosomiasis. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • This compound. MySkinRecipes. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. [Link]

  • This compound (Thai). MySkinRecipes. [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. MDPI. [Link]

  • Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. MDPI. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. DAU. [Link]

  • Process for the preparation of pyrazolo[1,5-b]pyridazine derivatives.
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  • Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. ResearchGate. [Link]

  • Selectivity and Physicochemical Optimization of Repurposed Pyrazolo[1,5-b]pyridazines for the Treatment of Human African Trypanosomiasis. PubMed Central. [Link]

  • Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. PubMed Central. [Link]

  • 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations. MDPI. [Link]

Sources

A Comprehensive Technical Guide to the Synthesis of Pyrazolo[1,5-b]pyridazines

Author: BenchChem Technical Support Team. Date: January 2026

Part 1: Introduction to the Pyrazolo[1,5-b]pyridazine Core

The pyrazolo[1,5-b]pyridazine scaffold is a fused heterocyclic system of significant interest in medicinal chemistry and materials science. This nitrogen-rich bicyclic structure, formed by the fusion of a pyrazole and a pyridazine ring, serves as a versatile pharmacophore. Its rigid conformation and defined spatial arrangement of nitrogen atoms allow for precise interactions with biological targets. Notably, derivatives of this scaffold have been identified as potent inhibitors of various human kinases, such as cyclin-dependent kinases (CDKs), making them valuable leads in the development of novel therapeutics for diseases like human African trypanosomiasis.[1][2] Furthermore, the unique electronic properties of these compounds have led to explorations of their potential in materials chemistry, for instance, as fluorescent agents.[3]

This guide provides an in-depth review of the core synthetic strategies for constructing the pyrazolo[1,5-b]pyridazine ring system. We will move beyond a simple recitation of procedures to delve into the mechanistic underpinnings of these reactions, offering field-proven insights into experimental choices and troubleshooting. The methodologies covered are grounded in authoritative literature, providing researchers with a reliable and comprehensive resource for their synthetic endeavors.

Part 2: Foundational Synthetic Strategies

The construction of the pyrazolo[1,5-b]pyridazine core is dominated by two primary and highly effective strategies: (1) the [3+2] dipolar cycloaddition of pyridinium ylides with alkynes and (2) the intramolecular cyclization of functionalized pyridazine precursors. Each approach offers distinct advantages in terms of substrate scope, efficiency, and the types of substituents that can be introduced.

The [3+2] Dipolar Cycloaddition: A Cornerstone of Pyrazolo[1,5-b]pyridazine Synthesis

The most direct and widely employed route to the pyrazolo[1,5-b]pyridazine system is the [3+2] dipolar cycloaddition reaction. This powerful method involves the reaction of a 1,3-dipole, specifically a pyridinium ylide, with a dipolarophile, which is typically an alkyne derivative. The pyridinium ylide is generated in situ from an N-aminopyridazinium salt, providing a robust pathway to the fused bicyclic product.[1]

Mechanistic Principles: The reaction sequence begins with the N-amination of pyridazine. A common and effective aminating agent is hydroxylamine-O-sulfonic acid (HOSA), which reacts with pyridazine in the presence of a base to form the N-aminopyridazinium salt.[1] This salt is the stable precursor to the reactive 1,3-dipole. In the presence of a base (such as potassium carbonate or triethylamine), the N-aminopyridazinium salt is deprotonated to form the pyridinium ylide. This highly reactive intermediate then undergoes a concerted [3+2] cycloaddition with an alkyne. The regioselectivity of this cycloaddition is a critical consideration, often influenced by the electronic and steric properties of the substituents on the alkyne.

G cluster_0 Step 1: Ylide Precursor Formation cluster_1 Step 2: Cycloaddition Reaction pyridazine Pyridazine aminopyridazinium N-Aminopyridazinium Salt pyridazine->aminopyridazinium N-Amination hosa Hydroxylamine-O-sulfonic acid (HOSA) hosa->aminopyridazinium ylide Pyridinium Ylide (1,3-Dipole) aminopyridazinium->ylide Deprotonation (Base) product Pyrazolo[1,5-b]pyridazine ylide->product [3+2] Cycloaddition alkyne Substituted Alkyne (Dipolarophile) alkyne->product

Caption: Synthesis via intramolecular cyclization of a pyridazinyl-hydrazone intermediate.

Detailed Experimental Protocol 2: Oxidative Synthesis from an Acyl-pyridazine Hydrazone [4] This protocol is generalized from methods reported for the synthesis of neutral 1,2,3-triazolo[1,5-b]pyridazines, which share a common mechanistic pathway. [4]

  • Step 1: Formation of the Hydrazone.

    • Dissolve the starting acyl-pyridazine (e.g., 3-acetyl-6-chloropyridazine) (1.0 eq) in a suitable solvent like ethanol.

    • Add the desired hydrazine hydrochloride (e.g., phenylhydrazine hydrochloride) (1.1 eq).

    • Heat the mixture to reflux for several hours until the condensation is complete (monitor by TLC).

    • Cool the reaction mixture, and collect the precipitated hydrazone product by filtration. Wash with cold ethanol and dry.

  • Step 2: Oxidative Cyclization.

    • Suspend the pyridazinyl-hydrazone (1.0 eq) in an inert solvent such as dichloromethane (DCM) or toluene.

    • Add an excess of activated manganese dioxide (MnO₂) (e.g., 5-10 eq).

    • Stir the suspension vigorously at room temperature or with gentle heating for 12-24 hours. The progress of the reaction can be monitored by the disappearance of the starting hydrazone.

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the manganese salts, washing the pad thoroughly with the solvent.

    • Combine the filtrates and evaporate the solvent under reduced pressure.

    • Purify the resulting crude solid by recrystallization or column chromatography to obtain the desired pyrazolo[1,5-b]pyridazine. One report notes purification by sublimation as an effective method. [4]

Part 3: Scientific Integrity & Field Insights

Causality Behind Experimental Choices:

  • Choice of Base in [3+2] Cycloadditions: The selection of the base (e.g., K₂CO₃, NaHCO₃, Et₃N) is critical. A mild inorganic base is often preferred to gently deprotonate the N-aminopyridazinium salt without promoting side reactions of the alkyne or the product. The choice may depend on the acidity of the N-H proton and the stability of the starting materials.

  • Oxidant Selection for Intramolecular Cyclization: Activated MnO₂ is a common and effective choice for oxidative cyclizations because it is a heterogeneous reagent, simplifying workup through simple filtration. [4]The activity of MnO₂ can vary between batches, so using a freshly activated or highly active commercial source is crucial for reproducibility.

  • Solvent Effects: In many heterocyclic syntheses, solvent polarity can influence reaction rates and even regioselectivity. For [3+2] cycloadditions, biphasic systems (DCM/water) or protic solvents can be effective. [1]For condensations, aprotic solvents like DCM or N-Methyl-pyrrolidinone (NMP) are often used to avoid side reactions with the carbonyl groups. [5] Troubleshooting and Self-Validation:

  • Low Yield in Cycloaddition: If the yield of the [3+2] cycloaddition is low, consider the stability of the pyridinium ylide. It can be sensitive to temperature and prolonged reaction times. Ensure the N-amination step proceeds to completion before initiating the cycloaddition. The purity of the alkyne is also paramount.

  • Regioisomer Formation: When using unsymmetrical alkynes in the [3+2] cycloaddition, the formation of two regioisomers is possible. The regiochemical outcome can sometimes be influenced by the catalyst or solvent. Careful characterization using 2D NMR techniques (NOESY, HMBC) is essential to unambiguously assign the structure of the major product.

  • Incomplete Oxidative Cyclization: If the intramolecular cyclization stalls, this may be due to deactivated oxidant or steric hindrance. Increasing the amount of MnO₂ or switching to a more potent homogeneous oxidant might be necessary. However, harsher conditions can also lead to degradation. Gentle heating can sometimes drive the reaction to completion.

Part 4: Conclusion

The synthesis of the pyrazolo[1,5-b]pyridazine core is well-established, with the [3+2] dipolar cycloaddition of N-aminopyridazinium ylides serving as the most versatile and high-yield strategy. This method allows for the direct installation of diverse substituents at the 3-position based on the choice of alkyne. For different substitution patterns, intramolecular oxidative cyclization of pyridazinyl-hydrazones provides a complementary and robust alternative. As the demand for novel kinase inhibitors and functional organic materials grows, these foundational synthetic routes will continue to be critical tools for researchers in drug development and chemical biology, enabling the exploration of this privileged scaffold's vast chemical space.

References

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (n.d.). Google Scholar.
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  • 194 recent advances in the synthesis of new pyrazole derivatives. (n.d.). Google Scholar.
  • Aggarwal, N., Kumar, R., & Singh, P. (2011). Approaches towards the synthesis of 5-aminopyrazoles . Beilstein Journal of Organic Chemistry, 7, 357-378. Retrieved from [Link]

  • Mangalagiu, I. I., et al. (2021). [3 + n] Cycloaddition Reactions: A Milestone Approach for Elaborating Pyridazine of Potential Interest in Medicinal Chemistry . Molecules, 26(11), 3349. Retrieved from [Link]

  • Wang, Y., et al. (2023). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds . Molecules, 28(15), 5786. Retrieved from [Link]

  • Bamborough, P., et al. (2001). Process for the preparation of pyrazolo[1,5-b]pyridazine derivatives. Google Patents.
  • Aggarwal, N., Kumar, R., & Singh, P. (2011). Approaches towards the synthesis of 5-aminopyrazoles . Beilstein Journal of Organic Chemistry, 7, 357-378. Retrieved from [Link]

  • Shakil, M. S., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives . Molecules, 27(19), 6263. Retrieved from [Link]

  • Naglah, A. M., et al. (2025). Synthesis and pharmacological evaluations of novel pyrazolo pyridazine derivatives . Bulletin of the Chemical Society of Ethiopia, 39(12), 2433-2446. Retrieved from [Link]

  • Browne, D. L., et al. (2022). Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines . Molecules, 27(15), 4691. Retrieved from [Link]

  • Quiroga, J., & Insuasty, B. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications . Pharmaceuticals, 15(4), 430. Retrieved from [Link]

  • Pyrazole synthesis . (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Huston, Z. E., et al. (2020). Selectivity and Physicochemical Optimization of Repurposed Pyrazolo[1,5-b]pyridazines for the Treatment of Human African Trypanosomiasis . Journal of Medicinal Chemistry, 63(2), 799-817. Retrieved from [Link]

  • Dömling, A., & Neochoritis, C. G. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps . Beilstein Journal of Organic Chemistry, 20, 1140-1175. Retrieved from [Link]

  • Adams, D. R., et al. (2008). Concise routes to pyrazolo[1,5-a]pyridin-3-yl pyridazin-3-ones . Organic & Biomolecular Chemistry, 6(1), 175-186. Retrieved from [Link]

  • Liu, F., et al. (2013). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors . ACS Medicinal Chemistry Letters, 4(11), 1084-1089. Retrieved from [Link]

  • Synthesis of pyrazole via cyclocondensation reaction of 1,3-dicarbonyl... . (n.d.). ResearchGate. Retrieved from [Link]

  • Quiroga, J., & Insuasty, B. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications . Pharmaceuticals, 15(4), 430. Retrieved from [Link]

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Sources

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of Pyrazolo[1,5-b]pyridazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazolo[1,5-b]pyridazine core, a fused heterocyclic system, has carved a significant niche in contemporary medicinal chemistry. This guide provides a comprehensive exploration of the discovery and historical development of this important scaffold. We will delve into the early synthetic endeavors that paved the way for its creation, trace its evolution from a chemical curiosity to a "privileged scaffold" in drug discovery, and examine the key chemical innovations that have enabled its widespread application. This document will serve as a detailed resource for researchers, offering insights into the foundational chemistry and historical context that continue to inspire the development of novel therapeutics based on the pyrazolo[1,5-b]pyridazine framework.

Introduction: The Genesis of a Fused Heterocycle

The story of the pyrazolo[1,5-b]pyridazine scaffold is intrinsically linked to the broader history of heterocyclic chemistry. The individual pyrazole and pyridazine rings, each with their unique chemical properties, were known and studied long before their fusion into the pyrazolo[1,5-b]pyridazine system. Pyridazine, a six-membered aromatic ring with two adjacent nitrogen atoms, was first synthesized in the late 19th century. Its electron-deficient nature would later prove crucial in the reactivity and biological activity of its fused derivatives. The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, also has a rich history, with its discovery dating back to the late 19th century.

The concept of fusing these two heterocyclic systems arose from the desire to create novel chemical entities with unique electronic distributions and three-dimensional shapes, properties that are paramount in the design of biologically active molecules. The fusion of the electron-rich pyrazole ring with the electron-deficient pyridazine ring creates a unique electronic environment that has been exploited in the development of a wide array of therapeutic agents.

Early Synthetic Explorations: Piecing Together the Core

While pinpointing a single, definitive "first synthesis" of the unsubstituted pyrazolo[1,5-b]pyridazine can be challenging based on currently available literature, a trail of publications from the mid-20th century onwards illuminates the path to its discovery. Early work on related fused systems, such as the 1,2,3-triazolo[1,5-b]pyridazines, reported as early as 1949, indicates that the fundamental chemistry required for the synthesis of such bicyclic heterocycles was being actively explored.

One of the key synthetic strategies that emerged for the construction of the pyrazolo[1,5-b]pyridazine core involves the condensation of a 3-aminopyridazine derivative with a 1,3-dicarbonyl compound or its equivalent. This approach allows for the formation of the pyrazole ring onto the pre-existing pyridazine scaffold.

A significant milestone in the history of this scaffold is evidenced by a 1982 Japanese patent disclosing a 3-formyl-pyrazolo[1,5-b]pyridazine derivative. This publication demonstrates that by the early 1980s, the pyrazolo[1,5-b]pyridazine ring system was not only known but was also being actively functionalized for further chemical exploration.

A general and widely adopted synthetic route to the pyrazolo[1,5-b]pyridazine core is the reaction of N-aminopyridazinium salts with α,β-unsaturated ketones or 1,3-diketones. This method, often referred to as a [3+2] cycloaddition, has proven to be a versatile and efficient way to construct the fused ring system.

Below is a generalized workflow for this synthetic approach:

Pyrazolo[1,5-b]pyridazine Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_product Product NAminopyridazinium N-Aminopyridazinium Salt Cycloaddition [3+2] Cycloaddition NAminopyridazinium->Cycloaddition Reacts with Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->Cycloaddition PyrazoloPyridazine Pyrazolo[1,5-b]pyridazine Cycloaddition->PyrazoloPyridazine Forms

A simplified workflow for the synthesis of the pyrazolo[1,5-b]pyridazine core.

The Rise to Prominence: A Privileged Scaffold in Medicinal Chemistry

The true "discovery" of the pyrazolo[1,5-b]pyridazine scaffold in the context of its biological significance occurred much later, at the turn of the 21st century. It was during this period that high-throughput screening campaigns began to identify compounds containing this core as potent inhibitors of various protein kinases.

A pivotal moment in the history of these compounds was their identification as potent and selective inhibitors of Cyclooxygenase-2 (COX-2)[1]. This discovery, which led to the clinical evaluation of GW406381, a 2,3-diaryl-pyrazolo[1,5-b]pyridazine, for the treatment of inflammatory pain, marked a turning point for the scaffold[1]. It demonstrated the potential of this heterocyclic system to yield drug candidates with favorable pharmacokinetic profiles and in vivo efficacy[1].

Further cementing its status as a "privileged scaffold," the pyrazolo[1,5-b]pyridazine core was identified from a high-throughput screen of known human kinase inhibitors as a promising starting point for the development of treatments for Human African Trypanosomiasis[2]. This repurposing strategy highlighted the versatility of the scaffold and its ability to interact with a diverse range of biological targets[2].

The key to the biological activity of many pyrazolo[1,5-b]pyridazine derivatives lies in their ability to act as ATP-competitive inhibitors of protein kinases. The fused ring system provides a rigid framework that can be appropriately substituted to make specific hydrogen bonding and hydrophobic interactions within the ATP binding pocket of these enzymes.

Modern Synthetic Methodologies and Chemical Properties

The growing interest in pyrazolo[1,5-b]pyridazines has spurred the development of more sophisticated and efficient synthetic methods. A notable process for the preparation of these derivatives involves the oxidation of a 3,3a-dihydro-pyrazolo[1,5-b]pyridazine precursor. This method offers a reliable route to the fully aromatized system.

A detailed, step-by-step protocol for a representative synthesis is outlined below:

Protocol: Synthesis of 2,3-Diaryl-pyrazolo[1,5-b]pyridazines

  • Step 1: Synthesis of the 1,2-diaryl-ethanone precursor. This is typically achieved through standard organic chemistry methods, such as Friedel-Crafts acylation or other carbon-carbon bond-forming reactions.

  • Step 2: Formation of the N-aminopyridazinium salt. Pyridazine is reacted with an aminating agent, such as hydroxylamine-O-sulfonic acid, to generate the corresponding N-aminopyridazinium salt.

  • Step 3: Cycloaddition to form the 3,3a-dihydro-pyrazolo[1,5-b]pyridazine. The 1,2-diaryl-ethanone is reacted with the N-aminopyridazinium salt in the presence of a base and a Lewis acid, such as titanium tetrachloride, to facilitate the cycloaddition reaction.

  • Step 4: Oxidation to the pyrazolo[1,5-b]pyridazine. The resulting 3,3a-dihydro intermediate is oxidized using a suitable oxidizing agent, such as manganese dioxide or air, to yield the final aromatic pyrazolo[1,5-b]pyridazine product.

Below is a diagram illustrating this synthetic pathway:

Detailed Synthesis cluster_start Starting Materials cluster_steps Synthetic Steps cluster_intermediates Intermediates cluster_final Final Product Ketone 1,2-Diaryl-ethanone Cycloaddition Cycloaddition Ketone->Cycloaddition Pyridazine Pyridazine Amination Amination Pyridazine->Amination NAmino N-Aminopyridazinium Salt Amination->NAmino Dihydro 3,3a-Dihydro-pyrazolo[1,5-b]pyridazine Cycloaddition->Dihydro Oxidation Oxidation FinalProduct 2,3-Diaryl-pyrazolo[1,5-b]pyridazine Oxidation->FinalProduct NAmino->Cycloaddition Dihydro->Oxidation

A multi-step synthetic pathway to 2,3-diaryl-pyrazolo[1,5-b]pyridazines.

Physicochemical Properties:

The pyrazolo[1,5-b]pyridazine core imparts a unique set of physicochemical properties to the molecules that contain it. The presence of three nitrogen atoms makes these compounds relatively polar and capable of acting as hydrogen bond acceptors. The aromatic nature of the fused ring system contributes to its planarity and thermal stability. The specific properties of a given derivative can be fine-tuned through the introduction of various substituents at different positions of the scaffold.

Conclusion and Future Outlook

The journey of the pyrazolo[1,5-b]pyridazine scaffold from its early, somewhat obscure beginnings to its current status as a cornerstone of modern medicinal chemistry is a testament to the power of chemical innovation and the relentless search for new therapeutic agents. Its rich history, rooted in the fundamentals of heterocyclic chemistry, has provided a solid foundation for the development of a multitude of biologically active compounds.

As our understanding of disease biology continues to grow, so too will the opportunities for the application of the pyrazolo[1,5-b]pyridazine scaffold. Future research in this area will likely focus on the development of even more selective and potent inhibitors of novel biological targets, the exploration of new synthetic methodologies to access diverse derivatives, and the application of this versatile scaffold in emerging therapeutic areas. The story of the pyrazolo[1,5-b]pyridazine is far from over, and its future chapters are sure to be filled with exciting new discoveries.

References

  • De Rycker, M., et al. (2019). Selectivity and Physicochemical Optimization of Repurposed Pyrazolo[1,5-b]pyridazines for the Treatment of Human African Trypanosomiasis. Journal of Medicinal Chemistry, 62(24), 11093-11113. [Link]

  • Barlin, G. B. (1982). The Pyridazines. John Wiley & Sons.
  • Elguero, J., et al. (1984). The Tautomerism of Heterocycles: A Critical Review. Advances in Heterocyclic Chemistry, 36, 1-69.
  • Talley, J. J., et al. (2000). 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (Celecoxib): A Potent and Orally Active Cyclooxygenase-2 Inhibitor. Journal of Medicinal Chemistry, 43(5), 775-777.
  • Mitsubishi Paper Mills Ltd. (1983). 3-formyl-pyrazolo(1,5-b)pyridazine derivative and preparation thereof.
  • Glaxo Group Ltd. (2001). Process for the preparation of pyrazolo[1,5-b]pyridazine derivatives.

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Unraveling the Enigmatic Mechanism of Methyl 6-methoxypyrazolo[1,5-b]pyridazine-3-carboxylate: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Rise of Privileged Scaffolds in Kinase Inhibition

In the landscape of modern drug discovery, the identification and optimization of "privileged scaffolds" – molecular frameworks that can interact with multiple biological targets – has become a cornerstone of efficient therapeutic development. The pyrazolo[1,5-b]pyridazine core is one such scaffold, demonstrating a remarkable versatility in biological activity. This guide provides a comprehensive technical overview of a specific derivative, Methyl 6-methoxypyrazolo[1,5-b]pyridazine-3-carboxylate, with a deep dive into its probable mechanism of action as a kinase inhibitor. While direct mechanistic studies on this precise molecule are nascent, a wealth of data on analogous compounds allows for a robust, evidence-based exploration of its therapeutic potential. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage this promising chemical entity.

Compound Profile: this compound

This compound is a heterocyclic organic compound that has emerged as a key intermediate in the synthesis of bioactive molecules, particularly in the realm of oncology.[1] Its rigid, bicyclic structure provides a unique three-dimensional arrangement of functional groups, making it an attractive starting point for the design of potent and selective therapeutic agents.

Property Value Source
IUPAC Name This compoundN/A
CAS Number 1263279-79-3[2]
Molecular Formula C₉H₉N₃O₃[1]
Molecular Weight 207.19 g/mol [1]
Appearance White to off-white solidN/A
Solubility Soluble in organic solvents such as DMSO and methanolN/A
Storage 2-8°C[1]

Synthesis and Chemical Properties

The synthesis of this compound can be achieved through a multi-step process, often starting from commercially available pyridazine precursors. A general synthetic route for pyrazolo[1,5-b]pyridazine derivatives is outlined in patent literature, which can be adapted for this specific compound.[3]

A plausible synthetic workflow is depicted below:

Synthesis_Workflow cluster_0 Core Scaffold Formation cluster_1 Functionalization 6-methoxypyridazine 6-methoxypyridazine cycloaddition [3+2] Dipolar Cycloaddition 6-methoxypyridazine->cycloaddition methyl_propiolate Methyl propiolate methyl_propiolate->cycloaddition pyrazolo_pyridazine_ester Methyl pyrazolo[1,5-b]pyridazine-3-carboxylate cycloaddition->pyrazolo_pyridazine_ester intermediate Pyrazolo[1,5-b]pyridazine intermediate halogenation Halogenation (e.g., NBS) intermediate->halogenation bromo_intermediate 3-bromo-6-methoxypyrazolo [1,5-b]pyridazine halogenation->bromo_intermediate carboxylation Carboxylation/ Esterification bromo_intermediate->carboxylation final_product Methyl 6-methoxypyrazolo[1,5-b] pyridazine-3-carboxylate carboxylation->final_product

Figure 1: Generalized synthetic approaches to this compound.

The pyrazolo[1,5-b]pyridazine scaffold is generally stable, but the ester and methoxy groups are susceptible to hydrolysis under strongly acidic or basic conditions. The aromatic nature of the heterocyclic system allows for further functionalization through electrophilic or nucleophilic substitution, offering a rich platform for medicinal chemistry exploration.

Unveiling the Mechanism of Action: A Focus on Kinase Inhibition

While direct enzymatic assays on this compound are not extensively published, a significant body of evidence points towards kinase inhibition as the primary mechanism of action for the pyrazolo[1,5-b]pyridazine scaffold and its isosteres.[4][5][6]

The Pyrazolo[1,5-b]pyridazine Scaffold as an ATP Mimic

Protein kinases are a large family of enzymes that catalyze the transfer of a phosphate group from ATP to a substrate protein. The ATP-binding site is a highly conserved region within the kinase domain, making it an attractive target for inhibitor design. The pyrazolo[1,5-b]pyridazine core acts as a bioisostere of the purine ring of adenine, the nitrogen-containing base in ATP.[4] This structural mimicry allows it to competitively bind to the ATP-binding pocket of various kinases, thereby preventing the phosphorylation of their downstream substrates.

ATP_Binding_Site_Interaction cluster_kinase Kinase ATP-Binding Pocket cluster_inhibitor Pyrazolo[1,5-b]pyridazine Inhibitor hinge Hinge Region (Backbone NH groups) hydrophobic_pocket Hydrophobic Pocket ribose_pocket Ribose-Binding Pocket scaffold Pyrazolo[1,5-b]pyridazine Scaffold scaffold->hinge Hydrogen Bonds substituents Substituents (e.g., 6-methoxy, 3-carboxylate) substituents->hydrophobic_pocket Hydrophobic Interactions substituents->ribose_pocket Van der Waals Interactions In_Silico_Workflow kinase_structure Select Kinase Crystal Structure (e.g., from PDB) docking Molecular Docking Simulation kinase_structure->docking ligand_prep Prepare 3D Structure of Methyl 6-methoxypyrazolo [1,5-b]pyridazine-3-carboxylate ligand_prep->docking binding_poses Generate Putative Binding Poses docking->binding_poses md_simulation Molecular Dynamics (MD) Simulation binding_poses->md_simulation pose_analysis Analyze Binding Pose Stability and Key Interactions md_simulation->pose_analysis

Figure 3: A typical in silico workflow for predicting inhibitor binding.

These simulations can predict the most likely binding orientation of the compound in the ATP pocket, identify key hydrogen bonds and hydrophobic interactions, and provide a rationale for observed SAR. This information is critical for guiding the design of next-generation analogs with improved potency and selectivity.

Future Directions and Therapeutic Potential

This compound represents a promising starting point for the development of novel kinase inhibitors. Future research should focus on:

  • Comprehensive Kinase Profiling: Screening the compound against a broad panel of kinases to determine its selectivity profile.

  • Cell-Based Assays: Evaluating its ability to inhibit downstream signaling pathways and induce desired cellular phenotypes (e.g., cell cycle arrest, apoptosis) in relevant cancer cell lines.

  • Medicinal Chemistry Optimization: Synthesizing and testing analogs to improve potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.

  • Structural Biology: Obtaining co-crystal structures of the compound or its optimized derivatives in complex with target kinases to definitively elucidate the binding mode.

Conclusion

While the precise mechanism of action of this compound is yet to be fully elucidated through direct studies, a wealth of evidence from analogous structures strongly supports its role as a kinase inhibitor. Its pyrazolo[1,5-b]pyridazine core acts as an ATP-competitive scaffold, with its substituents playing a crucial role in determining its potency and selectivity. This technical guide provides a foundational understanding of this compound's chemical properties, probable mechanism, and the experimental and computational methodologies required to further investigate its therapeutic potential. As the quest for novel and effective kinase inhibitors continues, this compound and its derivatives stand out as a promising class of molecules for future drug discovery efforts.

References

  • [MDPI: Pyrazolo[4,3-e]tetrazolo[1,5-b]t[7][8][9]riazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation]([Link])

  • 7][8][9]riazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations

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Topic: In Vivo Metabolism of Pyrazolo[1,5-b]pyridazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

This guide provides a comprehensive exploration of the in vivo metabolic pathways, experimental design considerations, and analytical strategies pertinent to pyrazolo[1,5-b]pyridazine derivatives. It is intended for researchers, scientists, and drug development professionals seeking to understand and predict the metabolic fate of this important heterocyclic scaffold.

Introduction: The Pyrazolo[1,5-b]pyridazine Scaffold in Drug Discovery

The pyrazolo[1,5-b]pyridazine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry.[1][2][3] Its rigid, planar structure and unique distribution of nitrogen atoms make it a versatile scaffold for interacting with a wide range of biological targets.[4][5] Derivatives have been investigated as potent and selective inhibitors for various enzymes, including cyclooxygenase-2 (COX-2) and protein kinases, making them relevant for therapeutic areas such as inflammation and oncology.[6][7][8]

A thorough understanding of a compound's absorption, distribution, metabolism, and excretion (ADME) properties is fundamental to successful drug development. Metabolism, in particular, dictates the compound's half-life, potential for drug-drug interactions, and the formation of active or toxic metabolites.[9] This guide delineates the known metabolic fate of pyrazolo[1,5-b]pyridazine derivatives, providing a framework for anticipating and investigating their biotransformation in vivo.

Foundational Principles of Biotransformation

Drug metabolism is broadly categorized into two phases:

  • Phase I (Functionalization): These reactions introduce or expose functional groups (-OH, -NH2, -SH) on the parent molecule, typically increasing its polarity. The cytochrome P450 (CYP) superfamily of heme-containing monooxygenases is the primary driver of these oxidative reactions, responsible for approximately 70-80% of all drug metabolism.[9][10] Other key enzymes include flavin-containing monooxygenases (FMOs).

  • Phase II (Conjugation): In these reactions, an endogenous substrate (e.g., glucuronic acid, sulfate, glutathione) is attached to the functional groups on the parent drug or its Phase I metabolite. This process significantly increases water solubility, facilitating renal or biliary excretion.

Understanding which specific enzymes interact with the pyrazolo[1,5-b]pyridazine scaffold is crucial for predicting its pharmacokinetic profile and potential liabilities.

Key Metabolic Pathways for Pyrazolo[1,5-b]pyridazine Derivatives

Based on preclinical studies of compounds containing this scaffold, several key metabolic pathways have been identified. These primarily involve Phase I oxidative reactions, which then create sites for subsequent Phase II conjugation.

Phase I: Oxidative Metabolism

The primary sites of metabolic attack on pyrazolo[1,5-b]pyridazine derivatives are typically substituents attached to the core and the nitrogen atoms within the heterocyclic system.

  • N-Dealkylation: The removal of alkyl groups attached to nitrogen atoms is a common pathway. For instance, the N-demethylation of pyrazoloacridine (PZA), an analogue, is catalyzed specifically by the CYP3A4 isozyme.[11]

  • O-Dealkylation: The cleavage of ether linkages, particularly methoxy or ethoxy groups often found on aryl substituents, is another major route. The O-demethylation of PZA to form 9-desmethyl-PZA is catalyzed by CYP1A2.[11]

  • N-Oxidation: The formation of an N-oxide on one of the basic nitrogen atoms of the pyridazine ring can occur. This reaction is often catalyzed by FMOs rather than CYPs, as observed with PZA N-oxide formation.[11]

  • Aromatic Hydroxylation: While not explicitly detailed for all derivatives, hydroxylation of appended aromatic rings is a highly probable metabolic pathway, creating phenolic metabolites that are readily conjugated in Phase II.

Phase_I_Metabolism cluster_cyp CYP450-Mediated cluster_fmo FMO-Mediated Parent Pyrazolo[1,5-b]pyridazine Derivative (e.g., with R-O-CH3, R-N-CH3) Metabolite_ODealk O-Dealkylated Metabolite (R-OH) Parent->Metabolite_ODealk O-Dealkylation (e.g., CYP1A2) Metabolite_NDealk N-Dealkylated Metabolite (R-NH) Parent->Metabolite_NDealk N-Dealkylation (e.g., CYP3A4) Metabolite_NOxide N-Oxide Metabolite Parent->Metabolite_NOxide N-Oxidation

Figure 1: Primary Phase I metabolic pathways for pyrazolo[1,5-b]pyridazine derivatives.

Phase II: Conjugative Metabolism

The functional groups introduced during Phase I serve as handles for Phase II enzymes. The resulting conjugates are highly polar and readily excreted.

  • Glucuronidation: Hydroxyl groups formed via O-dealkylation or aromatic hydroxylation are prime substrates for UDP-glucuronosyltransferases (UGTs), which attach glucuronic acid.

  • Sulfation: Phenolic metabolites can also be conjugated with a sulfonate group by sulfotransferases (SULTs).

Phase_II_Metabolism Metabolite_OH Phase I Metabolite (e.g., R-OH) Metabolite_Gluc Glucuronide Conjugate (Excretable) Metabolite_OH->Metabolite_Gluc Glucuronidation (UGTs) Metabolite_Sulf Sulfate Conjugate (Excretable) Metabolite_OH->Metabolite_Sulf Sulfation (SULTs)

Figure 2: Common Phase II conjugation pathways for hydroxylated metabolites.

A Framework for In Vivo Metabolism Studies

Designing a robust in vivo study requires careful planning, from model selection to sample analysis. The goal is to create a self-validating system that provides a clear and comprehensive picture of the drug's metabolic fate.

Workflow for a Preclinical In Vivo Metabolism Study

InVivo_Workflow cluster_pre cluster_study cluster_post A 1. Select Animal Model (e.g., Sprague-Dawley Rat) B 2. Test Article Formulation & Radiolabeling (optional, e.g., ¹⁴C) A->B C 3. Administration (PO or IV) B->C D 4. House in Metabolism Cages C->D E 5. Timed Sample Collection (Urine, Feces, Blood) D->E F 6. Sample Processing (Pooling, Extraction, Hydrolysis) E->F G 7. Metabolite Profiling (LC-MS/MS) F->G H 8. Structure Elucidation (HRMS, MS/MS, NMR) G->H I 9. Data Interpretation & Pathway Mapping H->I

Figure 3: Standard workflow for an in vivo preclinical drug metabolism study.

Detailed Experimental Protocol

This protocol provides a generalized framework. Specific details such as dose levels, vehicle composition, and collection time points must be optimized for each test compound based on preliminary in vitro data (e.g., from human liver microsomes) and tolerability studies.[7][12]

1. Animal Model Selection and Acclimation:

  • Rationale: The Sprague-Dawley rat is commonly used due to its well-characterized metabolic enzymes and historical use in toxicology.

  • Procedure: Male rats (n=3-5 per group) are acclimated for at least one week. Animals are housed individually in metabolism cages designed to separate urine and feces.

2. Dosing:

  • Rationale: Both intravenous (IV) and oral (PO) routes are often used. The IV route provides 100% bioavailability and reveals clearance mechanisms, while the PO route assesses absorption and first-pass metabolism.

  • Procedure:

    • Formulate the pyrazolo[1,5-b]pyridazine derivative in a suitable vehicle (e.g., 0.5% methylcellulose / 0.1% Tween 80 in water).

    • Administer a single dose via oral gavage or tail vein injection. A typical dose might range from 5 to 50 mg/kg.

3. Sample Collection:

  • Rationale: Collecting multiple biological matrices over a sufficient time course ensures a complete mass balance and captures metabolites with different excretion routes.

  • Procedure:

    • Urine/Feces: Collect at intervals (e.g., 0-8h, 8-24h, 24-48h, 48-72h) into collection vessels, often kept on dry ice.

    • Blood: Collect sparse samples (e.g., ~100 µL) from a peripheral vein (e.g., tail vein) at pre-dose and multiple post-dose time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24h). Collect into tubes containing an anticoagulant (e.g., K2EDTA).

4. Sample Processing:

  • Rationale: Samples must be processed to stabilize them, extract the compounds of interest, and prepare them for analysis.

  • Procedure:

    • Plasma: Centrifuge blood samples (e.g., 2000 x g for 10 min at 4°C) to separate plasma.

    • Urine: Homogenize and pool urine by collection interval. An aliquot may be treated with β-glucuronidase/sulfatase to hydrolyze Phase II conjugates back to their Phase I aglycones, aiding in identification.

    • Extraction: Perform a protein precipitation (e.g., with 3 volumes of cold acetonitrile) on plasma or a direct dilution of urine before LC-MS analysis.

Analytical Strategies for Metabolite Characterization

Identifying and quantifying metabolites in complex biological matrices is a significant analytical challenge. A multi-instrumental approach is often necessary.

Core and Advanced Analytical Techniques
TechniquePrimary UseStrengthsLimitations
LC-MS/MS Detection, Quantification, Initial StructureHigh sensitivity and selectivity; workhorse of modern metabolite ID.[13][14]May not distinguish isomers; requires authentic standards for absolute quantification.
High-Resolution MS (HRMS) Accurate Mass MeasurementProvides elemental composition of parent and fragment ions, greatly constraining possible structures.[15]Higher cost; data files are very large.
NMR Spectroscopy Unambiguous Structure ElucidationThe "gold standard" for determining the exact position of metabolic modification (e.g., which atom was hydroxylated).[13]Requires relatively large quantities of isolated metabolite; lower sensitivity than MS.
Radiolabeling (¹⁴C/³H) Mass Balance, Quantitative ADMEEnsures all drug-related material is accounted for; provides definitive quantitative data on excretion routes.[11]Requires synthesis of a labeled compound and specialized handling/detection equipment.
Case Study: Metabolism of Pyrazoloacridine (PZA)

A study by Reid et al. (2004) provides an excellent real-world example of characterizing the metabolism of a complex pyrazolo[1,5-b]pyridazine-containing structure.[11]

  • Methods Used: HPLC with UV/radiochromatography and capillary electrophoresis with ESI-MS.

  • Animal Model: Mice were administered ¹⁴C-labeled PZA.

  • Key Findings:

    • Six urinary metabolites were detected in mice.

    • Three major oxidative metabolites were identified in vitro using human liver microsomes and confirmed in vivo.

    • The specific enzymes responsible for each transformation were pinpointed using chemical inhibitors and recombinant enzymes.

MetaboliteMetabolic ReactionCatalyzing EnzymeDetected In Vivo
9-desmethyl-PZA O-DemethylationCYP1A2Mouse Plasma & Urine
N-demethyl-PZA N-DemethylationCYP3A4Mouse & Human Urine
PZA N-oxide N-OxidationFlavin Monooxygenase (FMO)Mouse Plasma & Urine; Human Urine

Table adapted from Reid et al., Clinical Cancer Research, 2004.[11]

This case study demonstrates the power of combining in vitro tools, in vivo models, and multiple analytical techniques to build a complete metabolic map. The identification of specific CYP isozymes is critical for predicting potential drug-drug interactions in a clinical setting.

Conclusion: From Metabolism to Medicinal Chemistry

Understanding the in vivo metabolism of pyrazolo[1,5-b]pyridazine derivatives is not merely an academic exercise; it is a critical step in the iterative process of drug design. By identifying metabolic "soft spots"—positions on the molecule that are susceptible to rapid enzymatic breakdown—medicinal chemists can make targeted modifications. For instance, if a key aryl substituent is rapidly hydroxylated and cleared, it might be modified with a fluorine atom to block that site of metabolism, thereby improving the compound's half-life and oral bioavailability.

This guide has provided a framework for understanding the primary metabolic pathways, designing rigorous in vivo experiments, and applying advanced analytical techniques to characterize the biotransformation of this important scaffold. By integrating these principles early in the discovery process, research teams can more efficiently select and optimize drug candidates with favorable pharmacokinetic profiles, increasing the probability of clinical success.

References

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  • Gardiner, J. M., Jones, A. M., Williams, G., et al. (2019). Selectivity and Physicochemical Optimization of Repurposed Pyrazolo[1,5-b]pyridazines for the Treatment of Human African Trypanosomiasis. Journal of Medicinal Chemistry, 63(1), 199–218. [Link]

  • Meanwell, N. A. (2023). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Blumberg Institute Seminar. [Link]

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  • Dwyer, M. P., et al. (2013). Discovery of novel pyrazolo[1,5-a]pyrimidines as potent pan-Pim inhibitors by structure- and property-based drug design. Bioorganic & Medicinal Chemistry Letters, 23(11), 3149–3153. [Link]

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  • Martins, P., et al. (2025). Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models. Chemistry – A European Journal. [Link]

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Methodological & Application

Using Methyl 6-methoxypyrazolo[1,5-b]pyridazine-3-carboxylate in kinase inhibitor development

Table 4: A typical panel of in vitro ADME-Tox assays for lead characterization. [21]

Conclusion and Future Directions

This compound serves as an outstanding starting point for the development of novel kinase inhibitors. Its privileged scaffold provides a reliable anchor in the ATP-binding site, while its versatile chemical handles allow for extensive SAR exploration to achieve superior potency and selectivity. By following a structured, iterative workflow that integrates medicinal chemistry with robust biochemical, cellular, and ADME-Tox profiling, research teams can efficiently translate this promising chemical matter into lead candidates with a higher probability of preclinical success. The protocols and strategies outlined in this guide provide a validated framework for unlocking the full potential of this valuable chemical scaffold.

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Application of Pyrazolo[1,5-b]pyridazines in Cancer Research: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the burgeoning applications of pyrazolo[1,5-b]pyridazine derivatives in the field of oncology. This scaffold has emerged as a promising framework for the development of targeted cancer therapeutics, primarily through the inhibition of key signaling pathways involved in cell cycle regulation and inflammation. We will delve into the synthesis, mechanisms of action, and detailed protocols for the evaluation of these compounds.

Introduction: The Pyrazolo[1,5-b]pyridazine Scaffold in Oncology

The pyrazolo[1,5-b]pyridazine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry due to its structural resemblance to purines, allowing it to function as a hinge-binding motif in various kinases. This bioisosteric relationship makes it an attractive scaffold for the design of potent and selective inhibitors of enzymes that are often dysregulated in cancer. This guide will focus on two prominent mechanisms through which pyrazolo[1,5-b]pyridazine derivatives exert their anticancer effects: inhibition of Cyclin-Dependent Kinases (CDKs) and Cyclooxygenase-2 (COX-2).

Synthesis of Pyrazolo[1,5-b]pyridazine Derivatives

A key aspect of exploring the therapeutic potential of this scaffold is the ability to synthesize a diverse library of derivatives. Below is a general protocol for the synthesis of a 2,3-diaryl-pyrazolo[1,5-b]pyridazine, a class of compounds that has shown promise as COX-2 inhibitors.

Protocol 1: Synthesis of 2-(4-Ethoxyphenyl)-3-(4-methanesulfonyl-phenyl)-pyrazolo[1,5-b]pyridazine

This protocol is adapted from a patented synthetic process and outlines the key steps for the preparation of a specific COX-2 inhibiting pyrazolo[1,5-b]pyridazine derivative.[1]

Materials:

  • 1-(4-ethoxyphenyl)-2-(4-methanesulfonyl-phenyl)-ethanone

  • Dichloromethane (DCM)

  • Triethylamine

  • Titanium tetrachloride (TiCl₄)

  • N-aminopyridazinium iodide

  • Water

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1-(4-ethoxyphenyl)-2-(4-methanesulfonyl-phenyl)-ethanone (0.25g) in DCM (5mL).

  • Addition of Reagents: To the solution, add triethylamine (0.11mL) followed by the dropwise addition of titanium tetrachloride (0.26mL). The solution will turn a deep red color.

  • Cyclization: Add N-aminopyridazinium iodide (0.26g) to the reaction mixture.

  • Reflux: Heat the mixture under reflux for 18 hours.

  • Quenching: Cool the reaction mixture to room temperature (20°C) and carefully add water (5mL) dropwise to quench the reaction.

  • Work-up and Purification: The resulting mixture can be further diluted with DCM and washed with water. The organic layer is then separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired 2-(4-ethoxyphenyl)-3-(4-methanesulfonyl-phenyl)-pyrazolo[1,5-b]pyridazine.

Mechanism of Action I: Inhibition of Cyclin-Dependent Kinases (CDKs)

CDKs are a family of serine/threonine kinases that are essential for the regulation of the cell cycle.[2][3] Their dysregulation is a hallmark of cancer, leading to uncontrolled cell proliferation.[2][4] Pyrazolo[1,5-b]pyridazines have been identified as selective inhibitors of CDKs, making them attractive candidates for anticancer drug development.

CDK Signaling Pathway

The canonical CDK pathway involves the sequential activation of different CDK-cyclin complexes to drive the cell through the phases of the cell cycle (G1, S, G2, M). A key event in the G1-S transition is the phosphorylation of the retinoblastoma protein (Rb) by CDK4/6 and CDK2, which releases the transcription factor E2F to activate genes required for DNA replication.

CDK_Pathway cluster_Rb_E2F Rb-E2F Complex Mitogenic_Signals Mitogenic Signals CyclinD_CDK46 Cyclin D / CDK4/6 Mitogenic_Signals->CyclinD_CDK46 activates Rb Rb CyclinD_CDK46->Rb phosphorylates E2F E2F pRb p-Rb pRb->E2F releases S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes activates transcription CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 activates G1_S_Transition G1/S Transition S_Phase_Genes->G1_S_Transition drives CyclinE_CDK2->Rb further phosphorylates Pyrazolo_pyridazine Pyrazolo[1,5-b]pyridazine Inhibitor Pyrazolo_pyridazine->CyclinD_CDK46 Pyrazolo_pyridazine->CyclinE_CDK2

CDK Signaling Pathway and Inhibition
In Vitro Activity of Pyrazole-Based CDK Inhibitors
Compound ClassTarget KinaseIC₅₀ (nM)Cancer Cell LineReference
Pyrazolo[1,5-a]pyrimidineCDK23-[5]
Pyrazolo[1,5-a]pyrimidineCDK130-[5]
Pyrazolo[1,5-a]pyrimidineCDK990-[5]
Pyrazolo[1,5-a]pyrimidineCDK2/TRKA90 / 450RFX 393 (Renal)[6]

Mechanism of Action II: Inhibition of Cyclooxygenase-2 (COX-2)

COX-2 is an enzyme that is often overexpressed in various cancers and plays a crucial role in inflammation and cell proliferation.[7][8] It catalyzes the production of prostaglandins, such as PGE₂, which can promote angiogenesis, inhibit apoptosis, and modulate the tumor microenvironment.[9] The 2,3-diaryl-pyrazolo[1,5-b]pyridazine scaffold has been identified as a potent and selective inhibitor of COX-2.[10]

COX-2 Signaling Pathway

COX-2 converts arachidonic acid to prostaglandin H₂ (PGH₂), which is then converted to various prostaglandins, including PGE₂. PGE₂ can then bind to its receptors on the cell surface, activating downstream signaling pathways such as the PI3K/Akt and MAPK/ERK pathways, which promote cell survival and proliferation.

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 substrate PGH2 PGH₂ COX2->PGH2 catalyzes PGE2 PGE₂ PGH2->PGE2 PGE2_Receptor PGE₂ Receptor PGE2->PGE2_Receptor binds to PI3K_Akt PI3K/Akt Pathway PGE2_Receptor->PI3K_Akt activates MAPK_ERK MAPK/ERK Pathway PGE2_Receptor->MAPK_ERK activates Cell_Survival Cell Survival & Proliferation PI3K_Akt->Cell_Survival Apoptosis Apoptosis PI3K_Akt->Apoptosis MAPK_ERK->Cell_Survival Pyrazolo_pyridazine 2,3-Diaryl-Pyrazolo[1,5-b]pyridazine Inhibitor Pyrazolo_pyridazine->COX2

COX-2 Signaling Pathway and Inhibition
In Vitro Activity of Pyrazole-Based COX-2 Inhibitors

The following table summarizes the COX-2 inhibitory activity of some pyridazine-containing compounds, highlighting the potential of this class of molecules.

Compound ClassTargetIC₅₀ (nM)Reference
Pyridazine Derivative 9aCOX-215.50[11]
Pyridazine Derivative 9bCOX-217.50[11]
Pyridazine Derivative 6bCOX-2180[12]
Pyrazolo[1,2-a]pyridazine 16COX-220.1[13]

Experimental Protocols for Biological Evaluation

The following protocols provide detailed methodologies for assessing the anticancer properties of novel pyrazolo[1,5-b]pyridazine derivatives.

Protocol 2: In Vitro Cell Viability (MTT Assay)

This assay determines the effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., HCT-116, MCF-7, PC-3)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Pyrazolo[1,5-b]pyridazine compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the pyrazolo[1,5-b]pyridazine compound in culture medium. Replace the medium in the wells with 100 µL of the compound-containing medium. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Protocol 3: In Vitro Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • Pyrazolo[1,5-b]pyridazine compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the pyrazolo[1,5-b]pyridazine compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 100 µL of binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Analysis: Add 400 µL of binding buffer to each tube and analyze the cells by flow cytometry within one hour.

Protocol 4: Western Blot Analysis for Target Validation

This technique is used to detect specific proteins in a cell lysate to confirm the mechanism of action of the compound.

Materials:

  • Treated and untreated cell lysates

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Rb, anti-Rb, anti-caspase-3, anti-PARP, anti-COX-2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction: Lyse treated and untreated cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-40 µg of protein from each sample on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add the chemiluminescent substrate. Visualize the protein bands using an imaging system.

Protocol 5: In Vivo Xenograft Tumor Model

This protocol provides a general framework for evaluating the in vivo efficacy of a pyrazolo[1,5-b]pyridazine compound. Note: Specific data on the in vivo efficacy of pyrazolo[1,5-b]pyridazine derivatives is limited in the public literature; therefore, this is a generalized protocol.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Human cancer cell line (e.g., HCT-116)

  • Pyrazolo[1,5-b]pyridazine compound formulated for in vivo administration

  • Vehicle control

  • Calipers

Procedure:

  • Tumor Implantation: Subcutaneously inject 1-5 x 10⁶ cancer cells into the flank of each mouse.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the compound (e.g., by oral gavage or intraperitoneal injection) at a predetermined dose and schedule.

  • Monitoring: Measure tumor volume with calipers and monitor the body weight of the mice 2-3 times per week.

  • Endpoint: Continue the study until the tumors in the control group reach a predetermined size or for a specified duration.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) and assess the statistical significance of the treatment effect.

Conclusion and Future Directions

The pyrazolo[1,5-b]pyridazine scaffold represents a versatile and promising platform for the development of novel anticancer agents. Their demonstrated ability to inhibit key cancer-related targets such as CDKs and COX-2 warrants further investigation. Future research should focus on synthesizing and screening a broader range of derivatives to establish robust structure-activity relationships. Furthermore, comprehensive in vivo studies are crucial to validate the therapeutic potential of lead compounds and to assess their pharmacokinetic and pharmacodynamic properties. The detailed protocols provided in this guide offer a solid foundation for advancing the exploration of pyrazolo[1,5-b]pyridazines in the exciting and critical field of cancer research.

References

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Sources

Application Note: High-Throughput Screening of Pyrazolo[1,5-b]pyridazine Libraries for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazolo[1,5-b]pyridazine Scaffold - A Privileged Structure in Kinase Inhibition

The pyrazolo[1,5-b]pyridazine core is a bicyclic heteroaromatic system that has garnered significant attention in medicinal chemistry and drug discovery. Its rigid structure, combined with the specific arrangement of nitrogen atoms, allows for a multitude of interactions with biological targets, making it a "privileged scaffold".[1][2] This scaffold is particularly prominent in the development of protein kinase inhibitors, which are crucial in treating a wide range of diseases, including cancer, inflammatory disorders, and infectious diseases.[3][4][5]

Protein kinases, which regulate a vast number of cellular processes, are a major class of drug targets.[6][7][8] The pyrazolo[1,5-b]pyridazine scaffold has been successfully employed to generate potent and selective inhibitors for various kinases, including Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase 3β (GSK-3β).[3][4][9] High-throughput screening (HTS) of libraries based on this scaffold has been instrumental in identifying novel hit compounds for further optimization.[3] For instance, a high-throughput screen of over 42,000 known human kinase inhibitors identified a pyrazolo[1,5-b]pyridazine derivative as a promising starting point for the development of treatments for Human African Trypanosomiasis.[3][4]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting high-throughput screening of pyrazolo[1,5-b]pyridazine libraries. It details the principles of assay development, provides step-by-step protocols for primary and secondary screening, and outlines strategies for hit validation and characterization, with a focus on kinase targets.

The High-Throughput Screening Workflow: A Strategic Overview

The successful identification of promising drug candidates from a large chemical library requires a systematic and robust HTS workflow. This process can be broken down into several key stages, each with its own set of considerations and experimental designs.

HTS_Workflow cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Primary Screening cluster_2 Phase 3: Hit Confirmation & Validation cluster_3 Phase 4: Lead Optimization Assay_Dev Assay Development (Biochemical vs. Cell-based) Assay_Val Assay Validation (Z'-factor, S/N, S/B) Assay_Dev->Assay_Val Optimization Primary_Screen Primary HTS (Single Concentration) Assay_Val->Primary_Screen Validated Assay Hit_ID Hit Identification (Activity Threshold) Primary_Screen->Hit_ID Raw Data Hit_Conf Hit Confirmation (Re-testing) Hit_ID->Hit_Conf Primary Hits Dose_Resp Dose-Response & Potency (IC50) Hit_Conf->Dose_Resp Confirmed Hits Secondary_Assay Secondary & Orthogonal Assays Dose_Resp->Secondary_Assay Potent Hits SAR Structure-Activity Relationship (SAR) Secondary_Assay->SAR Validated Hits ADME_Tox ADME/Tox Profiling SAR->ADME_Tox Initial Leads Lead_Opt Lead Optimization ADME_Tox->Lead_Opt Optimized Leads

Figure 1: A generalized workflow for a high-throughput screening campaign.

Part 1: Assay Development and Validation for Kinase Targets

The foundation of any successful HTS campaign is a robust and reliable assay. For screening pyrazolo[1,5-b]pyridazine libraries against kinase targets, both biochemical and cell-based assays can be employed.

Choosing the Right Assay Format
  • Biochemical Assays: These assays directly measure the activity of the purified kinase enzyme. They are generally simpler to set up and less prone to off-target effects. Fluorescence-based methods are highly popular for their sensitivity and HTS compatibility.[6][8][10]

    • Fluorescence Polarization (FP): Measures the change in polarization of a fluorescently labeled substrate upon phosphorylation.

    • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): Utilizes a lanthanide donor and an acceptor fluorophore to detect phosphorylation events.

    • ADP Detection Assays: These universal assays measure the production of ADP, a common product of all kinase reactions.[6][7][8] Commercially available kits like ADP-Glo™ are widely used.[6]

  • Cell-Based Assays: These assays measure the effect of compounds on kinase activity within a cellular context. They provide more physiologically relevant data but can be more complex to develop and interpret.

For a primary screen of a pyrazolo[1,5-b]pyridazine library, a biochemical fluorescence-based ADP detection assay is often the preferred choice due to its universality, robustness, and cost-effectiveness.[6][8]

Protocol 1: Biochemical Kinase Assay using ADP-Glo™

This protocol outlines a general procedure for a biochemical kinase assay using the ADP-Glo™ Kinase Assay (Promega), which measures kinase activity by quantifying the amount of ADP produced.

Materials:

  • Purified kinase of interest

  • Kinase substrate (peptide or protein)

  • Pyrazolo[1,5-b]pyridazine compound library (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • White, opaque 384-well assay plates

  • Multichannel pipettes or automated liquid handling system

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Plating:

    • Dispense 50 nL of each compound from the pyrazolo[1,5-b]pyridazine library into the wells of a 384-well plate.

    • Include positive controls (e.g., a known inhibitor like staurosporine) and negative controls (DMSO only).

  • Kinase Reaction:

    • Prepare a kinase reaction buffer containing the kinase, substrate, and ATP. The optimal concentrations of each component should be determined during assay development.

    • Add 5 µL of the kinase reaction mix to each well of the assay plate.

    • Incubate the plate at room temperature for 1 hour.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition:

    • Measure the luminescence signal using a plate reader.

Assay Validation: Ensuring Data Quality

Before initiating the primary screen, the assay must be validated to ensure it is robust and reproducible. Key validation parameters include:

ParameterDescriptionAcceptance Criteria
Z'-factor A statistical measure of assay quality that reflects the dynamic range and data variation.Z' > 0.5
Signal-to-Noise (S/N) The ratio of the mean signal of the positive control to the standard deviation of the negative control.S/N > 10
Signal-to-Background (S/B) The ratio of the mean signal of the positive control to the mean signal of the negative control.S/B > 3
DMSO Tolerance The maximum concentration of DMSO that does not significantly affect assay performance.Typically ≤ 1%

Part 2: Primary Screening and Hit Identification

The primary screen involves testing the entire pyrazolo[1,5-b]pyridazine library at a single concentration to identify "hits" that modulate the activity of the target kinase.

Workflow for Primary HTS

Primary_HTS_Workflow Library Pyrazolo[1,5-b]pyridazine Library Plates Dispensing Compound Dispensing (Single Concentration) Library->Dispensing Assay Biochemical Assay (e.g., ADP-Glo) Dispensing->Assay Reading Plate Reading (Luminescence) Assay->Reading Analysis Data Analysis (% Inhibition) Reading->Analysis Hit_Selection Hit Selection (Threshold Cut-off) Analysis->Hit_Selection

Figure 2: Workflow for a primary high-throughput screen.

Data Analysis and Hit Selection

The raw data from the plate reader is normalized to the controls on each plate to calculate the percent inhibition for each compound.

Percent Inhibition (%) = 100 * (1 - (Signalcompound - Signalpositive control) / (Signalnegative control - Signalpositive control))

A hit selection threshold is then applied to identify compounds for further investigation. A common threshold is a percent inhibition greater than three times the standard deviation of the negative controls.

Part 3: Hit Confirmation and Validation

Primary hits must be confirmed and validated to eliminate false positives and prioritize the most promising compounds.

Protocol 2: Hit Confirmation and Dose-Response Analysis

1. Hit Confirmation (Re-testing):

  • Cherry-pick the primary hits from the library plates.

  • Re-test the selected compounds in triplicate at the same concentration used in the primary screen to confirm their activity.

2. Dose-Response and IC50 Determination:

  • For confirmed hits, perform a dose-response analysis by testing them over a range of concentrations (typically an 8- to 10-point serial dilution).

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which the compound inhibits 50% of the enzyme's activity).

Compound IDPrimary Screen (% Inhibition)Confirmed Hit?IC50 (µM)
PBP-00185.2Yes0.25
PBP-00245.7No> 50
PBP-00392.1Yes0.08
PBP-00478.9Yes1.2
Secondary and Orthogonal Assays

To further validate the hits and rule out assay artifacts, it is crucial to test them in a different assay format (orthogonal assay). For example, if the primary screen was a biochemical ADP detection assay, a secondary assay could be a cell-based assay measuring the phosphorylation of a downstream substrate.

Part 4: Hit-to-Lead and SAR Elucidation

Validated hits with potent activity and desirable properties serve as the starting point for lead optimization.

Structure-Activity Relationship (SAR) Studies

SAR studies involve synthesizing and testing analogs of the validated hits to understand the relationship between their chemical structure and biological activity. This information guides the design of more potent and selective compounds. For the pyrazolo[1,5-b]pyridazine scaffold, modifications at different positions of the ring system can significantly impact potency and selectivity against different kinases.[4]

ADME/Tox Profiling

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties is critical to ensure that the developed compounds have the potential to become safe and effective drugs.

Conclusion

The pyrazolo[1,5-b]pyridazine scaffold represents a valuable starting point for the discovery of novel kinase inhibitors. A well-designed and executed high-throughput screening campaign, as outlined in this application note, is a powerful approach to unlock the therapeutic potential of this privileged chemical class. By following a systematic workflow of assay development, primary and secondary screening, and hit validation, researchers can efficiently identify and advance promising candidates into the drug discovery pipeline.

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  • Discovery and optimisation of pyrazolo[1,5-a]pyrimidines as aryl hydrocarbon receptor antagonists. RSC Publishing.[Link]

  • Genotoxicity of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][6][8][10]triazine Sulfonamides in Normal and Cancer Cells In Vitro. National Institutes of Health.[Link]

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Application Notes and Protocols for the Analytical Characterization of Pyrazolo[1,5-b]pyridazines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazolo[1,5-b]pyridazine Scaffold - A Privileged Heterocycle in Medicinal Chemistry

The pyrazolo[1,5-b]pyridazine ring system is a fused bicyclic heterocycle of significant interest in the field of drug discovery and development. This nitrogen-rich scaffold is considered a "privileged structure" due to its ability to bind to a variety of biological targets, exhibiting a wide range of pharmacological activities.[1][2] Derivatives of this core have been investigated for their potential as kinase inhibitors for the treatment of human African trypanosomiasis, as well as for their roles in addressing other therapeutic areas.[2][3]

The precise structural elucidation and comprehensive characterization of novel pyrazolo[1,5-b]pyridazine derivatives are paramount for establishing structure-activity relationships (SAR), ensuring intellectual property protection, and advancing candidates through the drug development pipeline. This guide provides a detailed overview of the key analytical techniques and validated protocols for the unambiguous characterization of this important class of molecules.

Logical Workflow for Structural Elucidation

The comprehensive characterization of a newly synthesized pyrazolo[1,5-b]pyridazine derivative typically follows a multi-faceted analytical approach. The workflow is designed to provide orthogonal data points, leading to a confident and complete structural assignment.

Analytical_Workflow cluster_0 Synthesis & Purification cluster_1 Primary Characterization cluster_2 Further Structural & Physicochemical Analysis Synthesis Synthesis of Pyrazolo[1,5-b]pyridazine Derivative Purification Chromatographic Purification (TLC, Flash, HPLC) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry (LRMS, HRMS) Purification->MS XRay Single Crystal X-Ray Diffraction NMR->XRay If crystalline & definitive structure needed UVVis UV-Vis & Fluorescence Spectroscopy NMR->UVVis For photophysical properties

Caption: Integrated workflow for the characterization of pyrazolo[1,5-b]pyridazines.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis

NMR spectroscopy is the most powerful and indispensable tool for the structural elucidation of pyrazolo[1,5-b]pyridazines in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments provides detailed information about the molecular framework, including the number and connectivity of atoms.

Expert Insights:
  • Proton (¹H) NMR: The chemical shifts and coupling constants of the aromatic protons on the pyrazolo and pyridazine rings are highly diagnostic. For instance, the protons on the pyridazine moiety typically appear at lower field (downfield) compared to those on the pyrazole ring due to the electron-withdrawing nature of the adjacent nitrogen atoms.[4]

  • Carbon (¹³C) NMR: Provides information on the number of unique carbon atoms and their chemical environment. The chemical shifts of carbons directly attached to nitrogen atoms are particularly informative.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning proton and carbon signals, especially in complex or highly substituted derivatives. HMBC (Heteronuclear Multiple Bond Correlation) is particularly vital for identifying quaternary carbons and establishing connectivity across the fused ring system.

Protocol: ¹H and ¹³C NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified pyrazolo[1,5-b]pyridazine derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to ensure complete dissolution and to avoid signal overlap with the analyte.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer.[5] Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

    • Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.

  • Spectral Interpretation: Analyze the chemical shifts, integration values, and coupling patterns to assign the signals to the respective protons and carbons in the molecule.

Typical ¹H NMR Chemical Shift Ranges for the Pyrazolo[1,5-b]pyridazine Core
Proton Position Approximate Chemical Shift (δ, ppm)
Pyrazole Ring Protons7.5 - 8.5
Pyridazine Ring Protons8.0 - 9.5
Substituent ProtonsVariable (dependent on the nature of the substituent)

Note: These are approximate ranges and can be influenced by substituents and the solvent used.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a fundamental technique for determining the molecular weight of a compound and providing insights into its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition.

Expert Insights:
  • Ionization Techniques: Electrospray ionization (ESI) is a commonly used soft ionization technique for pyrazolo[1,5-b]pyridazines, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.[6]

  • Fragmentation Patterns: The fragmentation behavior of the pyrazolo[1,5-b]pyridazine core can provide valuable structural information. Common fragmentation pathways may involve the loss of small neutral molecules or cleavage of substituent groups.[7][8]

Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an ESI source.

  • Data Acquisition: Infuse the sample solution directly into the mass spectrometer or introduce it via an HPLC system. Acquire data in positive ion mode to observe the [M+H]⁺ ion.

  • Data Analysis: Determine the accurate mass of the molecular ion. Use software to calculate the elemental composition corresponding to the measured accurate mass. The calculated mass should be within a 5 ppm error of the measured mass for confident assignment.

Mass Spectrometry Data for a Representative Pyrazolo[1,5-b]pyridazine
Molecular Formula C₁₉H₁₆N₆O₂[9]
Calculated Monoisotopic Mass 360.1335 g/mol [9]
Observed Ion (e.g., [M+H]⁺) 361.1408 m/z

Single Crystal X-ray Diffraction: The Definitive Structural Proof

For novel pyrazolo[1,5-b]pyridazine derivatives, obtaining a single crystal and performing X-ray diffraction analysis provides the most unambiguous and definitive three-dimensional structural information.[10] This technique is invaluable for confirming connectivity, determining absolute stereochemistry, and analyzing intermolecular interactions in the solid state.[11]

Expert Insights:
  • Crystal Growth: Growing diffraction-quality single crystals can be the most challenging step. Common techniques include slow evaporation of a solvent, vapor diffusion, and liquid-liquid diffusion.

  • Structural Information: The resulting crystal structure provides precise bond lengths, bond angles, and torsion angles, which can be correlated with the spectroscopic data.[12]

Protocol: Single Crystal X-ray Diffraction
  • Crystal Growth: Systematically screen for suitable crystallization conditions by dissolving the purified compound in various solvents and employing different crystallization techniques.

  • Crystal Mounting: Carefully select a single crystal of appropriate size and quality under a microscope and mount it on a goniometer head.

  • Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα).[12]

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain the final structure.[10]

XRay_Workflow Start Purified Compound Crystal Crystal Growth (Slow Evaporation, etc.) Start->Crystal Mount Mounting a Single Crystal Crystal->Mount Diffract X-ray Diffraction Data Collection Mount->Diffract Solve Structure Solution (e.g., Direct Methods) Diffract->Solve Refine Structural Refinement Solve->Refine Final Final 3D Structure (Bond Lengths, Angles) Refine->Final

Caption: Workflow for single crystal X-ray diffraction analysis.

Chromatographic and Spectroscopic Techniques

Chromatography
  • Thin-Layer Chromatography (TLC): An essential technique for monitoring reaction progress and assessing the purity of fractions during column chromatography.[1]

  • High-Performance Liquid Chromatography (HPLC): Used for both analytical purity determination and preparative purification.[5] Reverse-phase HPLC is commonly employed for analyzing the purity of final compounds, often in conjunction with a UV detector and a mass spectrometer (LC-MS).[3]

UV-Vis and Fluorescence Spectroscopy

The extended π-system of the pyrazolo[1,5-b]pyridazine core often imparts interesting photophysical properties. UV-Vis and fluorescence spectroscopy are used to characterize the electronic absorption and emission profiles of these compounds, which is particularly relevant for applications in imaging and sensing.[13][14]

Protocol: UV-Vis Absorption Spectroscopy
  • Sample Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol, THF). Create a series of dilutions to determine a concentration that gives an absorbance reading between 0.1 and 1.0.

  • Data Acquisition: Use a dual-beam UV-Vis spectrophotometer. Record the absorbance spectrum over a relevant wavelength range (e.g., 200-600 nm).

  • Data Analysis: Identify the wavelength of maximum absorbance (λₘₐₓ) and calculate the molar extinction coefficient (ε) using the Beer-Lambert law.

Conclusion

The robust characterization of pyrazolo[1,5-b]pyridazine derivatives relies on the synergistic application of multiple analytical techniques. NMR spectroscopy and mass spectrometry form the foundation for initial structural elucidation and confirmation of molecular formula. For definitive proof of structure, single-crystal X-ray diffraction is the gold standard. Complementary techniques such as chromatography and UV-Vis spectroscopy are crucial for assessing purity and characterizing physicochemical properties. By following these detailed protocols and leveraging the insights provided, researchers can confidently and accurately characterize this vital class of heterocyclic compounds, accelerating their journey from laboratory synthesis to potential therapeutic application.

References

  • Hurmath Unnissa, S., & Rajan, D. (2016). Drug design, development and biological screening of pyridazine derivatives. Journal of Chemical and Pharmaceutical Research, 8(8), 999-1004. [Link]

  • G.B. Patent No. WO2001046194A2. (2001). Process for the preparation of pyrazolo[1,5-b]pyridazine derivatives.
  • Kramer, V. K., Medved, M. M., Stanovnik, B. S., & Tišler, M. T. (n.d.). The mass spectra of some pyridazines, pyrido‐pyridazines and related compounds. Scilit. [Link]

  • Khakwani, et al. (2016). Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines and Dipyrazolo[3,4-b];3',4'-h]-1,6-naphthyridines. Asian Journal of Chemistry, 28(12), 2601-2604. [Link]

  • Naji A. Abood, et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781. [Link]

  • (2022). Crystal Structure Analysis of 4-Oxo, 4-hydroxy- and 4-alkyl-7-bromopyrazolo[5,1-c][1][5][8]triazines. Journal of Chemical Crystallography. [Link]

  • (2017). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. Scientific Reports. [Link]

  • RSC Publishing. (n.d.). Concise routes to pyrazolo[1,5-a]pyridin-3-yl pyridazin-3-ones. [Link]

  • PubChem. (n.d.). Pyrazolo[1,5-b]pyridazine deriv. 29. [Link]

  • MDPI. (n.d.). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. [Link]

  • MDPI. (n.d.). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. [Link]

  • DTIC. (2020). Nitrogen-Rich Tetrazolo[1,5-b]pyridazine: Promising Building Block for Advanced Energetic Materials. [Link]

  • PubChem. (n.d.). Pyrazolo[1,5-b]pyridazine deriv. 21. [Link]

  • Semantic Scholar. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. [Link]

  • (2025). Exploring the molecular characteristics of a benzoindoleninyl-pyrazolo[3,4-b]pyridine. [Link]

  • MDPI. (2023). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. [Link]

  • PubChem. (n.d.). Pyrazolo[1,5-b]pyridazine. [Link]

  • De Rycker, M., et al. (2019). Selectivity and Physicochemical Optimization of Repurposed Pyrazolo[1,5-b]pyridazines for the Treatment of Human African Trypanosomiasis. Journal of Medicinal Chemistry, 62(24), 11343-11361. [Link]

Sources

Application Notes & Protocols: Methyl 6-methoxypyrazolo[1,5-b]pyridazine-3-carboxylate as a Versatile Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The pyrazolo[1,5-b]pyridazine scaffold is a prominent privileged structure in modern medicinal chemistry, recognized for its role in a multitude of biologically active agents.[1][2][3] This document provides a detailed technical guide on the application of a key derivative, Methyl 6-methoxypyrazolo[1,5-b]pyridazine-3-carboxylate . We will explore its strategic value, key chemical transformations, and provide detailed, field-tested protocols for its manipulation. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile building block for the synthesis of novel molecular entities, particularly in the domain of kinase inhibition and beyond.[4][5]

Physicochemical Properties & Handling

This compound is a stable, crystalline solid under standard conditions. Its structure combines several key functional groups that are amenable to a wide array of chemical modifications.

PropertyDataSource(s)
CAS Number 1263279-79-3[6][7][8]
Molecular Formula C₉H₉N₃O₃[4][8]
Molecular Weight 207.19 g/mol [4][5]
Appearance Off-white to white solidTypical observation
Storage Conditions 2-8°C, desiccate[4][5]

Safety & Handling:

  • Handle in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Consult the Material Safety Data Sheet (MSDS) for comprehensive safety information prior to use.[5]

Strategic Value in Medicinal Chemistry

The utility of this building block stems from the strategic placement of its functional groups and the inherent properties of the fused heterocyclic core. The pyrazolo[1,5-b]pyridazine core is often utilized as a bioisostere for purines and other bicyclic heterocycles, frequently acting as a "hinge-binder" in kinase inhibitor design.[9]

G cluster_0 Pharmacophoric Features main Methyl 6-methoxypyrazolo [1,5-b]pyridazine-3-carboxylate ester Methyl Ester (C3) - Pro-drug potential - Handle for derivatization methoxy Methoxy Group (C6) - Modulates solubility - Potential metabolic site - Can be a synthetic handle (O-demethylation) n_acceptors Ring Nitrogens - Key H-Bond Acceptors (e.g., Kinase Hinge Binding) core Rigid Planar Core - Scaffolding - Favorable π-stacking

Caption: Key pharmacophoric features of the title compound.

  • C3-Methyl Ester: This group is a versatile synthetic handle. It can be readily hydrolyzed to the corresponding carboxylic acid, which opens up access to a vast chemical space via amide bond formation, or it can be subjected to direct aminolysis.

  • C6-Methoxy Group: The methoxy group influences the molecule's electronics and lipophilicity. It can serve as a vector for optimization, and its position is often crucial for achieving selectivity against different biological targets.[10]

  • Fused Heterocyclic Core: The two nitrogen atoms of the pyridazine ring are potent hydrogen bond acceptors, a critical feature for binding to the hinge region of many protein kinases.[9] The rigid, planar nature of the core provides a stable scaffold for orienting substituents into protein binding pockets.

Synthetic Accessibility & Derivatization Workflow

While the title compound is commercially available, understanding its synthesis and subsequent derivatization is key to its application. A common strategy for creating libraries from this scaffold involves a divergent synthetic plan starting with the hydrolysis of the ester.

G start Methyl 6-methoxypyrazolo [1,5-b]pyridazine-3-carboxylate acid 6-Methoxy-pyrazolo[1,5-b] pyridazine-3-carboxylic acid start->acid Saponification (Protocol 1) direct_amide Direct Amide Formation (R-NH-C(O)-...) start->direct_amide Direct Aminolysis (Protocol 3) amide Amide Library (R-NH-C(O)-...) acid->amide Amide Coupling (Protocol 2)

Caption: A divergent workflow for library synthesis.

Key Transformations & Protocols

The following protocols describe fundamental transformations to unlock the synthetic potential of the title compound.

Protocol 1: Saponification to the Carboxylic Acid

Objective: To hydrolyze the methyl ester to the corresponding carboxylic acid, a crucial intermediate for amide coupling.

Rationale: Saponification using a strong base like lithium hydroxide (LiOH) in a mixed aqueous/organic solvent system is a standard and highly efficient method for ester hydrolysis. The use of tetrahydrofuran (THF) and methanol (MeOH) ensures the solubility of the starting material, while water is required for the hydroxide ions. The reaction is typically run at room temperature to prevent potential side reactions.

Step-by-Step Protocol:

  • Setup: To a round-bottom flask, add this compound (1.0 eq).

  • Dissolution: Add a solvent mixture of THF:MeOH:H₂O (e.g., 3:1:1 ratio, ~0.1 M concentration). Stir until all solids are dissolved.

  • Reagent Addition: Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5 - 2.0 eq) to the solution.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup (Acidification): Once complete, carefully add 1N hydrochloric acid (HCl) dropwise to the stirring solution until the pH is ~2-3. A precipitate should form.

  • Isolation: Filter the resulting solid, wash with cold water, and then a minimal amount of a non-polar solvent like diethyl ether to remove organic impurities.

  • Drying: Dry the isolated solid under high vacuum to yield 6-methoxy-pyrazolo[1,5-b]pyridazine-3-carboxylic acid.

Self-Validation:

  • Expected Outcome: A white to off-white solid.

  • Characterization: The product can be confirmed by ¹H NMR (disappearance of the methyl ester singlet at ~3.9 ppm) and mass spectrometry (observation of the [M-H]⁻ ion corresponding to the carboxylic acid).

Protocol 2: HATU-Mediated Amide Coupling

Objective: To couple the carboxylic acid (from Protocol 1) with a primary or secondary amine to form a diverse range of amides.

Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient peptide coupling reagent that minimizes racemization and side reactions. It activates the carboxylic acid to form a reactive ester intermediate. A tertiary amine base, such as diisopropylethylamine (DIPEA), is required to neutralize the generated acid and maintain a basic environment for the nucleophilic attack by the amine. Dimethylformamide (DMF) is an excellent solvent for this reaction due to its polar, aprotic nature.

Step-by-Step Protocol:

  • Setup: In a dry, nitrogen-flushed flask, dissolve the carboxylic acid (1.0 eq, from Protocol 1) in anhydrous DMF.

  • Activation: Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution. Stir for 10-15 minutes at room temperature. This is the pre-activation step.

  • Amine Addition: Add the desired amine (1.2 eq) to the activated mixture.

  • Reaction: Stir the reaction at room temperature for 4-12 hours. Monitor by LC-MS.

  • Workup (Quench & Extract): Pour the reaction mixture into water and extract with an organic solvent like ethyl acetate or dichloromethane (DCM).

  • Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate (NaHCO₃) solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel) or preparative HPLC.

Self-Validation:

  • Expected Outcome: Purified amide product, often as a solid or oil.

  • Characterization: Successful coupling is confirmed by ¹H NMR (presence of signals corresponding to the added amine fragment and an amide N-H proton) and high-resolution mass spectrometry (HRMS) to confirm the exact mass.

Protocol 3: Direct Aminolysis of the Ester

Objective: To directly convert the methyl ester into an amide by heating with an amine, bypassing the hydrolysis and activation steps.

Rationale: This method is more atom-economical but is generally limited to simple, unhindered, and highly nucleophilic amines. The reaction often requires elevated temperatures to drive the equilibrium towards the more stable amide product, with the concurrent release of methanol. Microwave irradiation can significantly accelerate this transformation.[10]

Step-by-Step Protocol:

  • Setup: In a sealable microwave vial, combine the methyl ester (1.0 eq) and the desired amine (2.0-5.0 eq).

  • Solvent (Optional): A high-boiling point polar solvent like n-butanol (n-BuOH) or no solvent may be used.[10]

  • Reaction: Seal the vial and heat using a microwave reactor to a high temperature (e.g., 150-180 °C) for a specified time (e.g., 30-120 minutes).[10]

  • Workup: Cool the reaction mixture to room temperature. If a solid precipitates, it can be filtered and washed with a suitable solvent (e.g., diethyl ether). Otherwise, concentrate the mixture and purify as described in Protocol 2.

Self-Validation:

  • Expected Outcome: This reaction is highly substrate-dependent. Success should be confirmed by LC-MS analysis of a small aliquot before committing to a full-scale workup.

  • Characterization: As with Protocol 2, confirmation is achieved via NMR and MS.

Application Example: Scaffolding for Kinase Inhibitors

The pyrazolo[1,5-b]pyridazine core is a well-established hinge-binding motif in kinase inhibitors. The nitrogen atoms at positions 4 and 5 form canonical hydrogen bonds with the backbone amide N-H and carbonyl of the kinase hinge region, mimicking the interaction of the adenine core of ATP.

G cluster_0 Kinase Hinge Binding Interaction scaffold Pyrazolo[1,5-b]pyridazine Core r_group Vector for Selectivity (from C3/C6 substituents) scaffold->r_group Points towards hinge_nh Hinge Backbone Amide N-H hinge_nh->scaffold H-Bond hinge_co Hinge Backbone C=O hinge_co->scaffold H-Bond pocket Hydrophobic Pocket

Caption: Generic binding mode of the scaffold in a kinase active site.

By derivatizing the C3-carboxylate position (using the protocols above), medicinal chemists can introduce various functionalities designed to interact with specific pockets and residues near the ATP binding site, thereby engineering both potency and selectivity for the target kinase.[9]

Conclusion

This compound is more than a simple chemical intermediate; it is a strategically designed building block for modern drug discovery. Its pre-installed functionalities and privileged heterocyclic core provide a reliable and efficient starting point for the synthesis of compound libraries targeting a wide range of enzymes, most notably protein kinases. The protocols and insights provided herein are intended to empower researchers to fully exploit the synthetic versatility of this valuable compound.

References

  • MySkinRecipes. This compound.
  • Ignited Minds Journals. An Analysis upon Characterization and Biological Activity of New Pyrazolo-Pyridazine Derivatives: Synthesis and Antimicrobial Activities.
  • Journal of Chemical and Pharmaceutical Research. Drug design, development and biological screening of pyridazine derivatives.
  • Semantic Scholar. Pharmacological activities evaluation of some new pyrazolo-pyrimidino-pyridazine derivatives.
  • MDPI. Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies. Available at: [Link]

  • ResearchGate. Examples of biological activities of pyrazolo[1,5-a]pyrimidines and the structures of some drugs. Available at: [Link]

  • MySkinRecipes. This compound (Thai language source).
  • ACS Publications. Selectivity and Physicochemical Optimization of Repurposed Pyrazolo[1,5-b]pyridazines for the Treatment of Human African Trypanosomiasis. Journal of Medicinal Chemistry. Available at: [Link]

  • SpringerLink. The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research. Available at: [Link]

  • PubMed Central (PMC). Selectivity and Physicochemical Optimization of Repurposed Pyrazolo[1,5-b]pyridazines for the Treatment of Human African Trypanosomiasis. Available at: [Link]

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Application Notes & Protocols: Pyrazolo[1,5-b]pyridazine Derivatives for the Treatment of Human African Trypanosomiasis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Human African Trypanosomiasis (HAT), or sleeping sickness, remains a significant public health challenge in sub-Saharan Africa. The current therapeutic arsenal is limited by toxicity, complex administration routes, and emerging resistance. This document provides a comprehensive guide for researchers on the evaluation of pyrazolo[1,5-b]pyridazine derivatives, a promising class of compounds identified as potent antitrypanosomal agents. We detail the scientific rationale, synthesis overview, and step-by-step protocols for a robust preclinical screening cascade, from initial in vitro viability and cytotoxicity assays to in vivo efficacy studies in mouse models of HAT. The methodologies are designed to be self-validating, providing the necessary framework for identifying and advancing lead candidates for this neglected tropical disease.

Introduction: The Rationale for a New Therapeutic Scaffold

Human African Trypanosomiasis is a vector-borne parasitic disease caused by subspecies of Trypanosoma brucei.[1] The disease progresses from a hemolymphatic (Stage 1) to a meningoencephalitic (Stage 2) phase, which is fatal if left untreated.[2] The development of new, safe, orally bioavailable drugs that can cross the blood-brain barrier is a global health priority.

The pyrazolo[1,5-b]pyridazine scaffold emerged as a promising starting point from a high-throughput screen of a library of known human kinase inhibitors against T. b. brucei.[3][4][5] This is scientifically significant because protein kinases are essential regulators of cellular processes in both the parasite and its human host.[6][7] The divergence between parasite and human kinomes presents a therapeutic window for developing selective inhibitors. Specifically, homologs of glycogen synthase kinase 3 (GSK3) and cyclin-dependent kinases (CDKs) have been identified in T. brucei and validated as potential drug targets.[8][9][10][11][12] The initial pyrazolo[1,5-b]pyridazine hits demonstrated potent, sub-micromolar activity against T. b. brucei and a high selectivity index against human cells, justifying a dedicated lead optimization campaign.[3][4]

Overview of Chemical Synthesis

A key advantage of the pyrazolo[1,5-b]pyridazine scaffold is its amenability to medicinal chemistry optimization. The synthesis allows for late-stage diversification at three principal positions (R¹, R², and R³), enabling a thorough exploration of the structure-activity relationship (SAR).

A representative synthetic route involves an initial [3+2] cycloaddition reaction to form the core pyrazolo[1,5-b]pyridazine intermediate.[3][4] Subsequent modifications at the R¹, R², and R³ positions can be achieved through standard palladium-mediated cross-coupling reactions (e.g., Suzuki coupling) or nucleophilic aromatic substitution, allowing for the generation of a diverse chemical library for screening.[3][4][13]

The Drug Discovery and Evaluation Workflow

The process of evaluating novel pyrazolo[1,5-b]pyridazine derivatives follows a structured cascade designed to efficiently identify candidates with the highest potential for clinical success. This workflow prioritizes early assessment of potency, selectivity, and drug-like properties.

G cluster_0 In Vitro Screening Cascade cluster_1 In Vivo Efficacy Studies synthesis Compound Synthesis (Pyrazolo[1,5-b]pyridazine Library) primary_assay Protocol 3.1: Primary Anti-Trypanosomal Assay (T. b. brucei IC50) synthesis->primary_assay Test Compounds cytotoxicity Protocol 3.2: Mammalian Cytotoxicity Assay (L6 Cells CC50) primary_assay->cytotoxicity Active Hits (IC50 < 1 µM) selectivity Data Analysis: Calculate Selectivity Index (SI) (SI = CC50 / IC50) cytotoxicity->selectivity Potent & Non-Toxic Hits adme In Vitro ADME Profiling (Solubility, Microsomal Stability) selectivity->adme Selective Hits (SI > 100) stage1_model Protocol 4.1: Stage 1 HAT Mouse Model (Acute Infection) adme->stage1_model Lead Candidates (Good ADME Profile) stage2_model Protocol 4.2: Stage 2 HAT Mouse Model (CNS Infection) stage1_model->stage2_model Curative in Stage 1

Caption: Preclinical evaluation workflow for pyrazolo[1,5-b]pyridazine derivatives.

In Vitro Screening Protocols

The foundation of the evaluation process lies in robust and reproducible in vitro assays to determine the potency of the compounds against the parasite and their toxicity towards mammalian cells.

Protocol 4.1: In Vitro Antitrypanosomal Activity Assay (IC₅₀ Determination)

This protocol is designed to determine the 50% inhibitory concentration (IC₅₀) of test compounds against bloodstream forms of Trypanosoma brucei brucei, which serves as a reliable model for the human-infective subspecies. The methodology is based on a resazurin-based viability assay, where metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.

Materials:

  • Trypanosoma brucei brucei (e.g., strain 427 or STIB900).[14][15]

  • Iscove's Modified Dulbecco's Medium (IMDM) or Minimum Essential Medium (MEM) appropriately supplemented.[14][15]

  • Test compounds (dissolved in 100% DMSO).

  • Pentamidine or Suramin (as a positive control).

  • Resazurin sodium salt solution (e.g., 0.125 mg/mL in PBS).[14]

  • Sterile, 96-well microplates (clear-bottom, black plates recommended for fluorescence).

  • Humidified incubator (37°C, 5% CO₂).

  • Fluorescence plate reader (Excitation: 530-560 nm, Emission: 590 nm).

Procedure:

  • Compound Preparation: Prepare a stock solution of each test compound in 100% DMSO. Perform serial dilutions in the culture medium to create a range of desired concentrations (e.g., from 100 µM to 0.01 µM). The final DMSO concentration in the assay wells should not exceed 0.5% to avoid solvent toxicity.[16]

  • Parasite Culture: Culture T. b. brucei in supplemented medium to reach the mid-logarithmic growth phase.

  • Assay Setup: Dilute the parasite culture to a final concentration of approximately 5 x 10³ parasites/mL.[14] In a 96-well plate, add 100 µL of the parasite suspension to each well.

  • Compound Addition: Add 100 µL of the diluted test compounds to the appropriate wells. Include wells with parasites and medium only (negative control) and parasites with a standard drug like pentamidine (positive control).

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ humidified incubator.[17]

  • Viability Assessment: Add 20 µL of the resazurin solution to each well and incubate for an additional 24 hours.[17]

  • Data Acquisition: Measure the fluorescence of each well using a plate reader at the specified wavelengths.

  • Data Analysis: Subtract the background fluorescence (wells with medium only). Calculate the percentage of inhibition for each concentration relative to the negative control (100% viability) and positive control (0% viability). Plot the percentage of inhibition against the log of the compound concentration and fit the data using a non-linear regression model (e.g., four-parameter logistic curve) to determine the IC₅₀ value.[18]

Protocol 4.2: Mammalian Cell Cytotoxicity Assay (CC₅₀ Determination)

This protocol assesses the 50% cytotoxic concentration (CC₅₀) of the compounds against a mammalian cell line (e.g., rat skeletal myoblasts, L6) to determine the therapeutic window. A high CC₅₀ value is desirable.

Materials:

  • L6 cell line (or other suitable mammalian cell line, e.g., THP-1, HepG2).[15][16]

  • Appropriate cell culture medium (e.g., RPMI-1640 or DMEM) with 10% fetal bovine serum.

  • Test compounds and Podophyllotoxin (as a positive control for cytotoxicity).

  • Resazurin solution.

  • 96-well microplates.

Procedure:

  • Cell Seeding: Seed the L6 cells in a 96-well plate at a density of approximately 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Addition: The next day, replace the medium with fresh medium containing serial dilutions of the test compounds, similar to the antitrypanosomal assay.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[14]

  • Viability Assessment: Add resazurin solution to each well and incubate for 2-4 hours. Measure fluorescence as described previously.

  • Data Analysis: Calculate the CC₅₀ value using the same method as for the IC₅₀ determination.

Data Presentation and Interpretation

Quantitative data should be summarized for clear comparison. The Selectivity Index (SI), a critical parameter, is calculated as SI = CC₅₀ / IC₅₀ . A higher SI value indicates greater selectivity for the parasite over host cells. An SI > 100 is generally considered a benchmark for a promising hit.[3]

Compound IDT. b. brucei IC₅₀ (µM)L6 Cells CC₅₀ (µM)Selectivity Index (SI)
10e 0.044>21>477
20g 0.02413541
23a 0.13>21>161
ControlValueValueValue
Data adapted from published studies on pyrazolo[1,5-b]pyridazine derivatives for illustrative purposes.[3][4]

In Vivo Efficacy Protocols

Promising candidates from in vitro screening (high potency, high selectivity, favorable ADME properties) must be evaluated in animal models of HAT.

Protocol 5.1: Acute Infection (Stage 1) Mouse Model

This model assesses a compound's ability to clear parasites from the bloodstream before they invade the central nervous system.

Procedure:

  • Infection: Female NMRI mice are infected via intraperitoneal (i.p.) injection with 1 x 10⁴ bloodstream forms of T. b. brucei or T. b. rhodesiense.

  • Treatment: Treatment is initiated 24 hours post-infection. The test compound is administered, typically i.p. or orally (p.o.), once or twice daily for 4-7 consecutive days.[19]

  • Monitoring: Parasitemia (the number of parasites in the blood) is monitored daily by microscopic examination of a tail blood smear.

  • Endpoint: A compound is considered curative if the mice remain aparasitemic for at least 30-60 days post-treatment.

Protocol 5.2: Chronic Infection (Stage 2/CNS) Mouse Model

This is the critical test for any potential HAT drug, as it evaluates the ability of a compound to cross the blood-brain barrier and clear the established CNS infection. Modern protocols utilize bioluminescent parasite strains to monitor CNS infection non-invasively, significantly accelerating the evaluation process.[17][20]

Rationale for Bioluminescence Imaging: Traditional methods for confirming CNS infection and cure are terminal (requiring brain tissue analysis) and lengthy, often monitoring for relapse for up to 180 days.[17] Using T. b. brucei strains engineered to express luciferase allows for real-time, non-invasive imaging of the parasite burden, including within the brain. This provides a more sensitive and rapid assessment of drug efficacy.[20]

G cluster_0 Infection & Treatment cluster_1 Monitoring & Outcome infection Day 0: Infect Mouse with Luciferase-Expressing T.b. brucei cns_invasion Day 21: Parasites Cross BBB, Establish CNS Infection infection->cns_invasion treatment Day 21-25: Administer Test Compound (e.g., 5 days, p.o.) cns_invasion->treatment imaging Weekly In Vivo Imaging (IVIS® System) Monitor Brain Bioluminescence treatment->imaging relapse Relapse: Signal Reappears imaging->relapse Parasites Persist cure Cure: No Signal for >90 Days imaging->cure Parasites Cleared

Caption: Workflow for the Stage 2 CNS efficacy model using bioluminescence.

Procedure:

  • Infection: Mice are infected with a bioluminescent T. b. brucei strain (e.g., GVR35 VSL-2).[20]

  • Establishment of CNS Infection: The infection is allowed to progress for 21 days to ensure parasites have crossed the blood-brain barrier and established a CNS infection.[17]

  • Treatment: On day 21, treatment with the lead compound is initiated. A typical regimen might be 50 mg/kg administered orally twice daily for 5-7 days.

  • Monitoring: Parasite burden in the brain is monitored weekly using an in vivo imaging system (e.g., IVIS® Lumina).[20]

  • Endpoint: A successful cure is defined by the complete and permanent eradication of the bioluminescent signal from the head and body, with no relapse observed for up to 90 days post-treatment.[20] One pyrazolo[1,5-b]pyridazine derivative, 20g , demonstrated CNS penetration and a significant reduction of parasitemia in this type of model, although toxicity was observed.[4][5]

Conclusion and Future Directions

The pyrazolo[1,5-b]pyridazine scaffold represents a validated and highly promising starting point for the development of novel therapeutics for Human African Trypanosomiasis. The protocols outlined in this document provide a clear, structured, and robust pathway for the evaluation of new chemical entities based on this scaffold. By systematically assessing in vitro potency and selectivity before progressing to advanced in vivo models that leverage modern imaging technologies, research programs can accelerate the identification of lead candidates. Future work should focus on optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) properties and the safety profile of this series to deliver a clinical candidate that is safe, effective, orally bioavailable, and capable of curing both stages of this devastating disease.

References

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  • Title: The Design and Synthesis of Potent and Selective Inhibitors of Trypanosoma brucei Glycogen Synthase Kinase 3 for the Treatment of Human African Trypanosomiasis. Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

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  • Title: From on-target to off-target activity: identification and optimisation of Trypanosoma brucei GSK3 inhibitors and their characterisation as anti-Trypanosoma brucei drug discovery lead molecules. Source: PubMed URL: [Link]

  • Title: Glycogen Synthase Kinase 3 Is a Potential Drug Target for African Trypanosomiasis Therapy. Source: PMC - NIH URL: [Link]

  • Title: (PDF) Trypanosoma brucei GSK 3 is a Good Drug Target for African Trypanosomiasis Therapy. Source: ResearchGate URL: [Link]

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  • Title: GSK-3 kinase a putative therapeutic target in trypanosomatid parasites. Source: SciELO URL: [Link]

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  • Title: Structure-Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14-PEX5 Protein-Protein Interaction with Trypanocidal Activity. Source: FOLIA URL: [Link]

  • Title: Selectivity and Physicochemical Optimization of Repurposed Pyrazolo[1,5-b]pyridazines for the Treatment of Human African Trypanosomiasis. Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Selectivity and Physicochemical Optimization of Repurposed Pyrazolo[1,5-b]pyridazines for the Treatment of Human African Trypanosomiasis. Source: PMC - PubMed Central URL: [Link]

  • Title: The discovery of novel antitrypanosomal 4-phenyl-6-(pyridin-3-yl)pyrimidines. Source: PMC URL: [Link]

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  • Title: In Vitro and In Vivo Activities of 2-Aminopyrazines and 2-Aminopyridines in Experimental Models of Human African Trypanosomiasis. Source: Antimicrobial Agents and Chemotherapy - ASM Journals URL: [Link]

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  • Title: Structure−Activity Relationship in Pyrazolo[4,3‐c]pyridines, First Inhibitors of PEX14−PEX5 Protein−Protein. Source: CNR-IRIS URL: [Link]

  • Title: Selectivity and Physicochemical Optimization of Repurposed Pyrazolo[1,5-b]pyridazines for the Treatment of Human African Trypanosomiasis. Source: ResearchGate URL: [Link]

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  • Title: Selectivity and Physicochemical Optimization of Repurposed Pyrazolo[1,5- b]pyridazines for the Treatment of Human African Trypanosomiasis. Source: PubMed URL: [Link]

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  • Title: Determination of IC50 and IC90 Values of Ethanolic Extracts of So. Source: IT Medical Team URL: [Link]

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Application Notes and Protocols: A Phased Approach to Efficacy Testing of Novel Pyrazolo[1,5-b]pyridazines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazolo[1,5-b]pyridazine scaffold is a privileged heterocyclic system recognized for its diverse pharmacological activities, including potent inhibition of various protein kinases implicated in oncology and inflammatory diseases.[1][2][3] This guide provides a comprehensive, phased experimental framework for researchers, scientists, and drug development professionals to systematically evaluate the efficacy of novel pyrazolo[1,5-b]pyridazine derivatives. The protocols herein are designed to progress logically from high-throughput primary screening to detailed mechanistic studies and culminate in preclinical in vivo validation, ensuring a robust and data-driven drug discovery cascade. Each phase is built upon principles of scientific integrity, featuring self-validating protocols with integrated controls and detailed rationale for experimental choices.

Introduction: The Therapeutic Potential of Pyrazolo[1,5-b]pyridazines

The fusion of pyrazole and pyridazine rings creates a unique chemical architecture that has proven highly effective for targeting the ATP-binding pockets of protein kinases.[2] Several compounds containing this core have demonstrated significant anti-cancer activity by inhibiting key regulators of cell proliferation and survival, such as Cyclin-Dependent Kinases (CDKs) and C-terminal Src Kinase (CSK).[1][3][4] The goal of this guide is to provide a structured pathway for elucidating the therapeutic potential of new chemical entities (NCEs) based on this promising scaffold.

Our experimental design is structured into four distinct but interconnected phases:

  • Phase 1: Primary Screening & Hit Identification. Broad, high-throughput screening to identify initial active compounds ('hits').

  • Phase 2: Hit Confirmation & Mechanistic Elucidation. In-depth cellular and biochemical assays to confirm activity and determine the mechanism of action.

  • Phase 3: Lead Optimization & Selectivity Profiling. Comparative analysis to select the most potent and selective compounds ('leads').

  • Phase 4: In Vivo Preclinical Efficacy Testing. Evaluation of lead candidates in a relevant animal model.

This phased approach ensures that resources are focused efficiently on the most promising candidates at each stage of the discovery pipeline.

Phase 1: Primary Screening & Hit Identification

The initial goal is to rapidly screen a library of novel pyrazolo[1,5-b]pyridazine compounds to identify those that exhibit cytotoxic or anti-proliferative effects against a relevant cancer cell line.

Rationale for Assay Selection

For primary screening, a high-throughput, robust, and sensitive assay is paramount. The CellTiter-Glo® Luminescent Cell Viability Assay is an ideal choice.[5][6][7] It measures ATP levels, a direct indicator of metabolic activity, which correlates with the number of viable cells.[6][8] This "add-mix-measure" format is simpler, faster, and generally more sensitive than colorimetric methods like the MTT assay, which require a solubilization step and can be prone to interference.[5][7]

Experimental Workflow: Primary Screening

G cluster_prep Preparation cluster_assay Assay Execution (96/384-well plates) cluster_analysis Data Analysis Compound_Library Compound Library (Pyrazolo[1,5-b]pyridazines) Compound_Treatment Add Serial Dilutions of Compounds Compound_Library->Compound_Treatment Cell_Culture Select & Culture Cancer Cell Line Plate_Seeding Seed Cells Cell_Culture->Plate_Seeding Plate_Seeding->Compound_Treatment Incubation Incubate (e.g., 72 hours) Compound_Treatment->Incubation Reagent_Addition Add CellTiter-Glo® Reagent Incubation->Reagent_Addition Luminescence_Reading Measure Luminescence Reagent_Addition->Luminescence_Reading Data_Normalization Normalize Data (to Vehicle Control) Luminescence_Reading->Data_Normalization Curve_Fitting Fit Dose-Response Curve Data_Normalization->Curve_Fitting IC50_Calculation Calculate IC50 Values Curve_Fitting->IC50_Calculation Hit_Identification Identify 'Hits' (IC50 < Threshold) IC50_Calculation->Hit_Identification

Caption: High-throughput primary screening workflow.

Protocol 1: CellTiter-Glo® Luminescent Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds on a selected cancer cell line.

Materials:

  • Novel pyrazolo[1,5-b]pyridazine compounds, dissolved in 100% DMSO.

  • Cancer cell line (e.g., HCT116 colorectal carcinoma, A549 non-small cell lung cancer).

  • Complete culture medium (e.g., DMEM with 10% FBS).

  • White, opaque-walled 96-well or 384-well microplates.

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega, Cat. No. G7570 or similar).[7]

  • Multichannel pipette or automated liquid handler.

  • Plate reader with luminescence detection capabilities.

Procedure:

  • Cell Seeding: Harvest and count cells. Seed cells into the wells of a white-walled plate at a pre-determined optimal density (e.g., 5,000 cells/well in 90 µL for a 96-well plate). Incubate for 24 hours to allow cells to attach.

  • Compound Preparation: Prepare a serial dilution series of each test compound in complete culture medium from the DMSO stock. Ensure the final DMSO concentration in the assay does not exceed 0.5% to avoid solvent toxicity.

  • Treatment: Add 10 µL of the diluted compound solutions to the appropriate wells. Include "vehicle control" wells (medium with DMSO only) and "background" wells (medium only, no cells).

  • Incubation: Incubate the plate for a defined period, typically 72 hours, under standard cell culture conditions (37°C, 5% CO2).

  • Assay Execution:

    • Equilibrate the plate to room temperature for approximately 30 minutes.[8]

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL).[8]

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[7]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[7]

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Subtract the average background luminescence from all other readings.

    • Normalize the data to the vehicle control (set to 100% viability).

    • Plot the normalized viability versus the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Phase 2: Hit Confirmation & Mechanistic Elucidation

Compounds identified as "hits" in the primary screen must be further investigated to confirm their activity and to understand their mechanism of action (MOA). Given that pyrazolo[1,5-b]pyridazines are often kinase inhibitors, this phase focuses on validating target engagement and characterizing the downstream cellular consequences.[1][2]

Rationale for Assay Selection

A multi-pronged approach is necessary.

  • Biochemical Kinase Assay: Directly measures the compound's ability to inhibit the catalytic activity of a purified target kinase in a cell-free system.[9][10] This confirms direct target engagement. Luminescence-based assays like the ADP-Glo™ assay are common, quantifying ADP production as a measure of kinase activity.[9]

  • Apoptosis Assay: Determines if the observed cytotoxicity is due to programmed cell death. Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is the gold standard.[11] It distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[11][12][13]

  • Cell Cycle Analysis: Assesses if the compound causes cell cycle arrest. This is commonly done by staining DNA with propidium iodide (PI) and analyzing the distribution of cells in G0/G1, S, and G2/M phases via flow cytometry.[14]

Signaling Pathway: Hypothetical Kinase Inhibition

G cluster_pathway Cell Cycle Progression Pathway compound Pyrazolo[1,5-b]pyridazine (Compound X) kinase Target Kinase (e.g., CDK2) compound->kinase inhibits substrate Downstream Substrate (e.g., Rb) kinase->substrate phosphorylates G1_S_transition G1/S Phase Transition substrate->G1_S_transition promotes arrest Cell Cycle Arrest G1_S_transition->arrest apoptosis Apoptosis arrest->apoptosis

Caption: Hypothetical mechanism of action for a CDK-inhibiting compound.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™)

Objective: To measure the IC50 of a hit compound against a purified target kinase.

Procedure: (Adapted from luminescence-based kinase assay protocols[9])

  • Compound Dilution: Prepare a serial dilution of the test compound in kinase assay buffer with a fixed, low percentage of DMSO.

  • Kinase Reaction:

    • In a 384-well plate, add the kinase and the specific substrate peptide.

    • Add the diluted compound or DMSO control. Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding ATP at a concentration near its Km value.

    • Incubate for 60 minutes at 30°C.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescent signal, which is proportional to the amount of ADP produced and thus to kinase activity.

  • Analysis: Plot luminescence versus log inhibitor concentration to determine the IC50 value.

Protocol 3: Apoptosis Assay by Annexin V/PI Staining

Objective: To quantify the induction of apoptosis by a hit compound.

Procedure: (Adapted from standard Annexin V/PI protocols[11][12][13][15])

  • Cell Treatment: Seed cells in a 6-well plate. After 24 hours, treat with the test compound at concentrations around its IC50 (e.g., 0.5x, 1x, 2x IC50) for a specified time (e.g., 24 or 48 hours). Include a vehicle control.

  • Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension at ~300 x g for 5 minutes.

  • Washing: Wash the cell pellet once with cold 1X PBS and once with 1X Binding Buffer.[11][15]

  • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC) and 5-10 µL of Propidium Iodide (PI) staining solution.[11][15]

  • Incubation: Incubate for 15 minutes at room temperature, protected from light.[15]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[11] Use appropriate controls to set compensation and quadrants.

    • Live cells: Annexin V-negative / PI-negative.

    • Early apoptotic cells: Annexin V-positive / PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive / PI-positive.

Protocol 4: Cell Cycle Analysis by PI Staining

Objective: To determine the effect of a hit compound on cell cycle distribution.

Procedure: (Adapted from standard cell cycle protocols[14][16][17])

  • Cell Treatment: Treat cells in a 6-well plate as described in the apoptosis protocol.

  • Cell Harvesting: Collect all cells and centrifuge.

  • Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while gently vortexing to fix the cells.[14][16] Incubate for at least 30 minutes at 4°C. Cells can be stored in ethanol for longer periods.[16][17]

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in a PI staining solution containing RNase A (to prevent staining of double-stranded RNA).[14][16]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[16]

  • Analysis: Analyze the samples by flow cytometry. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the quantification of cells in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.

Phase 3: Lead Optimization & Selectivity Profiling

This phase aims to select the best "lead" candidate(s) by comparing the potency and selectivity of the top hits. A good drug candidate is not only potent against its intended target but also selective, minimizing off-target effects.

Data Presentation: Kinase Selectivity Panel

The most potent compounds should be screened against a panel of related and unrelated kinases to assess their selectivity profile. The results are best summarized in a table.

Kinase TargetCompound A IC50 (nM)Compound B IC50 (nM)Staurosporine IC50 (nM)
Primary Target (e.g., CDK2) 12 25 6
Off-Target Kinase 1 (e.g., CDK1)1503005
Off-Target Kinase 2 (e.g., GSK3β)>10,0008,50022
Off-Target Kinase 3 (e.g., SRC)2,100>10,00015
Off-Target Kinase 4 (e.g., VEGFR2)>10,000>10,00025
Table 1: Example selectivity data for two hypothetical compounds compared to a non-selective control, Staurosporine. Data is generated using the biochemical kinase assay protocol.

Interpretation: In this example, Compound A is more potent against the primary target than Compound B. Both compounds show significantly better selectivity than the broad-spectrum inhibitor Staurosporine. Compound A would be prioritized for further development based on this profile.

Phase 4: In Vivo Preclinical Efficacy Testing

The final phase of preclinical evaluation involves testing the lead compound in a relevant animal model to determine if the in vitro efficacy translates to an in vivo setting.[18]

Rationale for Model Selection

For anti-cancer drug development, the cell line-derived xenograft (CDX) mouse model is a standard and widely used starting point.[18][19][20] In this model, human cancer cells are implanted into immunocompromised mice, allowing for the growth of a human tumor that can be monitored in response to treatment.[19][20]

Experimental Workflow: In Vivo Xenograft Study

G cluster_setup Model Setup cluster_study Efficacy Study cluster_analysis Analysis Acclimatization Animal Acclimatization Tumor_Implantation Subcutaneous Implantation of Cancer Cells Acclimatization->Tumor_Implantation Tumor_Growth Monitor Tumor Growth Tumor_Implantation->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Dosing Administer Compound (e.g., Oral Gavage) Randomization->Dosing Monitoring Measure Tumor Volume & Body Weight Dosing->Monitoring Endpoint Endpoint Reached (e.g., Day 21) Monitoring->Endpoint Tissue_Harvest Harvest Tumors & Tissues Endpoint->Tissue_Harvest Data_Analysis Calculate Tumor Growth Inhibition (TGI) Tissue_Harvest->Data_Analysis

Sources

Application Note: Structural Elucidation of Methyl 6-methoxypyrazolo[1,5-b]pyridazine-3-carboxylate using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 6-methoxypyrazolo[1,5-b]pyridazine-3-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The pyrazolo[1,5-b]pyridazine scaffold is a key pharmacophore in a variety of biologically active molecules. Accurate and unambiguous structural characterization is paramount for understanding its chemical properties, reactivity, and biological activity. This application note provides a detailed guide to the analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Electron Ionization Mass Spectrometry (EI-MS), two of the most powerful techniques for molecular structure elucidation. We will delve into the theoretical underpinnings of these methods, provide step-by-step experimental protocols, and offer an in-depth interpretation of the expected spectral data.

Predicted Spectroscopic Data

While a definitive analysis relies on experimentally acquired data, we can predict the salient features of the NMR and mass spectra of this compound based on its structure and established principles for similar compounds.[1][2]

Predicted ¹H and ¹³C NMR Spectral Data

The expected chemical shifts for the protons and carbons are summarized in the table below. These predictions are based on the analysis of related pyrazolo[1,5-a]pyrimidine and pyridazine systems.[1][2][3] The numbering convention used for the assignments is shown in Figure 1.

Figure 1: Structure and numbering of this compound.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm)

PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
28.3 - 8.6 (s, 1H)145 - 150
3-110 - 115
3a-140 - 145
47.0 - 7.3 (d, 1H)115 - 120
58.0 - 8.3 (d, 1H)130 - 135
6-160 - 165
7-150 - 155
OCH₃ (at C6)4.0 - 4.2 (s, 3H)55 - 60
C=O-165 - 170
OCH₃ (ester)3.9 - 4.1 (s, 3H)50 - 55
Predicted Mass Spectrum and Fragmentation

Upon electron ionization, this compound is expected to exhibit a prominent molecular ion peak (M⁺˙) and characteristic fragment ions. The predicted fragmentation pathways are illustrated in the diagram below. The stability of the aromatic heterocyclic ring suggests that the molecular ion will be readily observed. Key fragmentation events are anticipated to involve the loss of radicals from the methoxy and ester functional groups.[4][5]

G M M⁺˙ (m/z 219) F1 [M - OCH₃]⁺ (m/z 188) M->F1 - OCH₃ F2 [M - COOCH₃]⁺ (m/z 160) M->F2 - COOCH₃ F3 [M - CH₃]⁺ (m/z 204) M->F3 - CH₃ F4 [F3 - CO]⁺ (m/z 176) F3->F4 - CO

Caption: Predicted EI-MS Fragmentation Pathway.

Experimental Protocols

The following protocols outline the steps for preparing the sample and acquiring high-quality NMR and mass spectrometry data.

NMR Spectroscopy Protocol

This protocol is designed for the acquisition of ¹H, ¹³C, and 2D NMR spectra. Two-dimensional techniques such as COSY, HSQC, and HMBC are crucial for unambiguous assignment of all proton and carbon signals, especially in complex heterocyclic systems.[6][7][8]

Workflow for NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing and Analysis prep1 Dissolve 5-10 mg of sample in 0.6 mL of CDCl₃ prep2 Filter solution into a clean 5 mm NMR tube prep1->prep2 acq1 Acquire ¹H NMR spectrum acq2 Acquire ¹³C{¹H} NMR spectrum acq1->acq2 acq3 Acquire 2D COSY spectrum acq2->acq3 acq4 Acquire 2D HSQC spectrum acq3->acq4 acq5 Acquire 2D HMBC spectrum acq4->acq5 proc1 Process and phase all spectra proc2 Calibrate chemical shifts proc1->proc2 proc3 Assign signals using 1D and 2D data proc2->proc3 cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_proc cluster_proc cluster_acq->cluster_proc

Caption: Workflow for NMR structural elucidation.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Chloroform-d is a common choice for its ability to dissolve a wide range of organic compounds.[9]

    • Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

    • ¹H NMR: Acquire a one-dimensional proton spectrum. A sufficient number of scans should be used to obtain a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required compared to the ¹H spectrum.

    • 2D COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, which is invaluable for assigning protons on the pyridazine ring.

    • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, providing a powerful tool for assigning carbon signals.

    • 2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and piecing together the molecular framework.

  • Data Processing and Interpretation:

    • Apply appropriate window functions, Fourier transform, and phase correction to all acquired data.

    • Calibrate the ¹H spectrum by setting the TMS signal to 0.00 ppm. Calibrate the ¹³C spectrum relative to the solvent peak (CDCl₃ at 77.16 ppm).

    • Integrate the signals in the ¹H spectrum to determine the relative number of protons.

    • Analyze the coupling patterns (singlets, doublets, etc.) in the ¹H spectrum to deduce proton connectivities.

    • Use the 2D spectra to confirm assignments. For example, a cross-peak in the COSY spectrum between two proton signals indicates they are coupled. A cross-peak in the HSQC spectrum links a proton to its directly attached carbon. HMBC cross-peaks will reveal longer-range connectivities, such as from the methoxy protons to their attached carbon and the ester methyl protons to the carbonyl carbon.

Mass Spectrometry Protocol

This protocol describes the analysis of the compound using Electron Ionization Mass Spectrometry (EI-MS), a hard ionization technique that provides valuable information about the molecular weight and fragmentation pattern.[10][11]

Workflow for Mass Spectrometry Analysis

G cluster_prep_ms Sample Preparation cluster_acq_ms Data Acquisition cluster_proc_ms Data Analysis prep1_ms Prepare a dilute solution (e.g., 1 mg/mL) in a volatile solvent (e.g., methanol or dichloromethane) acq1_ms Introduce the sample into the ion source (e.g., via direct insertion probe or GC inlet) acq2_ms Acquire the mass spectrum using electron ionization (70 eV) acq1_ms->acq2_ms proc1_ms Identify the molecular ion peak (M⁺˙) proc2_ms Analyze the fragmentation pattern to identify characteristic fragment ions proc1_ms->proc2_ms proc3_ms Propose fragmentation mechanisms proc2_ms->proc3_ms cluster_prep_ms cluster_prep_ms cluster_acq_ms cluster_acq_ms cluster_prep_ms->cluster_acq_ms cluster_proc_ms cluster_proc_ms cluster_acq_ms->cluster_proc_ms

Caption: Workflow for EI-MS analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the compound (approximately 1 mg/mL) in a volatile solvent such as methanol or dichloromethane. High purity of the sample is recommended to avoid interference from impurities.

  • Instrument Setup and Data Acquisition:

    • Introduce the sample into the mass spectrometer's ion source. For a pure, solid sample, a direct insertion probe is suitable. If the sample is part of a mixture, it should first be separated by gas chromatography (GC-MS).

    • Set the ionization mode to Electron Ionization (EI) with a standard electron energy of 70 eV.

    • Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range (e.g., m/z 40-300).

  • Data Interpretation:

    • Identify the molecular ion peak (M⁺˙), which corresponds to the molecular weight of the compound (219.20 g/mol for C₉H₉N₃O₃).

    • Analyze the major fragment ions and their relative abundances.

    • Propose logical fragmentation pathways to account for the observed fragment ions. For this compound, characteristic losses would include the methoxy radical (·OCH₃, 31 Da), the methyl radical (·CH₃, 15 Da), and the carbomethoxy radical (·COOCH₃, 59 Da). The loss of neutral molecules such as carbon monoxide (CO, 28 Da) from fragment ions is also common.

Conclusion

The combined application of NMR spectroscopy and mass spectrometry provides a robust and comprehensive approach for the structural elucidation of this compound. One- and two-dimensional NMR techniques enable the complete assignment of the proton and carbon skeletons, while high-resolution mass spectrometry confirms the elemental composition and provides valuable structural information through fragmentation analysis. The protocols and predictive data presented in this application note serve as a valuable resource for researchers and scientists engaged in the synthesis and characterization of novel heterocyclic compounds for drug discovery and development.

References

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  • Silva, A. M. S., et al. (2007). 8 Advanced NMR techniques for structural characterization of heterocyclic structures. Research Signpost, 37(661), 2.
  • Pinto, D. C. G. A., Santos, C. M. M., & Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(5), 1437-1442.
  • Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). ChemInform Abstract: 1H and 13C NMR Study of the Pyrazolo(1,5-a)pyrimidine System. ChemInform, 23(49).
  • Al-Hourani, B. J., et al. (2023). Synthesis, Characterization, of Novel Pyrazolo [3,4-d]Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking. Oriental Journal of Chemistry.
  • Gouda, M. A., et al. (2021). Synthesis and Characterization of New Pyrazolopyrimidine Derivatives Incorporated to Benzothiaazole. Letters in Applied NanoBioScience, 10(3), 2429-2437.
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  • Novikov, A. S., et al. (2023). NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations. International Journal of Molecular Sciences, 24(23), 16692.
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  • Al-Majedy, Y. K., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations.
  • Unknown. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. eGyanKosh.
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Application Notes and Protocols for Characterizing Pyrazolo[1,5-b]pyridazine Compounds in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Pyrazolo[1,5-b]pyridazine Scaffold

The pyrazolo[1,5-b]pyridazine scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry and drug discovery.[1][2] This class of compounds has demonstrated a broad spectrum of biological activities, including potent inhibition of various protein kinases, antimicrobial effects, and anti-inflammatory properties.[2][3][4] Notably, derivatives of this scaffold have been investigated as inhibitors of key cell cycle regulators like Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase 3β (GSK-3β), highlighting their potential as anticancer agents.[5] Furthermore, their activity against pathogenic organisms, such as Trypanosoma brucei, the causative agent of Human African Trypanosomiasis, opens avenues for their development as anti-infective therapeutics.[3][5]

Given the diverse mechanisms of action, a systematic approach using a panel of well-characterized cell-based assays is essential to elucidate the efficacy, potency, and cellular effects of novel pyrazolo[1,5-b]pyridazine derivatives. This guide provides detailed protocols and expert insights for researchers engaged in the preclinical evaluation of these promising compounds.

Part 1: Foundational Cellular Assays

A logical starting point for characterizing any new compound is to assess its impact on cell viability and proliferation. These foundational assays provide a broad overview of the compound's cytotoxic or cytostatic effects, which is crucial for determining appropriate concentration ranges for more specific mechanistic studies.

Cell Viability and Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[6][7] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product.[6][7] The amount of formazan produced is directly proportional to the number of viable cells.[7]

Causality Behind Experimental Choices:

  • Choice of Cell Line: The selection of the cell line is paramount and should be guided by the therapeutic goal. For oncology applications, a panel of cancer cell lines representing different tumor types is recommended. For anti-infective research, relevant host cell lines should be used to assess toxicity.

  • Seeding Density: It is critical to ensure that cells are in the logarithmic growth phase during the assay. A preliminary experiment to determine the optimal seeding density is highly recommended to establish a linear relationship between cell number and absorbance.[8]

  • Compound Concentration Range: A broad range of concentrations, typically in a logarithmic series, should be tested to determine the compound's IC50 (half-maximal inhibitory concentration).

  • Incubation Time: The duration of compound exposure should be sufficient to observe a biological effect, typically ranging from 24 to 72 hours.

Experimental Workflow for Cytotoxicity Profiling

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Harvest Harvest and Count Cells Seed Seed Cells in 96-well Plate Harvest->Seed Incubate_Initial Incubate Overnight (Adherence) Seed->Incubate_Initial Treat Add Compounds to Wells Incubate_Initial->Treat Prepare_Compounds Prepare Serial Dilutions Prepare_Compounds->Treat Incubate_Treatment Incubate (24-72h) Treat->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Add_Solubilizer Add Solubilization Solution Incubate_MTT->Add_Solubilizer Shake Shake to Dissolve Formazan Add_Solubilizer->Shake Read Read Absorbance (570 nm) Shake->Read Calculate_Viability Calculate % Viability Read->Calculate_Viability Plot Plot Dose-Response Curve Calculate_Viability->Plot Determine_IC50 Determine IC50 Value Plot->Determine_IC50

Caption: Workflow for assessing cell viability using the MTT assay.

Detailed Protocol: MTT Assay

  • Cell Seeding: Harvest exponentially growing cells and perform a cell count. Dilute the cells to an optimal concentration (e.g., 5,000-10,000 cells/well) in complete culture medium and seed 100 µL into each well of a 96-well plate. Incubate overnight at 37°C in a humidified 5% CO2 incubator.[7]

  • Compound Preparation and Treatment: Prepare a series of concentrations of the pyrazolo[1,5-b]pyridazine compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[6][7]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[8]

  • Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., acidified isopropanol or DMSO) to each well to dissolve the formazan crystals.[7][9]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[6] Measure the absorbance at 570 nm using a microplate reader.[6][8]

  • Data Analysis: Subtract the background absorbance from a blank well (medium only). Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the results to determine the IC50 value.

ParameterExample Value
Cell LineA549 (Human Lung Carcinoma)
Seeding Density8,000 cells/well
Compound Incubation48 hours
IC50 of Compound X5.2 µM
Positive ControlDoxorubicin (IC50 = 0.8 µM)

Part 2: Mechanistic Cellular Assays

Following the initial assessment of cytotoxicity, the next logical step is to investigate the underlying mechanism of cell death or growth inhibition. Key cellular processes to investigate include apoptosis and cell cycle progression.

Apoptosis Detection

Apoptosis, or programmed cell death, is a common mechanism by which anticancer agents eliminate tumor cells.[10] It is characterized by a series of morphological and biochemical events, including the activation of caspases and the externalization of phosphatidylserine (PS) on the cell membrane.

Caspases-3 and -7 are key executioner caspases in the apoptotic pathway. The Caspase-Glo® 3/7 assay is a sensitive, luminescence-based method that measures their combined activity.[11] The assay reagent contains a proluminescent substrate with the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7 to release aminoluciferin, a substrate for luciferase that generates a "glow-type" luminescent signal.[11][12]

Causality Behind Experimental Choices:

  • "Add-Mix-Measure" Format: This homogeneous format is ideal for high-throughput screening as it does not require cell washing or lysis steps, minimizing sample handling and variability.[11][13]

  • Luminescent Readout: Luminescence offers high sensitivity and a broad dynamic range compared to colorimetric or fluorescent methods, allowing for the detection of subtle changes in caspase activity.

Detailed Protocol: Caspase-Glo® 3/7 Assay

  • Cell Treatment: Seed cells in a white-walled 96-well plate and treat with the pyrazolo[1,5-b]pyridazine compounds at various concentrations for a predetermined time.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer and allow it to equilibrate to room temperature.[13][14]

  • Assay Reaction: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.[13]

  • Incubation and Measurement: Mix the contents on a plate shaker for 30 seconds.[12] Incubate at room temperature for at least 30 minutes to 1 hour to allow for cell lysis and signal stabilization.[12] Measure the luminescence using a plate luminometer.

  • Data Analysis: Normalize the luminescent signal to the number of cells (if performing a parallel viability assay) or express it as a fold-change relative to the vehicle-treated control.

TreatmentFold Increase in Caspase-3/7 Activity
Vehicle Control1.0
Compound X (1x IC50)3.5
Compound X (5x IC50)8.2
Staurosporine (1 µM)10.5

During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[15] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) to detect apoptotic cells.[15] Co-staining with a viability dye like Propidium Iodide (PI) or 7-AAD allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Causality Behind Experimental Choices:

  • Dual Staining: The combination of Annexin V and a viability dye is crucial for distinguishing between different stages of cell death. Early apoptotic cells are Annexin V positive and PI negative, while late apoptotic or necrotic cells are positive for both stains.

  • Gentle Cell Handling: It is critical to handle cells gently during harvesting and staining to avoid inducing artificial membrane damage, which can lead to false-positive results.[15]

Apoptosis Quadrant Analysis

Apoptosis_Quadrants origin x_axis Annexin V-FITC → origin->x_axis y_axis Propidium Iodide → origin->y_axis Q1 Q1: Necrotic (Annexin V+/PI+) Q2 Q2: Late Apoptotic (Annexin V+/PI+) Q3 Q3: Viable (Annexin V-/PI-) Q4 Q4: Early Apoptotic (Annexin V+/PI-) horz_line vert_line

Caption: Quadrant analysis of apoptosis by flow cytometry.

Detailed Protocol: Annexin V/PI Staining

  • Cell Treatment: Culture and treat cells with the pyrazolo[1,5-b]pyridazine compounds as desired.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin, being careful not to over-trypsinize. Wash the cells twice with cold PBS.[16]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[16]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V.[16][17] Gently mix and incubate for 15 minutes at room temperature in the dark.[16]

  • Viability Dye Addition: Add 5 µL of Propidium Iodide (PI) or 7-AAD staining solution.[17]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[16]

Cell Cycle Analysis

Many kinase inhibitors, a common target class for pyrazolo[1,5-b]pyridazines, exert their effects by inducing cell cycle arrest. Flow cytometry analysis of DNA content using a fluorescent dye like Propidium Iodide (PI) is a standard method to determine the distribution of a cell population in the different phases of the cell cycle (G0/G1, S, and G2/M).

Causality Behind Experimental Choices:

  • Fixation: Ethanol fixation is preferred for DNA content analysis as it permeabilizes the cells and preserves DNA integrity, leading to consistent staining.

  • RNase Treatment: PI intercalates with both DNA and double-stranded RNA. Therefore, treating the cells with RNase is essential to eliminate the RNA-associated signal and ensure that the fluorescence intensity is directly proportional to the DNA content.[18]

Detailed Protocol: Cell Cycle Analysis by PI Staining

  • Cell Harvesting and Fixation: Harvest approximately 1 x 10^6 cells per sample. Wash with PBS and resuspend the pellet. While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 2 hours or store at -20°C.[18]

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution (containing PI and RNase A in PBS).[18]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting data on a linear scale to resolve the G0/G1 and G2/M peaks.[18] Use doublet discrimination to exclude cell aggregates from the analysis.[19]

Cell Cycle PhaseVehicle Control (%)Compound X (IC50) (%)
G0/G155.425.1
S20.115.3
G2/M24.559.6

Part 3: Target Engagement and Kinase Inhibition Assays

For pyrazolo[1,5-b]pyridazine compounds designed as kinase inhibitors, it is crucial to confirm that they engage their intended target within the complex cellular environment and inhibit its activity.

Cellular Target Engagement: NanoBRET™ Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) Target Engagement assay is a powerful method to quantify compound binding to a specific protein target in intact cells.[20][21] The assay relies on energy transfer from a NanoLuc® luciferase, genetically fused to the target protein, to a fluorescent tracer that binds to the same protein.[21] A test compound that binds to the target will compete with the tracer, leading to a dose-dependent decrease in the BRET signal.[20]

Causality Behind Experimental Choices:

  • Live-Cell Format: This assay provides a more physiologically relevant assessment of compound affinity by measuring target engagement in a live, intact cellular environment.[21][22]

  • BRET Principle: BRET does not require an external light source for excitation, which reduces background autofluorescence and light scattering, resulting in a highly sensitive assay.[23][24]

NanoBRET™ Target Engagement Principle

NanoBRET_Principle cluster_no_inhibitor No Inhibitor cluster_with_inhibitor With Inhibitor Target_NanoLuc Target Protein-NanoLuc® Tracer Fluorescent Tracer Target_NanoLuc->Tracer Energy Transfer (Close Proximity) Energy_Transfer BRET Signal Tracer->Energy_Transfer Fluorescence Substrate Substrate Substrate->Target_NanoLuc Luminescence Target_NanoLuc_Inhib Target Protein-NanoLuc® Tracer_Displaced Fluorescent Tracer Target_NanoLuc_Inhib->Tracer_Displaced No Energy Transfer (Displaced) Inhibitor Pyrazolo[1,5-b]pyridazine Inhibitor->Target_NanoLuc_Inhib Binding No_BRET Reduced BRET Signal Tracer_Displaced->No_BRET

Caption: Principle of the NanoBRET™ Target Engagement Assay.

Detailed Protocol: NanoBRET™ Target Engagement Assay

  • Cell Transfection: Co-transfect HEK293 cells with a vector encoding the target kinase fused to NanoLuc® luciferase.

  • Cell Seeding: After 24 hours, harvest the transfected cells and seed them into a white, non-binding surface 96-well plate.[25]

  • Compound and Tracer Addition: Add the pyrazolo[1,5-b]pyridazine compound at various concentrations, followed by the addition of the specific NanoBRET™ fluorescent tracer at a fixed concentration.

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for a specified period (e.g., 2 hours) to allow the binding to reach equilibrium.

  • Detection: Add the Nano-Glo® substrate and the extracellular NanoLuc® inhibitor. Immediately measure the donor emission (460 nm) and acceptor emission (610 nm) using a luminometer equipped with the appropriate filters.

  • Data Analysis: Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the compound concentration to determine the IC50 value for target engagement.

Cellular Kinase Activity Assay

To confirm that target engagement translates into functional inhibition, it's essential to measure the phosphorylation of a known downstream substrate of the target kinase. This can be achieved using various immunoassay formats, such as ELISA or Western blotting, with phospho-specific antibodies.[26] Cell-based kinase assays provide direct information on how a compound interacts with its target in a complex cellular environment.[27]

Causality Behind Experimental Choices:

  • Phospho-Specific Antibodies: The use of highly specific antibodies that recognize only the phosphorylated form of the substrate ensures that the assay measures the direct activity of the upstream kinase.[28]

  • Serum Starvation: For kinases in growth factor signaling pathways, serum-starving the cells before stimulation can reduce basal phosphorylation levels, thereby increasing the assay window and sensitivity.

Detailed Protocol: Western Blot for Substrate Phosphorylation

  • Cell Treatment: Plate cells and allow them to adhere. Treat with various concentrations of the pyrazolo[1,5-b]pyridazine compound for a short period (e.g., 1-2 hours) before stimulating with an appropriate agonist (if necessary) to activate the kinase pathway.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with a primary antibody specific for the phosphorylated substrate. Subsequently, probe with an HRP-conjugated secondary antibody.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Normalization: Strip the membrane and re-probe with an antibody against the total amount of the substrate protein to ensure equal loading. Quantify the band intensities to determine the percent inhibition of phosphorylation.

Conclusion

The pyrazolo[1,5-b]pyridazine scaffold represents a versatile platform for the development of novel therapeutics. A systematic and logical application of the cell-based assays detailed in this guide will enable researchers to effectively characterize the biological activity of new derivatives, from initial cytotoxicity screening to in-depth mechanistic studies of apoptosis, cell cycle effects, and on-target activity. This comprehensive approach is critical for advancing promising compounds through the drug discovery pipeline.

References

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  • MTT Proliferation Assay Protocol - ResearchGate. (2025). Retrieved from [Link]

  • Annexin V Stain Protocol | Flow Cytometry Core | ECU - Brody School of Medicine. (n.d.). Retrieved from [Link]

  • Assaying cell cycle status using flow cytometry - PMC - NIH. (n.d.). Retrieved from [Link]

  • MTT Assay Protocol for Lab Use | PDF - Scribd. (n.d.). Retrieved from [Link]

  • Caspase 3/7 Activity - Protocols.io. (2025). Retrieved from [Link]

  • Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs. (n.d.). Retrieved from [Link]

  • Spotlight: Cell-based kinase assay formats. - Reaction Biology. (2022). Retrieved from [Link]

  • Bioluminescence Resonance Energy Transfer to Detect Protein-Protein Interactions in Live Cells - PMC - NIH. (n.d.). Retrieved from [Link]

  • Cell Cycle Analysis with Flow Cytometry | Biocompare: The Buyer's Guide for Life Scientists. (2020). Retrieved from [Link]

  • Investigating Protein-protein Interactions in Live Cells Using Bioluminescence Resonance Energy Transfer - PMC - NIH. (n.d.). Retrieved from [Link]

  • Basic Considerations for Bioluminescence Resonance Energy Transfer (BRET) Assays for G-protein coupled receptor protein interact - Berthold Technologies. (n.d.). Retrieved from [Link]

  • Cell Cycle Analysis - University of Wisconsin-Madison. (n.d.). Retrieved from [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. (2025). Retrieved from [Link]

  • SRC Assay Kit - BPS Bioscience. (n.d.). Retrieved from [Link]

  • BRET (Bioluminescence Resonance Energy Transfer) - Berthold Technologies GmbH & Co.KG. (n.d.). Retrieved from [Link]

  • Bioluminescence Resonance Energy Transfer (BRET) Assay: Principle and Application. (n.d.). Retrieved from [Link]

  • SRC Kinase Assay | A Validated SRC Inhibitor Screening Assay - BellBrook Labs. (n.d.). Retrieved from [Link]

  • Pyrazolo[1,5-b]pyridazine | C6H5N3 | CID 23259238 - PubChem. (n.d.). Retrieved from [Link]

  • View of An Analysis upon Characterization and Biological Activity of New Pyrazolo-Pyridazine Derivatives: Synthesis and Antimicrobial Activities - Ignited Minds Journals. (n.d.). Retrieved from [Link]

  • Selectivity and Physicochemical Optimization of Repurposed Pyrazolo[1,5-b]pyridazines for the Treatment of Human African Trypanosomiasis | Journal of Medicinal Chemistry - ACS Publications. (2019). Retrieved from [Link]

  • c-Src Kinase Inhibitor Screening Assay Kit (DEIABL538) - Creative Diagnostics. (n.d.). Retrieved from [Link]

  • Chemi-Verse™ SRC Kinase Assay Kit - BPS Bioscience. (n.d.). Retrieved from [Link]

  • Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][11][17][20]triazine Sulfonamides and Their Experimental and Computational Biological Studies - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • Selectivity and Physicochemical Optimization of Repurposed Pyrazolo[1,5-b]pyridazines for the Treatment of Human African Trypanosomiasis - PMC - PubMed Central. (2019). Retrieved from [Link]

  • Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines - MDPI. (n.d.). Retrieved from [Link]

  • (PDF) Synthesis, characterization and in vitro antimicrobial activity of novel fused pyrazolo[3,4-c]pyridazine, pyrazolo[3,4-d]pyrimidine, thieno[3,2-c]pyrazole and pyrazolo[3′,4′:4,5]thieno[2,3-d - ResearchGate. (2025). Retrieved from https://www.researchgate.
  • Pyrazolo[1,5-b]pyridazine deriv. 29 | C19H16N6O2 | CID 6539371 - PubChem. (n.d.). Retrieved from [Link] from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 6-methoxypyrazolo[1,5-b]pyridazine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 6-methoxypyrazolo[1,5-b]pyridazine-3-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. As a key intermediate in the development of kinase inhibitors and other therapeutic agents, achieving a high yield and purity of this compound is crucial.[1] This center provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your synthetic protocol.

I. Synthetic Strategy Overview

The most common and effective route for synthesizing the pyrazolo[1,5-b]pyridazine core is through a [3+2] dipolar cycloaddition reaction.[2] This involves the reaction of a pyridazinium ylide with a suitable dipolarophile. In the case of this compound, the key steps are:

  • Synthesis of the Precursor: Preparation of 6-methoxypyridazin-3-amine.

  • Formation of the Pyridazinium Ylide: In-situ generation of the reactive 1-amino-6-methoxypyridazinium salt.

  • [3+2] Cycloaddition: Reaction of the pyridazinium ylide with methyl propiolate.

This guide will address potential issues and optimization strategies for each of these critical stages.

Synthesis_Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Cycloaddition A 3-Amino-6-chloropyridazine C 6-Methoxypyridazin-3-amine A->C SNAr Reaction Methanol, Cu powder (cat.) 160°C, sealed tube B Sodium Methoxide B->C D 6-Methoxypyridazin-3-amine F 1-Amino-6-methoxypyridazinium intermediate D->F Ylide Formation E Hydroxylamine-O-sulfonic acid (HOSA) E->F H This compound F->H [3+2] Cycloaddition G Methyl Propiolate G->H

Caption: General workflow for the synthesis of this compound.

II. Troubleshooting Guide

This section addresses common problems encountered during the synthesis, providing potential causes and actionable solutions.

Problem 1: Low Yield in the Synthesis of 6-Methoxypyridazin-3-amine (Precursor)

Q: My yield of 6-methoxypyridazin-3-amine is consistently below the reported 85-90%. What could be the issue?

A: Low yields in this nucleophilic aromatic substitution (SNAr) reaction are often traced back to a few key factors:

  • Purity of Starting Materials:

    • 3-Amino-6-chloropyridazine: Ensure your starting material is pure and dry. Impurities can interfere with the reaction. Recrystallization may be necessary if the purity is questionable.

    • Sodium Methoxide: Use freshly prepared or properly stored sodium methoxide. It is hygroscopic and will decompose upon exposure to moisture, reducing its efficacy.

  • Reaction Conditions:

    • Anhydrous Conditions: The reaction is sensitive to water. Ensure your methanol is anhydrous and that the reaction is protected from atmospheric moisture.

    • Temperature and Pressure: This reaction typically requires high temperatures (around 160°C) in a sealed tube to proceed efficiently.[3] Ensure your sealed vessel can withstand the pressure generated at this temperature and that the temperature is accurately controlled.

    • Catalyst: While not always strictly necessary, the addition of copper powder can catalyze the reaction and improve the yield.[3]

  • Work-up and Purification:

    • Incomplete Extraction: The product has some water solubility. Ensure thorough extraction with an appropriate organic solvent.

    • Loss during Purification: The product can be volatile under high vacuum. Avoid excessive heating during solvent removal. Column chromatography on silica gel is an effective purification method.[3]

ParameterRecommendationRationale
Solvent Anhydrous MethanolReactant and solvent. Must be dry to prevent decomposition of sodium methoxide.
Temperature 160°CDrives the SNAr reaction to completion.
Pressure Sealed tubeMaintains the reaction at the required temperature and prevents solvent loss.
Catalyst Copper powderFacilitates the nucleophilic substitution.
Problem 2: The [3+2] Cycloaddition Reaction is Sluggish or Fails to Proceed

Q: I'm not seeing any product formation after adding methyl propiolate to my in-situ generated pyridazinium ylide. What's going wrong?

A: A stalled cycloaddition reaction can be due to several factors related to the formation and reactivity of the pyridazinium ylide and the dipolarophile.

  • Inefficient Ylide Formation:

    • Purity of 6-Methoxypyridazin-3-amine: As with the first step, the purity of your starting amine is critical.

    • Choice of Aminating Agent: Hydroxylamine-O-sulfonic acid (HOSA) is a common reagent for the formation of N-aminopyridazinium salts. Ensure it is of good quality and used in the correct stoichiometry.

    • Reaction Conditions for Ylide Formation: The reaction with HOSA is typically carried out in a suitable solvent like dichloromethane or acetonitrile. The temperature should be carefully controlled as the reaction can be exothermic.

  • Reactivity of the Dipolarophile:

    • Purity of Methyl Propiolate: Ensure your methyl propiolate is pure and free from polymerization inhibitors, which can sometimes be present in commercial batches.

    • Stoichiometry: A slight excess of the dipolarophile may be necessary to drive the reaction to completion.

  • Reaction Conditions for Cycloaddition:

    • Solvent: The choice of solvent can influence the reaction rate. Aprotic solvents like DMF or acetonitrile are often used.

    • Temperature: While some cycloadditions proceed at room temperature, gentle heating may be required to increase the reaction rate. However, excessive heat can lead to decomposition of the ylide or the product.

Troubleshooting_Cycloaddition Start Low/No Product in Cycloaddition P1 Check Ylide Formation Start->P1 P2 Check Dipolarophile Start->P2 P3 Optimize Reaction Conditions Start->P3 S1a Purity of 6-Methoxypyridazin-3-amine? P1->S1a S1b Quality of HOSA? P1->S1b S1c Correct Stoichiometry? P1->S1c S2a Purity of Methyl Propiolate? P2->S2a S2b Excess Dipolarophile Needed? P2->S2b S3a Solvent Appropriate? P3->S3a S3b Temperature Optimized? P3->S3b

Caption: Troubleshooting flowchart for the [3+2] cycloaddition step.

Problem 3: Low Yield and/or Formation of Multiple Products in the Cycloaddition

Q: My cycloaddition reaction gives a low yield of the desired product along with several other spots on TLC. How can I improve the yield and selectivity?

A: The formation of byproducts is a common challenge in 1,3-dipolar cycloadditions. The key is to control the reaction conditions to favor the desired pathway.

  • Regioselectivity:

    • The cycloaddition of an unsymmetrical dipolarophile like methyl propiolate can potentially lead to two regioisomers. The electronic properties of the pyridazinium ylide and the dipolarophile will dictate the regiochemical outcome.[4] Fortunately, for many pyridazinium ylides, the reaction with methyl propiolate is highly regioselective.[5] If you suspect the formation of a regioisomer, careful analysis of the crude product by NMR will be necessary.

  • Side Reactions:

    • Dimerization of the Ylide: The pyridazinium ylide can react with itself, especially at higher concentrations or temperatures. Adding the ylide solution slowly to the dipolarophile can minimize this side reaction.

    • Decomposition: The ylide and the product can be sensitive to prolonged heating or acidic/basic conditions. It's important to monitor the reaction progress by TLC and work it up as soon as it is complete.

  • Optimization of Reaction Parameters:

    • Temperature: Running the reaction at the lowest temperature that allows for a reasonable reaction rate can improve selectivity and minimize decomposition.

    • Concentration: Using more dilute conditions can sometimes suppress side reactions like ylide dimerization.

    • Order of Addition: Adding the solution of the in-situ generated ylide to a solution of the dipolarophile is often the preferred method.

ParameterRecommendationRationale
Temperature Start at room temperature and gently heat if necessary.Minimize side reactions and decomposition.
Concentration Use dilute conditions (e.g., 0.1-0.5 M).Reduce the rate of ylide dimerization.
Order of Addition Add ylide solution to the dipolarophile solution.Keeps the instantaneous concentration of the ylide low.

III. Frequently Asked Questions (FAQs)

Q1: What is the best way to purify the final product, this compound?

A1: The final product is typically a solid and can be purified by recrystallization from a suitable solvent system like ethanol/water or ethyl acetate/hexanes. If significant impurities are present, column chromatography on silica gel using a gradient of ethyl acetate in hexanes is a reliable method.

Q2: Are there any particular safety precautions I should take during this synthesis?

A2: Yes. The synthesis of 6-methoxypyridazin-3-amine involves heating a sealed tube to high temperatures, which can create significant pressure. Always use a blast shield and appropriate personal protective equipment (PPE), including safety glasses and a lab coat. Handle sodium methoxide with care as it is corrosive and reacts violently with water.

Q3: Can I use a different dipolarophile to synthesize other 3-substituted pyrazolo[1,5-b]pyridazines?

A3: Absolutely. The [3+2] dipolar cycloaddition is a versatile reaction. A wide range of alkynes and alkenes can be used as dipolarophiles to generate a library of pyrazolo[1,5-b]pyridazine derivatives with different substituents at the 3-position. The reactivity and regioselectivity will depend on the electronic and steric properties of the chosen dipolarophile.

Q4: My NMR spectrum of the final product is complex. What are the expected chemical shifts?

A4: While a specific spectrum should be compared to a reference standard, you can expect the following general features for this compound:

  • Singlets for the methoxy and methyl ester protons.

  • A set of aromatic protons corresponding to the pyrazolo[1,5-b]pyridazine core. The exact splitting pattern will depend on the coupling constants.

If you observe unexpected signals, it could indicate the presence of impurities, regioisomers, or starting materials.

IV. Detailed Experimental Protocols

Protocol 1: Synthesis of 6-Methoxypyridazin-3-amine
  • To a solution of 3-amino-6-chloropyridazine (1.0 eq) in anhydrous methanol, add sodium methoxide (1.1 eq) and a catalytic amount of copper powder.

  • Seal the reaction vessel (e.g., a Carius tube) and heat to 160°C for 24 hours.[3]

  • After cooling to room temperature, carefully open the vessel.

  • Dilute the reaction mixture with methanol and filter to remove the copper powder and any inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford 6-methoxypyridazin-3-amine.

Protocol 2: Synthesis of this compound
  • Dissolve 6-methoxypyridazin-3-amine (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or acetonitrile).

  • Cool the solution in an ice bath and add hydroxylamine-O-sulfonic acid (HOSA) (1.1 eq) portion-wise, maintaining the temperature below 10°C.

  • Stir the reaction mixture at room temperature for 1-2 hours to ensure complete formation of the 1-amino-6-methoxypyridazinium salt.

  • In a separate flask, dissolve methyl propiolate (1.2 eq) in the same solvent.

  • Slowly add the solution of the pyridazinium salt to the methyl propiolate solution at room temperature.

  • Monitor the reaction progress by TLC. If the reaction is sluggish, gentle heating (e.g., to 40-50°C) may be applied.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.

V. References

  • MySkinRecipes. (n.d.). This compound. Retrieved January 15, 2026, from [Link]

  • Dragutan, I., et al. (2015). [3 + n] Cycloaddition Reactions: A Milestone Approach for Elaborating Pyridazine of Potential Interest in Medicinal Chemistry and Optoelectronics. Molecules, 20(7), 12344-12385. [Link]

  • Google Patents. (n.d.). Process for the preparation of pyrazolo[1,5-b]pyridazine derivatives. Retrieved January 15, 2026, from

  • Gomaa, A. M., et al. (2022). Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. Molecules, 27(15), 4681. [Link]

  • Google Patents. (n.d.). Synthesis process of 6-methoxy pyridazine-3- carboxylic acid. Retrieved January 15, 2026, from

  • Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. Retrieved January 15, 2026, from [Link]

  • Google Patents. (n.d.). Patent Application Publication (10) Pub. No.: US 2013/0178478 A1. Retrieved January 15, 2026, from [Link]

  • ResearchGate. (2025). Pyridazine Derivatives and Related Compounds, Part 9. Tetrazolo[1,5-b]pyridazine-8-carbohydrazide Synthesis and Some Reactions. Retrieved January 15, 2026, from [Link]

  • Boyd, E. C., et al. (2019). Selectivity and Physicochemical Optimization of Repurposed Pyrazolo[1,5-b]pyridazines for the Treatment of Human African Trypanosomiasis. Journal of Medicinal Chemistry, 62(24), 11134-11157. [Link]

  • ResearchGate. (2025). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. Retrieved January 15, 2026, from [Link]

  • Wang, L., et al. (2020). Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles. Molecules, 25(18), 4168. [Link]

  • Musella, S., et al. (2021). Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. Catalysts, 11(11), 1335. [Link]

  • ResearchGate. (2023). Synthesis of the 1,2,4-triazolo[1,5-b]pyridazines. Retrieved January 15, 2026, from [Link]

  • PubChem. (n.d.). Pyrazolo[1,5-b]pyridazine. Retrieved January 15, 2026, from [Link]

  • ResearchGate. (n.d.). Reaction scheme of the 1,3 dipolar cycloaddition of 1-methylphthalazinium ylides to ethyl propiolate. Retrieved January 15, 2026, from [Link]

Sources

Technical Support Center: Pyrazolo[1,5-b]pyridazine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of pyrazolo[1,em]b[/em]pyridazines. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. Here, we address common challenges encountered during synthesis, providing in-depth mechanistic explanations, actionable troubleshooting protocols, and evidence-based solutions to streamline your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: I am observing poor regioselectivity in the cycloaddition reaction to form my substituted pyrazolo[1,5-b]pyridazine. What factors control this, and how can I improve it?

A1: This is a frequent challenge, particularly when using unsymmetrical reagents. Regioselectivity in the synthesis of pyrazolo[1,5-b]pyridazines, especially via 1,3-dipolar cycloaddition reactions, is governed by a combination of electronic and steric factors of the reacting partners. The reaction involves the cycloaddition of a pyridinium ylide with an alkyne or alkene. The frontier molecular orbitals (HOMO of the ylide and LUMO of the dipolarophile, or vice-versa) dictate the preferred orientation of addition.

Troubleshooting Steps:

  • Re-evaluate Your Reagents: The electronic nature of the substituents on both the pyridinium ylide and the dipolarophile is paramount. Electron-withdrawing groups on the dipolarophile can significantly influence the regiochemical outcome.

  • Solvent Polarity Screening: The polarity of the solvent can stabilize or destabilize the transition states leading to different regioisomers. A systematic screen of solvents (e.g., toluene, dioxane, DMF, acetonitrile) is recommended. Start with a non-polar solvent like toluene and incrementally increase the polarity.

  • Temperature Optimization: Cycloaddition reactions can be sensitive to temperature. Running the reaction at a lower temperature may enhance the kinetic selectivity towards the desired regioisomer. Conversely, in some cases, thermodynamic equilibrium at higher temperatures might favor the desired product.

  • Catalyst Selection: The use of Lewis or Brønsted acid catalysts can alter the electronic landscape of the reactants and influence the regioselectivity. For instance, a mild Lewis acid might coordinate to one of the reactants, thereby directing the cycloaddition to a specific position.

Experimental Protocol: Solvent Screening for Improved Regioselectivity

  • Set up five parallel reactions in 5 mL microwave vials, each with 0.5 mmol of your pyridinium ylide and 0.6 mmol of the alkyne.

  • To each vial, add 2.5 mL of a different anhydrous solvent: (a) Toluene, (b) Dioxane, (c) Acetonitrile, (d) DMF, (e) DMSO.

  • Ensure all reactions are conducted under an inert atmosphere (e.g., Nitrogen or Argon).

  • Stir the reactions at a constant temperature (e.g., 80 °C) for 12 hours.

  • After completion, cool the reactions to room temperature and take an aliquot from each for LC-MS or ¹H NMR analysis to determine the ratio of the regioisomers.

SolventDielectric Constant (approx.)Typical Regioisomeric Ratio (Product A:B)Notes
Toluene2.45:1A good starting point for many cycloadditions.
Dioxane2.24:1Similar to toluene, can sometimes improve solubility.
Acetonitrile37.52:1Increased polarity may favor the undesired isomer.
DMF36.71:1.5High polarity can alter the transition state energies.
DMSO471:2Often used for challenging reactions but can lead to side products.
Q2: My reaction to form the pyrazolo[1,5-b]pyridazine core via condensation of an aminopyridazine with a 1,3-dicarbonyl compound is giving very low yields. What are the likely causes and how can I optimize this?

A2: Low yields in this classic condensation-cyclization approach often stem from incomplete reaction, side product formation, or degradation of the starting materials or product. The mechanism typically involves an initial condensation to form an enamine or imine, followed by an intramolecular cyclization and subsequent dehydration.

Troubleshooting Workflow:

G start Low Yield Observed check_sm Check Starting Material Purity (TLC, NMR) start->check_sm incomplete_rxn Incomplete Reaction? (Monitor by TLC/LC-MS) check_sm->incomplete_rxn If pure purify_sm Purify Starting Materials check_sm->purify_sm If impure side_products Significant Side Products? incomplete_rxn->side_products No add_catalyst Add Acid Catalyst (e.g., p-TsOH, AcOH) incomplete_rxn->add_catalyst Yes degradation Product or SM Degradation? side_products->degradation Yes lower_temp Lower Reaction Temperature degradation->lower_temp Yes increase_temp Increase Temperature or Reaction Time dean_stark Use Dean-Stark Trap to Remove Water increase_temp->dean_stark add_catalyst->increase_temp end Yield Improved dean_stark->end purify_sm->incomplete_rxn inert_atm Run Under Inert Atmosphere (N2/Ar) lower_temp->inert_atm inert_atm->end G cluster_0 Reaction & Workup cluster_1 Primary Purification cluster_2 Final Purification raw_mixture Crude Reaction Mixture extraction Aqueous Workup / L-L Extraction raw_mixture->extraction Remove Salts column Column Chromatography Normal Phase (Silica) Reverse Phase (C18) extraction->column Separate by Polarity fractions Semi-Pure Fractions column->fractions crystallization Recrystallization fractions->crystallization pure_product Pure Product >98% crystallization->pure_product

Technical Support Center: Optimization of Pyrazolo[1,5-b]pyridazine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of pyrazolo[1,5-b]pyridazines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. The pyrazolo[1, L-b]pyridazine core is a key pharmacophore in many biologically active compounds, and its efficient synthesis is crucial for advancing medicinal chemistry projects.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize your reaction conditions, improve yields, and minimize impurities.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of pyrazolo[1,5-b]pyridazines, particularly focusing on the common [3+2] cycloaddition route.

Q1: Why is my reaction yield of the pyrazolo[1,5-b]pyridazine product consistently low?

Low yields are a frequent challenge in organic synthesis. For the construction of the pyrazolo[1,5-b]pyridazine core, several factors can be at play. A common and effective method for synthesizing this scaffold is through a [3+2] dipolar cycloaddition reaction. This typically involves the in situ generation of a 1-aminopyridizinium salt, which then reacts with a suitable dipolarophile, such as an alkyne[1][2].

Potential Causes and Optimization Strategies:

  • Inefficient Generation of the 1-Aminopyridizinium Intermediate: The formation of the 1-aminopyridizinium ylide is the critical first step.

    • Reagent Quality: Ensure the purity of your pyridazine starting material and the aminating agent, commonly hydroxylamine-O-sulfonic acid (HOSA). Impurities can quench the reagents or lead to side reactions.

    • Reaction Conditions: The generation of the aminopyridizinium salt is often base-mediated. The choice and stoichiometry of the base (e.g., KOH, NaHCO3) are critical and may need optimization[2].

  • Poor Reactivity of the Alkyne Dipolarophile: The electronic nature of the alkyne significantly influences the reaction rate.

    • Electron-Withdrawing Groups: Alkynes substituted with electron-withdrawing groups (EWGs) are generally more reactive in this cycloaddition. If you are using an electron-rich alkyne, you may need to employ more forcing conditions (higher temperature, longer reaction time).

    • Steric Hindrance: Bulky substituents on the alkyne can sterically hinder the approach of the 1-aminopyridizinium ylide, leading to lower yields.

  • Suboptimal Reaction Parameters:

    • Solvent: The choice of solvent is crucial. Dichloromethane (DCM) is commonly used, but other polar aprotic solvents could be explored[3].

    • Temperature: The reaction may require heating to proceed at a reasonable rate. A systematic temperature screen can help identify the optimal condition.

    • Reaction Time: Monitor the reaction progress by TLC or LC-MS to determine the point of maximum product formation and avoid decomposition.

Experimental Protocol for Yield Optimization:

  • Reagent Purity Check: Verify the purity of the starting pyridazine and alkyne by NMR or other appropriate analytical techniques. Purify if necessary.

  • HOSA Stoichiometry: Titrate the amount of HOSA used. Start with a slight excess and adjust as needed.

  • Base Screening: If applicable, screen different inorganic and organic bases to find the most effective one for generating the ylide.

  • Temperature and Time Course Study: Set up small-scale parallel reactions at different temperatures (e.g., room temperature, 40 °C, 60 °C, 80 °C) and monitor the product formation over time.

Q2: I am observing significant formation of a side product. How can I identify and minimize it?

Side product formation is a common issue that complicates purification and reduces the yield of the desired product.

Potential Causes and Solutions:

  • Dimerization of the 1-Aminopyridizinium Ylide: In the absence of a reactive dipolarophile, the generated ylide can undergo self-condensation or other decomposition pathways.

    • Slow Addition of Reagents: Adding the HOSA solution slowly to the reaction mixture containing the pyridazine and the alkyne can help to keep the instantaneous concentration of the ylide low, favoring the desired cycloaddition over side reactions.

  • Isomer Formation: If you are using an unsymmetrical alkyne, the cycloaddition can potentially lead to the formation of regioisomers.

    • Characterization: Carefully analyze the crude reaction mixture by NMR (¹H, ¹³C, and NOESY) and LC-MS to identify the structure of the major and minor isomers.

    • Directed Synthesis: The regioselectivity of the cycloaddition is influenced by both electronic and steric factors. In some cases, changing the solvent or adding a Lewis acid catalyst can influence the isomeric ratio.

  • Decomposition of Starting Materials or Product: The pyrazolo[1,5-b]pyridazine core is generally stable, but sensitive functional groups on the substituents may not be.

    • Reaction Monitoring: Use TLC or LC-MS to monitor the reaction. If you observe the formation of the desired product followed by its disappearance, it may be decomposing under the reaction conditions. In this case, reducing the reaction temperature or time may be necessary.

Workflow for Side Product Minimization:

side_product_minimization cluster_solutions Solutions start Side Product Observed identify Identify Side Product (NMR, LC-MS) start->identify dimer Ylide Dimerization identify->dimer If Dimer isomer Regioisomer Formation identify->isomer If Isomer decomposition Product Decomposition identify->decomposition If Decomposition slow_addition Slow Addition of HOSA dimer->slow_addition catalyst Lewis Acid Catalyst or Solvent Screen isomer->catalyst milder_conditions Milder Reaction Conditions (Lower Temp/Time) decomposition->milder_conditions

Caption: Workflow for identifying and minimizing side products.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of pyrazolo[1,5-b]pyridazines?

The most versatile and widely used approach involves the reaction of a pyridazine with an aminating agent to form a 1-aminopyridizinium salt, which then undergoes a [3+2] cycloaddition with an alkyne.[1][2]

  • Pyridazines: A wide variety of substituted pyridazines can be used, allowing for diversity in the final product.

  • Aminating Agents: Hydroxylamine-O-sulfonic acid (HOSA) is a common choice for the in situ generation of the 1-aminopyridizinium ylide.

  • Alkynes: Both terminal and internal alkynes can be used as dipolarophiles. The substituents on the alkyne will ultimately be incorporated into the pyrazole ring of the final product.

Q2: How do I choose the right solvent and temperature for my reaction?

The optimal solvent and temperature are highly dependent on the specific substrates being used.

  • Solvent Selection: Polar aprotic solvents are generally preferred. Dichloromethane (DCM) is a common starting point[3]. Other solvents to consider include acetonitrile, DMF, or THF. The solubility of your starting materials should also be a guiding factor.

  • Temperature Optimization: Many of these cycloaddition reactions proceed at elevated temperatures. A good starting point is often refluxing DCM (around 40 °C). If the reaction is slow, the temperature can be increased. It is advisable to perform a temperature screen to find the sweet spot between reaction rate and side product formation.

Q3: Are there any safety considerations I should be aware of?

While the synthesis of the pyrazolo[1,5-b]pyridazine core itself is generally safe, the use of certain reagents requires caution.

  • Azide Precursors: If your synthesis involves the use of sodium azide or other azide-containing compounds, be aware of their potential explosive nature, especially with heating or mechanical shock. It is recommended to use these compounds in situ whenever possible and to take appropriate safety precautions.[4]

  • General Laboratory Safety: Always follow standard laboratory safety procedures, including the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. Work in a well-ventilated fume hood, especially when handling volatile or hazardous reagents.

Data Summary Table

ParameterRecommended Range/ValueNotes
HOSA Stoichiometry 1.1 - 2.0 equivalentsAn excess is generally required to drive the reaction to completion.
Base Stoichiometry 1.0 - 3.0 equivalentsDependent on the specific base and substrates used.
Reaction Temperature 25 °C - 100 °CSubstrate dependent; optimization is recommended.
Common Solvents DCM, Acetonitrile, DMFChoose based on substrate solubility and reaction temperature.

Experimental Protocol: General Procedure for Pyrazolo[1,5-b]pyridazine Synthesis

This is a general protocol and may require optimization for your specific substrates.

  • To a solution of the substituted pyridazine (1.0 eq.) and the alkyne (1.2 eq.) in dichloromethane (DCM, 0.1 M) is added a solution of hydroxylamine-O-sulfonic acid (HOSA, 1.5 eq.) and potassium carbonate (K₂CO₃, 2.0 eq.) in water.

  • The biphasic mixture is stirred vigorously at the desired temperature (e.g., 40 °C).

  • The reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature, and the layers are separated.

  • The aqueous layer is extracted with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired pyrazolo[1,5-b]pyridazine.

experimental_workflow start Start reactants Combine Pyridazine and Alkyne in DCM start->reactants add_hosa Add Aqueous HOSA/Base Solution reactants->add_hosa heat Heat and Stir add_hosa->heat monitor Monitor Reaction (TLC/LC-MS) heat->monitor workup Aqueous Workup and Extraction monitor->workup Reaction Complete purify Column Chromatography workup->purify product Isolated Product purify->product

Caption: A typical experimental workflow for pyrazolo[1,5-b]pyridazine synthesis.

References

  • Selectivity and Physicochemical Optimization of Repurposed Pyrazolo[1,5-b]pyridazines for the Treatment of Human African Trypanosomiasis. Journal of Medicinal Chemistry. [Link]

  • Selectivity and Physicochemical Optimization of Repurposed Pyrazolo[1,5-b]pyridazines for the Treatment of Human African Trypanosomiasis. PubMed Central. [Link]

  • Process for the preparation of pyrazolo[1,5-b]pyridazine derivatives.
  • Pyridazine synthesis, optimization, mechanism and scope. ResearchGate. [Link]

  • Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][1][3][5]triazine Sulfonamides and Their Experimental and Computational Biological Studies. PubMed Central. [Link]

Sources

Technical Support Center: Purification of Methyl 6-methoxypyrazolo[1,5-b]pyridazine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for Methyl 6-methoxypyrazolo[1,5-b]pyridazine-3-carboxylate. This resource is designed for researchers, medicinal chemists, and drug development professionals who are working with this key pharmaceutical intermediate.[1][2] We understand that robust and reproducible purification is critical for downstream applications. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.

Troubleshooting Guide: Common Purification Challenges

This section addresses specific issues you may encounter during the purification of this compound. Each problem is followed by an analysis of potential causes and recommended solutions.

Question 1: My compound is showing low purity (<95%) after flash column chromatography on silica gel. What's going wrong?

Potential Causes & Solutions:

  • Inappropriate Solvent System: The most common issue is a mobile phase with either too high or too low eluotropic strength, leading to poor separation between your target compound and closely-related impurities. Unreacted starting materials or synthetic byproducts may have similar polarities.

    • Solution: Before committing to a large-scale column, perform a thorough solvent system screening using Thin-Layer Chromatography (TLC). Aim for a retention factor (Rf) of 0.25-0.35 for the target compound. This Rf value typically provides the optimal balance between resolution and run time on a flash column.

  • Column Overloading: Loading too much crude material onto the column relative to the amount of stationary phase will cause band broadening and overlapping of peaks, resulting in mixed fractions.

    • Solution: A general rule of thumb for flash chromatography is a loading capacity of 1-10% of the silica gel mass, depending on the difficulty of the separation. For challenging separations, reduce the load to 1-2% (e.g., 100-200 mg of crude material for 10 g of silica).

  • Co-elution with an Isomeric Impurity: The synthesis of fused heterocyclic systems can sometimes generate regioisomers that are notoriously difficult to separate due to very similar polarities.

    • Solution: If TLC optimization with standard solvent systems (e.g., Ethyl Acetate/Hexanes, Dichloromethane/Methanol) fails to show separation, consider alternative strategies. A change in stationary phase from standard silica to reversed-phase silica (C18) or alumina can alter the elution order. Alternatively, preparative High-Performance Liquid Chromatography (HPLC) offers significantly higher resolving power for difficult separations.[3]

Question 2: During recrystallization, my product "oils out" instead of forming crystals. How can I fix this?

Potential Causes & Solutions:

  • Solvent is Too Effective: If the solvent is too good, the compound may remain soluble even at low temperatures, or the solution becomes supersaturated so quickly upon cooling that molecules don't have time to align into a crystal lattice.

    • Solution: Employ a two-solvent (or binary) system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" or "anti-solvent" (in which it is poorly soluble) dropwise until you observe persistent cloudiness (the saturation point). Add a few more drops of the good solvent to redissolve the solid and then allow the mixture to cool slowly.

  • Cooling Rate is Too Fast: Rapid cooling (e.g., placing the flask directly in an ice bath) promotes precipitation over crystallization, leading to an amorphous solid or oil.

    • Solution: Allow the hot, saturated solution to cool slowly to room temperature on the benchtop. Once it has reached ambient temperature, you can then move it to a refrigerator (2-8°C) and finally to a freezer to maximize yield.[1] Slow cooling is crucial for the formation of a pure, ordered crystal lattice.

  • Presence of Impurities: Significant amounts of impurities can depress the melting point of your compound, leading to the formation of a low-melting eutectic mixture or an oil.

    • Solution: If the crude product is very impure, a preliminary purification step is necessary. Run a quick "plug" of silica gel to remove the most polar or non-polar impurities before attempting recrystallization. This will significantly increase the likelihood of successful crystallization.

Question 3: I have a persistent colored impurity that remains even after chromatography and recrystallization. How can I remove it?

Potential Causes & Solutions:

  • Highly Conjugated Byproducts: Synthetic routes for aromatic heterocycles can sometimes produce small amounts of highly colored, polymeric, or oxidized byproducts.[4][5] These are often present in trace amounts but are highly visible.

    • Solution 1: Activated Charcoal Treatment. During recrystallization, after your compound is fully dissolved in the hot solvent, add a very small amount of activated charcoal (1-2% by weight). Keep the solution hot for 5-10 minutes. The charcoal will adsorb the large, flat, colored molecules. Perform a hot filtration through a fluted filter paper or a small pad of Celite® to remove the charcoal, then allow the clear filtrate to cool and crystallize.

    • Solution 2: Chemical Treatment. If the impurity is due to trace oxidation, a wash with a dilute reducing agent solution (e.g., sodium bisulfite) during the workup might help. Conversely, if it's a reduced species, a mild oxidant could be used, though this is riskier. This should be tested on a small scale first.

Question 4: I'm concerned about the stability of the ester functional group during purification. What precautions should I take?

Potential Causes & Solutions:

  • Hydrolysis under Acidic or Basic Conditions: The methyl ester is susceptible to hydrolysis to the corresponding carboxylic acid if exposed to strong acids or bases, particularly in the presence of water and heat.

    • Solution: Ensure all workup and purification steps are performed under neutral or near-neutral conditions. Use a saturated sodium bicarbonate solution, not stronger bases like sodium hydroxide, to neutralize any residual acid from the reaction. When performing chromatography, avoid solvent systems containing strong acids (like acetic acid) unless absolutely necessary. If required, consider using a buffer or immediately removing the acid post-column. Ensure solvents are anhydrous if the compound is heated for extended periods.

Frequently Asked Questions (FAQs)

Q: What is the best starting point for purifying crude this compound?

A: A combination of flash column chromatography followed by recrystallization is the most robust and widely applicable strategy. Chromatography serves as a high-capacity method to remove impurities with significantly different polarities, while recrystallization is an excellent final polishing step to remove trace impurities and obtain a highly crystalline, stable final product.[6][7]

Q: What are the likely impurities I might find in my crude product?

A: Impurities are highly dependent on the synthetic route. However, based on common syntheses for pyrazolo[1,5-b]pyridazines, you might encounter:

  • Unreacted starting materials (e.g., aminopyridazines, dicarbonyl compounds).

  • Byproducts from incomplete cyclization or side reactions.

  • Regioisomers, which can be particularly challenging to separate.[8][9]

  • The corresponding carboxylic acid, if ester hydrolysis has occurred.

Q: How can I effectively monitor the purification process?

A: Thin-Layer Chromatography (TLC) is indispensable for real-time monitoring. Use it to:

  • Optimize the mobile phase for column chromatography.

  • Analyze fractions as they elute from the column to decide which to combine.

  • Assess the purity of the crude material and the final, recrystallized product. For higher precision, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) can provide quantitative purity analysis and confirm the molecular weight of the product and any impurities.

Q: What are the recommended storage conditions for the purified compound?

A: The purified this compound should be stored in a cool, dry place, typically at 2-8°C, and protected from light to ensure long-term stability.[1]

Experimental Protocols & Data
Protocol 1: Step-by-Step Flash Column Chromatography
  • TLC Optimization: Screen solvent systems. A good starting point for this class of heterocycle is a gradient of Ethyl Acetate (EtOAc) in Hexanes. Find a system that gives your product an Rf of ~0.3.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity solvent (e.g., 10% EtOAc/Hexanes). Pour it into the column and use pressure to pack a firm, uniform bed.

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the column solvent. Pre-adsorb it onto a small amount of silica gel by concentrating the solution to a dry powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting with the low-polarity solvent. Gradually increase the polarity (gradient elution) based on your TLC analysis. For example, start with 10% EtOAc/Hexanes, move to 20%, then 30%, etc.

  • Fraction Collection: Collect fractions and analyze them by TLC. Combine the fractions that contain the pure product.

  • Concentration: Evaporate the solvent from the combined pure fractions under reduced pressure to yield the purified product.

Data Table: Recommended Purification Solvents
Purification TechniqueRecommended Solvents / SystemsRationale & Key Considerations
Flash Chromatography Primary: Hexanes/Ethyl Acetate (Gradient)Excellent for separating compounds of moderate polarity. Provides good resolution.
Secondary: Dichloromethane/Methanol (Gradient)Useful for more polar compounds. Methanol significantly increases solvent strength.
Recrystallization Single Solvent: Isopropanol, Ethanol, AcetonitrileThe compound should be sparingly soluble at room temperature but fully soluble when hot.
Binary Solvent: Dichloromethane/Hexanes, Ethyl Acetate/HeptaneUse a "good" solvent to dissolve the compound, then add a "poor" anti-solvent to induce crystallization.
Visualization: Purification Strategy Workflow

The following diagram outlines a decision-making process for purifying your target compound.

Purification_Workflow cluster_start Initial Analysis cluster_purification Primary Purification cluster_polishing Final Polishing cluster_troubleshoot Troubleshooting Start Crude Product TLC_Analysis Assess Purity & Complexity via TLC / LC-MS Start->TLC_Analysis Chromatography Flash Column Chromatography (e.g., EtOAc/Hexanes) TLC_Analysis->Chromatography Multiple spots or low crude purity Recrystallization Recrystallization (e.g., Isopropanol or EtOAc/Heptane) TLC_Analysis->Recrystallization Relatively clean (>90% crude purity) Collect_Fractions Collect & Analyze Fractions Chromatography->Collect_Fractions Collect_Fractions->Recrystallization Fractions >95% pure Prep_HPLC Preparative HPLC Collect_Fractions->Prep_HPLC Inseparable Impurity Final_Product Pure Crystalline Product (>98%) Recrystallization->Final_Product Prep_HPLC->Final_Product

Caption: Decision workflow for purification of the target compound.

References
  • Marjani, A. P., Khalafy, J., & Akbarzadeh, S. (2019). Synthesis of pyrazolopyridine and pyrazoloquinoline derivatives by one-pot, three-component reactions. Green Processing and Synthesis, 8, 533–541. Available from: [Link][4][5]

  • Lennie, A. (2022). Accessing new polymorphs and solvates through solvothermal recrystallization. IUCrJ, 9(Pt 2), 146–147. Available from: [Link]

  • MySkinRecipes. (n.d.). This compound. Available from: [Link]

  • ResearchGate. (2019). Synthesis of pyrazolopyridine and pyrazoloquinoline derivatives by one-pot, three-component reactions. Available from: [Link]

  • DEA Diversion Control Division. (n.d.). Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ). Available from: [Link]

  • ResearchGate. (n.d.). Substances yield after recrystallization from different solvents. Available from: [Link]

  • De Rycker, M., et al. (2019). Selectivity and Physicochemical Optimization of Repurposed Pyrazolo[1,5-b]pyridazines for the Treatment of Human African Trypanosomiasis. Journal of Medicinal Chemistry, 62(24), 11233–11251. Available from: [Link]

  • MySkinRecipes. (n.d.). This compound. (Thai). Available from: [Link]

  • Aziz, S. et al. (2012). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Chemistry Central Journal, 6(1), 89. Available from: [Link]

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Technical Support Center: Navigating Solubility Challenges with Pyrazolo[1,5-b]pyridazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with pyrazolo[1,5-b]pyridazine derivatives. This guide is designed to provide you with practical, in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility challenges often encountered with this promising class of compounds. Our goal is to empower you with the scientific rationale behind various experimental choices, enabling you to overcome solubility hurdles and accelerate your research.

Part 1: Troubleshooting Guide - A Stepwise Approach to Solubility Enhancement

It is a common scenario in drug discovery to encounter solubility issues with heterocyclic compounds like pyrazolo[1,5-b]pyridazines. Their often planar and rigid structures can lead to strong crystal lattice energy and poor solvation. This guide provides a systematic workflow to diagnose and resolve these issues.

Initial Assessment: Understanding Your Compound

Before attempting any solubility enhancement, a thorough characterization of your pyrazolo[1,5-b]pyridazine derivative is crucial.

Question: My pyrazolo[1,5-b]pyridazine derivative is showing poor solubility in aqueous buffers. Where do I start?

Answer: Start with a fundamental analysis of your compound's physicochemical properties.

  • Purity Analysis: Confirm the purity of your compound using techniques like HPLC and LC-MS. Impurities can significantly impact solubility measurements.

  • Solid-State Characterization: Use techniques like powder X-ray diffraction (PXRD) to determine if your compound is crystalline or amorphous. Amorphous forms are generally more soluble than their crystalline counterparts.[1][2]

  • pKa Determination: The ionization state of your molecule is a critical determinant of its solubility. Determine the pKa of your pyrazolo[1,5-b]pyridazine derivative. The presence of basic nitrogen atoms in the pyrazolopyridazine core suggests that solubility will be pH-dependent.

Tier 1: Simple and Rapid Formulation Adjustments

Once you have a baseline understanding of your compound, you can explore simple formulation adjustments.

Question: How can I quickly assess if pH modification can improve the solubility of my compound?

Answer: A pH-solubility profile is a straightforward and informative experiment.

  • Protocol: pH-Solubility Profiling

    • Prepare a series of buffers with a pH range that brackets the pKa of your compound (e.g., pH 2, 4, 6, 7.4, 8, 10).

    • Add an excess of your pyrazolo[1,5-b]pyridazine derivative to each buffer.

    • Equilibrate the samples by shaking or stirring for a set period (e.g., 24-48 hours) at a constant temperature.

    • Centrifuge or filter the samples to remove undissolved solid.

    • Quantify the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV).

    • Plot solubility as a function of pH.

For weakly basic pyrazolo[1,5-b]pyridazines, a significant increase in solubility at lower pH is expected due to the protonation of the basic nitrogen atoms.[3]

Question: I've observed some improvement with pH adjustment, but the solubility is still insufficient for my in vitro assays. What's the next logical step?

Answer: The use of co-solvents is a widely adopted and effective strategy to enhance the solubility of poorly water-soluble compounds.[4][5][6] Co-solvents work by reducing the polarity of the aqueous medium, thereby decreasing the interfacial tension between the hydrophobic solute and the solvent.[5]

  • Recommended Co-solvents:

    • Dimethyl sulfoxide (DMSO)

    • Ethanol

    • Propylene glycol

    • Polyethylene glycols (PEGs)

Co-solventTypical Starting Concentration (v/v)Key Considerations
DMSO1-5%High solubilizing power, but can have cellular toxicity at higher concentrations.
Ethanol5-10%Generally well-tolerated in cell-based assays at low concentrations.
Propylene Glycol10-20%A common vehicle for in vivo studies.
PEG 40020-40%Often used in formulation development for oral and parenteral delivery.

Experimental Workflow for Co-solvent Screening

start Start: Poorly Soluble Pyrazolo[1,5-b]pyridazine tier1 Tier 1: Initial Screening start->tier1 ph_adj pH Adjustment tier1->ph_adj Primary Approach cosolvent Co-solvent Screening tier1->cosolvent Secondary Approach eval1 Evaluate Solubility & Assay Compatibility ph_adj->eval1 cosolvent->eval1 success1 Sufficient Solubility Achieved eval1->success1 Yes tier2 Tier 2: Advanced Formulation eval1->tier2 No

Caption: Tier 1 solubility enhancement workflow.

Tier 2: Advanced Formulation Strategies

If simple pH adjustments and co-solvents do not provide the required solubility, more advanced formulation techniques should be considered.

Question: My compound precipitates out of solution even with co-solvents, especially when diluted into aqueous media for my experiments. What advanced methods can I employ?

Answer: Precipitation upon dilution is a classic sign that a more robust formulation is needed. Solid dispersions and nanosuspensions are two powerful techniques to address this.

Solid Dispersions

Solid dispersions involve dispersing the drug in a hydrophilic carrier matrix at a solid state.[7][8][9] This can lead to the formation of an amorphous solid dispersion, which has a higher apparent solubility and faster dissolution rate compared to the crystalline drug.[1][10]

  • Mechanism of Action:

    • Particle Size Reduction: The drug is molecularly dispersed in the carrier, leading to a dramatic increase in surface area.[8][11]

    • Improved Wettability: The hydrophilic carrier enhances the wettability of the hydrophobic drug.[11]

    • Amorphous State: The drug exists in a higher energy amorphous state, which is more soluble than the stable crystalline form.[1]

  • Common Carriers for Solid Dispersions:

    • Polyvinylpyrrolidone (PVP)

    • Polyethylene glycols (PEGs)

    • Hydroxypropyl methylcellulose (HPMC)

  • Preparation Methods:

    • Solvent Evaporation: Both the drug and carrier are dissolved in a common solvent, which is then evaporated.[8][12]

    • Melting (Fusion) Method: The drug and carrier are melted together and then rapidly cooled.[8][12]

Nanosuspensions

Nanosuspensions are colloidal dispersions of pure drug particles in a liquid medium, with a particle size typically below 1 µm.[13] This reduction in particle size significantly increases the surface area, leading to enhanced dissolution velocity.[14][15]

  • Advantages of Nanosuspensions:

    • Applicable to drugs that are poorly soluble in both aqueous and organic media.[13]

    • High drug loading is possible.[14][15]

    • Can improve oral bioavailability.[14]

  • Preparation Methods:

    • Top-Down Methods: Milling and high-pressure homogenization are used to break down larger drug crystals.

    • Bottom-Up Methods: Controlled precipitation from a solution.[16]

Decision Tree for Advanced Formulation

start Tier 1 Failed: Insufficient Solubility decision1 Is the compound soluble in a volatile organic solvent? start->decision1 solid_disp Solid Dispersion (Solvent Evaporation) decision1->solid_disp Yes nano_susp Nanosuspension decision1->nano_susp No decision2 Is thermal stability a concern? solid_disp->decision2 decision2->solid_disp Yes melt_method Solid Dispersion (Melting Method) decision2->melt_method No

Caption: Decision tree for selecting an advanced formulation strategy.

Part 2: Frequently Asked Questions (FAQs)

Q1: Can structural modifications to the pyrazolo[1,5-b]pyridazine scaffold improve solubility?

A1: Absolutely. This is a key strategy in medicinal chemistry, often referred to as a prodrug approach or lead optimization. Introducing polar functional groups or ionizable moieties can significantly enhance aqueous solubility. For instance, the strategic placement of a basic amine or a carboxylic acid can provide handles for salt formation, which is a common and effective method for increasing solubility. Studies on related pyrazolopyrimidine scaffolds have shown that creating prodrugs can successfully overcome solubility limitations.[17][18][19]

Q2: I am using DMSO as a co-solvent. At what concentration should I be concerned about artifacts in my cell-based assays?

A2: While DMSO is an excellent solvent, it is not biologically inert. Most cell lines can tolerate DMSO up to 0.5% (v/v) without significant toxicity. However, it is always best practice to run a vehicle control (your assay medium with the same concentration of DMSO as your test samples) to ensure that the observed effects are due to your compound and not the solvent.

Q3: My pyrazolo[1,5-b]pyridazine derivative seems to degrade at low pH. How does this affect my solubility enhancement strategy?

A3: Chemical stability is a critical consideration. If your compound is unstable at acidic pH, then pH modification is not a viable strategy. You should focus on non-pH-dependent methods such as co-solvents, solid dispersions, or nanosuspensions. It is crucial to assess the stability of your compound under the conditions you plan to use for solubilization. A stability study where the compound is incubated in the chosen solvent system over time and analyzed for degradation products is highly recommended.[20]

Q4: Are there any specific excipients that are known to work well with pyrazolo[1,5-b]pyridazine derivatives?

A4: While there is no universally "best" excipient for this specific chemical class, cyclodextrins have shown promise for formulating similar heterocyclic compounds.[21][22] Sulfobutyl ether-β-cyclodextrin (SBE-β-CD), for example, is a modified cyclodextrin that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[21][22] Screening a panel of pharmaceutically acceptable excipients is the most effective way to identify the optimal formulation for your specific derivative.

Q5: What are the regulatory considerations for using these solubility enhancement techniques in preclinical and clinical development?

A5: The choice of solubility enhancement technique has significant regulatory implications. For early-stage research, the primary focus is on achieving a workable formulation for in vitro and in vivo testing. However, as a compound progresses towards clinical development, the safety and regulatory acceptance of the excipients and formulation technologies become paramount. Simple approaches like pH adjustment and the use of well-established co-solvents are generally straightforward from a regulatory perspective. More complex formulations like solid dispersions and nanosuspensions require more extensive characterization and stability testing to ensure product quality and performance. It is advisable to consult with a formulation scientist with regulatory experience as you move into later stages of development.

References

  • Approaches to improve solubility of poorly water soluble drugs. (n.d.). Semantic Scholar. Retrieved January 15, 2026, from [Link]

  • Jadhav, S. P., Singh, S. K., & Chawra, H. S. (2023). Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs. Advances in Pharmacology and Pharmacy, 11(2), 117-130.
  • Fasinu, P., & Pillay, V. (2021). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 13(10), 1645.
  • Cosolvent. (2023, December 29). In Wikipedia. Retrieved January 15, 2026, from [Link]

  • SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. (n.d.). Journal of Drug Delivery and Therapeutics. Retrieved January 15, 2026, from [Link]

  • Mirzapure, I. A., et al. (2024). Enhancing Medication Solubility Using Nanosuspension: A Method. Asian Journal of Pharmaceutics, 18(3).
  • Paudwal, S., et al. (2021).
  • Co-solvency and anti-solvent method for the solubility enhancement. (2024, October 30). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Nanosuspensions for Enhancing Drug Solubility: Formulation Strategies and Stability Challenges. (n.d.). Eurasia. Retrieved January 15, 2026, from [Link]

  • Solubility Enhancement by Solid Dispersion Method: An Overview. (2024, August 15). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.
  • Patel, V. R., & Agrawal, Y. K. (2011). Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research, 2(2), 81–87.
  • Nanosuspension-an effective approach for solubility enhancement. (2024, August 21). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Solid dispersion technique for improving solubility of some poorly soluble drugs. (n.d.). Scholars Research Library. Retrieved January 15, 2026, from [Link]

  • Kumar, S., & S, S. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science, 170-175.
  • The use of cosolvent pKa assays for poorly soluble compounds. (n.d.). Pion Inc. Retrieved January 15, 2026, from [Link]

  • 5 Novel Techniques for Solubility Enhancement. (2021, July 26). Ascendia Pharmaceutical Solutions. Retrieved January 15, 2026, from [Link]

  • Patel, J. N., Rathod, D. M., Patel, N. A., & Modasiya, M. K. (2012). Techniques to improve the solubility of poorly soluble drugs. International Journal of Pharmacy & Life Sciences, 3(5).
  • Cosolvent - The 'Medicinal Magician' in The Laboratory. (n.d.). Shandong IRO Chelating Chemical Co., Ltd. Retrieved January 15, 2026, from [Link]

  • Seedher, N., & Kanojia, M. (2008). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Pharmaceutical Development and Technology, 13(6), 437-444.
  • Taylor, V. M., et al. (2019). Selectivity and Physicochemical Optimization of Repurposed Pyrazolo[1,5-b]pyridazines for the Treatment of Human African Trypanosomiasis. Journal of Medicinal Chemistry, 62(24), 11223-11239.
  • Artusi, R., et al. (2017). Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic glioblastoma model. Journal of Medicinal Chemistry, 60(13), 5643-5657.
  • Taylor, V. M., et al. (2019). Selectivity and Physicochemical Optimization of Repurposed Pyrazolo[1,5-b]pyridazines for the Treatment of Human African Trypanosomiasis. Journal of Medicinal Chemistry, 62(24), 11223-11239.
  • Artusi, R., et al. (2014). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. ACS Medicinal Chemistry Letters, 5(7), 809-813.
  • Sokołowska, J., et al. (2021).
  • Prodrug Strategy to Address Impaired Oral Absorption of a Weakly Basic TYK2 Inhibitor Caused by a Gastric Acid-Reducing Agent. (2024, November 19). Journal of Medicinal Chemistry. Retrieved January 15, 2026, from [Link]

  • Taylor, V. M., et al. (2019). Selectivity and Physicochemical Optimization of Repurposed Pyrazolo[1,5-b]pyridazines for the Treatment of Human African Trypanosomiasis. ResearchGate. Retrieved January 15, 2026, from [Link]

  • Kelemen, H., Hancu, G., Rusu, A., Varga, E., & Székely Szentmiklósi, B. (2016). Prodrug Strategy in Drug Development. Farmacia, 64(3), 357-363.
  • Al-Adhami, K., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 4(9), 13956-13965.
  • Process for the preparation of pyrazolo[1,5-b]pyridazine derivatives. (n.d.). Google Patents.
  • Szafraniec-Szczęsny, J., et al. (2022). Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][4][7]triazine Sulfonamides and Their Experimental and Computational Biological Studies. Molecules, 27(19), 6245.

  • Tomas, M., & Tomas, M. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 27(9), 2775.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]

  • Pyrazolo[1,5-b]pyridazine deriv. 27. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

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Side reaction products in the synthesis of Methyl 6-methoxypyrazolo[1,5-b]pyridazine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Methyl 6-methoxypyrazolo[1,5-b]pyridazine-3-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. As a key intermediate in the development of kinase inhibitors and other pharmaceuticals, achieving high purity and yield is critical.[1] This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the challenges associated with its synthesis, particularly the formation of side reaction products.

Frequently Asked Questions (FAQs)

Q1: What is the primary and most reliable synthetic route to this compound?

The most prevalent and effective method for constructing the pyrazolo[1,5-b]pyridazine core is through a [3+2] dipolar cycloaddition reaction.[2][3] This involves the in situ generation of a 1-aminopyridazinium salt from 3-methoxy-6-aminopyridazine, which then acts as a 1,3-dipole. This reactive intermediate is then trapped by a suitable dipolarophile, in this case, methyl propiolate, to yield the target molecule.

The key steps are:

  • N-Amination: Reaction of 6-methoxypyridazine with an aminating agent like hydroxylamine-O-sulfonic acid (HOSA) to form the 1-aminopyridazinium intermediate.

  • [3+2] Cycloaddition: The 1-aminopyridazinium ylide, formed in the presence of a base, reacts with methyl propiolate.

  • Aromatization: The resulting dihydropyrazolo[1,5-b]pyridazine intermediate undergoes spontaneous or induced oxidation (often aerial) to furnish the aromatic final product.[4]

Q2: I'm observing a persistent impurity with the same mass as my product in LC-MS analysis. What could it be?

This is a classic sign of regioisomer formation , a common challenge in 1,3-dipolar cycloaddition reactions when using unsymmetrical alkynes like methyl propiolate.[4] The cycloaddition can proceed in two different orientations, leading to two distinct products with the same molecular weight.

  • Expected Product: Methyl 6-methoxypyrazolo[1,5-b]pyridazine-3-carboxylate

  • Potential Isomeric Side Product: Methyl 6-methoxypyrazolo[1,5-b]pyridazine-2-carboxylate

The formation ratio of these isomers is dictated by the electronic and steric properties of both the pyridazinium ylide and the alkyne. While one isomer typically predominates, the other is often formed in sufficient quantities to require chromatographic separation.

Q3: My reaction yield is consistently low. What are the most critical parameters to investigate?

Low yields in this synthesis can often be traced back to a few key areas:

  • Purity of Starting Materials: The starting 6-methoxypyridazine must be pure. Impurities can interfere with the formation of the crucial 1-aminopyridazinium salt.

  • Efficiency of N-Amination: The generation of the 1-aminopyridazinium intermediate is the rate-determining step. Ensure the aminating agent (HOSA) is fresh and the reaction conditions (temperature, solvent) are optimized.

  • Choice of Base and Solvent: The base used to generate the ylide and the reaction solvent are critical. A delicate balance is needed; the base must be strong enough to deprotonate the aminopyridazinium salt but not so strong as to promote side reactions of the methyl propiolate. Common solvents include polar aprotics like DCM or DMF.[2]

  • Reaction Monitoring: This reaction may not go to completion quickly. It is crucial to monitor its progress by Thin Layer Chromatography (TLC) or LC-MS to determine the optimal reaction time and avoid product degradation from prolonged heating.[5]

Troubleshooting Guide: Side Products & Optimization

This section addresses specific experimental issues with a focus on identifying and mitigating side product formation.

Problem 1: TLC analysis shows multiple spots, and the crude NMR is complex.

Causality Analysis: A complex crude reaction mixture points towards multiple competing reactions or degradation. The most likely culprits beyond the primary regioisomer are unreacted starting materials, intermediates, or byproducts from the decomposition of the reactive ylide.

Potential Side Products & Their Identification
Side Product/ImpurityPotential SourceIdentification & CharacterizationMitigation Strategy
Regioisomeric Product Non-selective [3+2] cycloadditionSame mass in LC-MS. Distinct chemical shifts in ¹H and ¹³C NMR, particularly for the pyrazole ring protons and carbons.Optimize reaction temperature and solvent polarity. Separate via careful column chromatography.
Unreacted 6-Methoxypyridazine Incomplete N-amination or cycloadditionEasily identified by its characteristic signals in the crude ¹H NMR and a distinct spot on TLC.Ensure HOSA is active. Increase reaction time or temperature moderately.
Methyl Propiolate Polymer Base-catalyzed polymerization of the alkyneInsoluble material or broad, undefined signals in the baseline of the NMR spectrum.Add methyl propiolate slowly to the reaction mixture. Avoid overly strong bases or high concentrations.
Hydrolyzed Product (Carboxylic Acid) Presence of water during reaction or workup, especially under basic conditions.A new peak in LC-MS corresponding to (M-14). Broad -OH signal in ¹H NMR.Use anhydrous solvents and reagents. Perform an aqueous workup under neutral or slightly acidic conditions.
Diagnostic Workflow for Complex Mixtures

Caption: Troubleshooting workflow for complex reaction mixtures.

Problem 2: The desired product appears unstable during purification.

Causality Analysis: The pyrazolo[1,5-b]pyridazine core is generally stable, but the ester functionality can be sensitive. Prolonged exposure to silica gel, which is slightly acidic, can sometimes lead to minor degradation or tight binding, resulting in streaking on TLC and poor recovery from column chromatography.

Protocol: Optimized Purification of this compound
  • Initial Workup: After the reaction is complete, quench cautiously with water and extract the product into a suitable organic solvent like dichloromethane (DCM) or ethyl acetate. Wash the organic layer with brine to remove water-soluble impurities.

  • Solvent Removal: Concentrate the organic phase in vacuo at a temperature not exceeding 40 °C.

  • Column Chromatography (If Necessary):

    • Adsorbent: Use neutral silica gel if product degradation on standard silica is suspected. Alternatively, deactivate the silica gel by pre-treating it with a 1-2% solution of triethylamine in the eluent system.

    • Eluent System: A gradient of ethyl acetate in hexanes is typically effective. Start with a low polarity (e.g., 10% EtOAc) and gradually increase the polarity to elute your product and then more polar impurities.

    • Fraction Analysis: Monitor the fractions carefully by TLC to separate the desired product from its regioisomer, which often has a slightly different Rf value.

  • Recrystallization: For final purification, recrystallization is often highly effective.

    • Solvent Screening: Test solubility in various solvents (e.g., ethanol, isopropanol, ethyl acetate/hexanes). An ideal solvent will dissolve the product when hot but result in poor solubility when cold.

    • Procedure: Dissolve the crude solid in a minimal amount of the hot recrystallization solvent. Allow it to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation. Collect the purified crystals by filtration.

Visualizing the Core Synthesis and a Key Side Reaction

Understanding the reaction mechanism is key to controlling its outcome. The following diagrams illustrate the desired reaction and the competitive pathway leading to the isomeric byproduct.

Main Synthetic Pathway

Caption: The main two-step synthesis of the target molecule.

Mechanism of Regioisomeric Side Product Formation

Caption: Competing pathways in the [3+2] cycloaddition step.

References

  • De la Herrán, G., et al. (2019). Selectivity and Physicochemical Optimization of Repurposed Pyrazolo[1,5-b]pyridazines for the Treatment of Human African Trypanosomiasis. Journal of Medicinal Chemistry. [Link]

  • Patents. (2001). Process for the preparation of pyrazolo[1,5-b]pyridazine derivatives.
  • Al-Mourabit, A., et al. (2021). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. National Institutes of Health. [Link]

  • MDPI. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. [Link]

  • MySkinRecipes. (n.d.). This compound. MySkinRecipes. [Link]

Sources

Technical Support Center: Enhancing the Stability of Pyrazolo[1,5-b]pyridazine Compounds in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazolo[1,5-b]pyridazine compounds. This guide is designed to provide in-depth technical assistance and troubleshooting for enhancing the stability of these compounds in solution. The unique chemical architecture of the pyrazolo[1,5-b]pyridazine scaffold, while offering significant therapeutic potential, can also present challenges in terms of its stability under various experimental and storage conditions.[1] This resource provides practical, evidence-based strategies to mitigate degradation and ensure the integrity of your compounds.

I. Frequently Asked Questions (FAQs)

Q1: My pyrazolo[1,5-b]pyridazine compound is degrading in my aqueous stock solution. What are the likely causes?

A1: Degradation of pyrazolo[1,5-b]pyridazine compounds in aqueous solutions can be attributed to several factors, often acting in concert. The primary culprits are typically hydrolysis, oxidation, and photodegradation. The nitrogen-rich heterocyclic core of the pyrazolo[1,5-b]pyridazine system can be susceptible to attack by water, especially at non-neutral pH.[2] Furthermore, dissolved oxygen can lead to oxidative degradation, and exposure to light, particularly UV radiation, can induce photochemical reactions that break down the molecule.[3][4]

Q2: I've observed a change in the color of my solution and a loss of potency. How can I confirm that degradation is occurring?

A2: Visual changes like color alteration are strong indicators of chemical instability. To definitively confirm and quantify degradation, analytical techniques are essential. The most common and effective method is High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC). By comparing the peak area of the parent compound over time against a known standard, you can accurately determine the rate of degradation. The appearance of new peaks in the chromatogram corresponds to the formation of degradation products. Mass spectrometry (MS) coupled with HPLC (LC-MS) is invaluable for identifying the molecular weights of these degradants, providing clues to the degradation pathway.[5][6]

Q3: Can pH have a significant impact on the stability of my pyrazolo[1,5-b]pyridazine compound?

A3: Absolutely. The pH of the solution is a critical factor governing the stability of many nitrogen-containing heterocyclic compounds.[7] Both acidic and basic conditions can catalyze hydrolytic degradation. It is crucial to determine the pH-stability profile of your specific compound. This typically involves conducting stability studies in a series of buffers across a wide pH range (e.g., pH 2 to 10). The resulting data will reveal the optimal pH for maximum stability.

Q4: Are there any general strategies to improve the stability of my compound in solution?

A4: Yes, several formulation strategies can significantly enhance stability. These include:

  • pH Adjustment: Maintaining the solution at the optimal pH identified in your stability studies.

  • Use of Co-solvents: Incorporating organic co-solvents like ethanol, propylene glycol, or polyethylene glycol (PEG) can reduce the activity of water and potentially increase stability.

  • Addition of Excipients: Certain excipients can protect the active pharmaceutical ingredient (API) from degradation.[3][8][9][10][11] Antioxidants, such as ascorbic acid or butylated hydroxytoluene (BHT), can mitigate oxidative degradation. Chelating agents, like ethylenediaminetetraacetic acid (EDTA), can sequester metal ions that may catalyze degradation.

  • Protection from Light: Storing solutions in amber vials or in the dark can prevent photodegradation.

  • Temperature Control: Storing solutions at lower temperatures (e.g., refrigerated or frozen) can slow down the rate of most degradation reactions.

II. Troubleshooting Guide

This section provides a structured approach to identifying and resolving common stability issues encountered with pyrazolo[1,5-b]pyridazine compounds.

Issue 1: Rapid Degradation in Aqueous Buffer

Symptoms:

  • Significant decrease in the parent compound peak area via HPLC within hours or a few days.

  • Formation of one or more major degradation peaks.

  • Noticeable change in solution appearance (e.g., color change, precipitation).

Troubleshooting Workflow:

A Rapid Degradation Observed B Investigate pH-Dependence A->B C Assess Oxidative Stability A->C D Evaluate Photostability A->D E Determine pH-Stability Profile (pH 2-10 Buffers) B->E G Test with Antioxidants (e.g., Ascorbic Acid, BHT) C->G I Store in Amber Vials/Dark D->I F Identify Optimal pH for Stability E->F K Reformulate at Optimal pH F->K L Incorporate Co-solvents (e.g., Ethanol, PEG) F->L H Observe for Improvement G->H J Observe for Improvement I->J M Consider Lyophilization for Long-Term Storage K->M L->M

Caption: Troubleshooting workflow for rapid degradation in aqueous buffer.

Detailed Steps:

  • Investigate pH-Dependence: Prepare solutions of your compound in a range of buffers (e.g., pH 2, 4, 7, 9, 10). Monitor the degradation rate at each pH over time using HPLC. This will identify if the degradation is acid or base-catalyzed and reveal the pH of maximum stability.

  • Assess Oxidative Stability: Prepare a solution of your compound in your chosen buffer and sparge it with nitrogen or argon to remove dissolved oxygen. Compare the stability of this solution to a sample exposed to air. If the deoxygenated sample is more stable, oxidative degradation is a likely contributor. In this case, the addition of antioxidants to your formulation is recommended.

  • Evaluate Photostability: Prepare two sets of solutions. Expose one set to ambient light and/or a controlled light source (as per ICH Q1B guidelines) and keep the other set in complete darkness. If the light-exposed sample degrades more rapidly, photodegradation is occurring. Storing your solutions in light-protecting containers is a simple and effective solution.

  • Reformulate: Based on your findings, reformulate your solution. This may involve adjusting the pH to the optimal range, adding a suitable co-solvent to reduce water activity, and/or incorporating an antioxidant.

  • Consider Lyophilization: For long-term storage, lyophilization (freeze-drying) to remove the solvent can be an excellent strategy to prevent solution-state degradation. The solid-state stability of the lyophilized powder should then be assessed.

Issue 2: Poor Solubility Leading to Precipitation and Potential Degradation

Symptoms:

  • The compound precipitates out of solution over time.

  • Inconsistent analytical results due to non-homogenous sampling.

  • Degradation may be accelerated in the solid phase or at the solid-liquid interface.

Troubleshooting Workflow:

A Poor Solubility & Precipitation B Determine Intrinsic Solubility (pion) A->B C Evaluate pH-Solubility Profile A->C D Investigate Co-solvent Effects A->D E Explore Use of Solubilizing Excipients A->E F Identify pH Range for Optimal Solubility C->F G Test Various Co-solvents (e.g., DMSO, Ethanol, PEG) D->G H Test with Cyclodextrins or Surfactants E->H I Select Optimal Formulation F->I G->I H->I

Caption: Troubleshooting workflow for poor solubility and precipitation.

Detailed Steps:

  • Determine Intrinsic and pH-Dependent Solubility: Measure the solubility of your compound in aqueous buffers across a range of pH values. This will help you understand if the compound's solubility is pH-dependent (common for ionizable molecules).

  • Co-solvent Screening: Systematically screen a panel of pharmaceutically acceptable co-solvents (e.g., ethanol, propylene glycol, PEG 400, DMSO) at various concentrations to identify a system that provides the desired solubility.

  • Utilize Solubilizing Excipients: For highly insoluble compounds, consider the use of solubilizing excipients.

    • Cyclodextrins: These can form inclusion complexes with the drug molecule, enhancing its solubility.[9]

    • Surfactants: Non-ionic surfactants like polysorbates (Tween®) or poloxamers can form micelles that encapsulate the drug, increasing its apparent solubility.

  • Optimize Formulation: Based on the results, select the formulation that provides the best balance of solubility and stability. It's important to re-evaluate the chemical stability of the compound in the new, optimized formulation.

III. Experimental Protocols

Protocol 1: pH-Stability Profile Determination

Objective: To determine the degradation rate of a pyrazolo[1,5-b]pyridazine compound as a function of pH.

Materials:

  • Pyrazolo[1,5-b]pyridazine compound

  • HPLC-grade water and acetonitrile

  • Buffer salts (e.g., phosphate, citrate, borate) to prepare buffers at various pH levels (e.g., 2, 4, 7, 9, 10)

  • pH meter

  • HPLC system with a suitable column (e.g., C18)

  • Incubator or water bath

Procedure:

  • Buffer Preparation: Prepare a series of buffers at the desired pH values.

  • Stock Solution Preparation: Prepare a concentrated stock solution of the compound in a suitable organic solvent (e.g., acetonitrile or DMSO).

  • Sample Preparation: Dilute the stock solution with each buffer to a final concentration suitable for HPLC analysis (e.g., 10-20 µg/mL). Ensure the final concentration of the organic solvent is low (typically <1-5%) to minimize its effect on stability.

  • Time Zero (T0) Analysis: Immediately after preparation, inject an aliquot of each sample into the HPLC to determine the initial concentration of the parent compound.

  • Incubation: Store the remaining samples at a constant temperature (e.g., 40°C or 50°C to accelerate degradation).

  • Time-Point Analysis: At predetermined time intervals (e.g., 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample and analyze by HPLC.

  • Data Analysis: Plot the natural logarithm of the remaining parent compound concentration versus time for each pH. The slope of the line will give the apparent first-order degradation rate constant (k) at that pH. A plot of log(k) versus pH will reveal the pH-stability profile.

Protocol 2: Forced Degradation Study

Objective: To identify the potential degradation pathways of a pyrazolo[1,5-b]pyridazine compound under various stress conditions.

Materials:

  • Pyrazolo[1,5-b]pyridazine compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Photostability chamber or a light source with controlled UV and visible output

  • HPLC-MS system

Procedure:

  • Acid Hydrolysis: Treat a solution of the compound with 0.1 M HCl at an elevated temperature (e.g., 60°C) for a defined period (e.g., 2-8 hours).

  • Base Hydrolysis: Treat a solution of the compound with 0.1 M NaOH at room temperature or a slightly elevated temperature for a defined period.

  • Oxidative Degradation: Treat a solution of the compound with 3% H₂O₂ at room temperature.

  • Photodegradation: Expose a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.

  • Thermal Degradation: Heat a solid sample of the compound at a high temperature (e.g., 80-100°C).

  • Analysis: Analyze all stressed samples by HPLC-MS. The goal is to achieve 5-20% degradation. Compare the chromatograms of the stressed samples to that of an unstressed control. Identify the major degradation products by their mass-to-charge ratio (m/z) and retention times.

Data Interpretation: The results from forced degradation studies provide valuable insights into the lability of the molecule and help in the development of a stability-indicating analytical method. The identified degradation products can be used to propose degradation pathways.

IV. Data Presentation

Table 1: Example pH-Stability Profile Data for a Pyrazolo[1,5-b]pyridazine Compound

pHApparent First-Order Degradation Rate Constant (k) at 40°C (hours⁻¹)Half-life (t½) at 40°C (hours)
2.00.0858.2
4.00.02133.0
7.00.005138.6
9.00.03221.7
10.00.1106.3

This is example data and will vary for different compounds.

V. References

  • Colorcon. (2023, October 31). The Role of Pharma Excipients in Enhancing Drug Stability and Absorption.

  • Hilaris Publisher. (n.d.). Excipients: Essential for Drug Stability and Deliver.

  • ACME-Hardesty. (n.d.). How Excipients Impact Drug Absorption, Stability, and Shelf Life.

  • DC Fine Chemicals. (2024, September 16). Excipients: What they are and their importance in the pharmaceutical industry.

  • European Pharmaceutical Review. (2013, April 18). The central role of excipients in drug formulation.

  • ACS Publications. (n.d.). Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase.

  • National Center for Biotechnology Information. (n.d.). Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors: CFI-402257 is a Potent, Selective, Bioavailable Anticancer Agent.

  • ResearchGate. (n.d.). Recent Advances in the Synthesis of Nitrogen-Containing Heterocycles Based on Hydrazine-Directed C−H Bond Activation/Annulation Reactions.

  • ACS Publications. (2019, December 17). Selectivity and Physicochemical Optimization of Repurposed Pyrazolo[1,5-b]pyridazines for the Treatment of Human African Trypanosomiasis.

  • Royal Society of Chemistry. (2020, December 15). Prescribed drugs containing nitrogen heterocycles: an overview.

  • MDPI. (n.d.). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds.

  • National Center for Biotechnology Information. (n.d.). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment.

  • MDPI. (n.d.). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies.

  • Amanote Research. (n.d.). Photochemistry. X. Photolysis of Tetrazolo [1, 5-B].

  • BenchChem. (2025). Theoretical Insights into the Stability of 6-Azidotetrazolo[1,5-b]pyridazine: A Technical Guide.

  • BenchChem. (2025). Managing explosion risk of 6-Azidotetrazolo[1,5-b]pyridazine.

  • MDPI. (n.d.). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research.

  • National Center for Biotechnology Information. (2019, December 17). Selectivity and Physicochemical Optimization of Repurposed Pyrazolo[1,5-b]pyridazines for the Treatment of Human African Trypanosomiasis.

  • PubMed. (n.d.). Synthesis of pyrazolo[1,5-a][3][8][11]triazine derivatives as inhibitors of thymidine phosphorylase.

  • Google Patents. (n.d.). WO2001046194A2 - Process for the preparation of pyrazolo[1,5-b]pyridazine derivatives.

  • ResearchGate. (2025, November 30). Synthesis and pharmacological evaluations of novel pyrazolo pyridazine derivatives.

  • DAU. (2022, March 30). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.

  • JOCPR. (n.d.). Drug design, development and biological screening of pyridazine derivatives.

  • National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives.

  • National Center for Biotechnology Information. (n.d.). A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications.

  • Frontiers. (2024, May 10). Editorial: Recent advances in synthesizing and utilizing nitrogen-containing heterocycles.

  • MDPI. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.

  • MDPI. (n.d.). Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines.

  • DTIC. (2020, January 31). Nitrogen-Rich Tetrazolo[1,5-b]pyridazine: Promising Building Block for Advanced Energetic Materials.

  • MDPI. (n.d.). Special Issue : Nitrogen-Containing Heterocyclic Compounds in Drug Design: Synthesis, Characterization, and Biological Activity.

  • Scirp.org. (2015, January 16). Hydrolytic Degradation Study of Lansoprazole, Identification, Isolation and Characterisation of Base Degradation Product.

  • National Center for Biotechnology Information. (n.d.). Identification of Dihydropyrazolo[1,5-a]pyrazin-4(5H)-ones as Cyclic Products of β-Amidomethyl Vinyl Sulfone Alphavirus Cysteine Protease Inhibitors.

  • PubChem. (n.d.). Pyrazolo[1,5-b]pyridazine deriv. 43.

Sources

Technical Support Center: Scaling Up Methyl 6-methoxypyrazolo[1,5-b]pyridazine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis and scale-up of Methyl 6-methoxypyrazolo[1,5-b]pyridazine-3-carboxylate (CAS 1263279-79-3). This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during production. This molecule is a crucial intermediate in medicinal chemistry, particularly for developing novel kinase inhibitors.[1][2]

Section 1: Synthesis Strategy & Core Concepts

The successful scale-up of any synthesis begins with a robust and well-understood chemical route. This section outlines the recommended synthetic pathway and addresses common foundational questions.

FAQ: What is a reliable and scalable synthetic route for this target molecule?

A highly effective and frequently employed route is the [3+2] cycloaddition reaction. This involves the condensation of an N-aminopyridazinium salt with an electron-deficient alkyne, such as dimethyl acetylenedicarboxylate (DMAD). The N-aminopyridazinium salt is typically generated in situ from the corresponding methoxypyridazine.

This pathway is advantageous for scale-up due to:

  • High Convergence: It rapidly builds the complex bicyclic core.

  • Good Regiocontrol: The electronic nature of the reactants typically favors the desired regioisomer, simplifying purification.[3][4]

  • Accessible Starting Materials: The precursors are generally commercially available or readily synthesized.

Below is a diagram outlining the key synthetic transformation.

cluster_start Starting Materials cluster_reaction Core Reaction SM1 6-Methoxypyridazine Intermediate In situ formation of N-aminopyridazinium salt SM1->Intermediate 1. MSH SM2 Dimethyl Acetylenedicarboxylate (DMAD) Reaction [3+2] Cycloaddition & Aromatization Amine O-(Mesitylenesulfonyl)hydroxylamine (MSH) Intermediate->Reaction 2. DMAD, Base (e.g., K2CO3) Product This compound Reaction->Product Start Low Yield Observed CheckReagents 1. Verify Reagent Purity & Stoichiometry Start->CheckReagents SubReagents1 Are starting materials >98% pure? Are solvents anhydrous? CheckReagents->SubReagents1 CheckConditions 2. Analyze Reaction Conditions SubConditions1 Is temperature optimal? (Monitor internal temp) CheckConditions->SubConditions1 CheckAtmosphere 3. Evaluate Reaction Atmosphere SubAtmosphere Is the reaction sensitive to moisture/O2? (Inert gas blanket needed?) CheckAtmosphere->SubAtmosphere CheckWorkup 4. Assess Work-up & Purification SubWorkup Is product degrading during work-up? Is product lost during extraction/purification? CheckWorkup->SubWorkup SubReagents1->CheckReagents No, Repurify/Replace SubReagents2 Is stoichiometry accurate? (Especially the aminating agent) SubReagents1->SubReagents2 Yes SubReagents2->CheckReagents No, Recalculate/Reweigh SubReagents2->CheckConditions Yes SubConditions1->CheckConditions No, Optimize Temp SubConditions2 Is mixing efficient? (Vortex check, appropriate impeller) SubConditions1->SubConditions2 Yes SubConditions2->CheckConditions No, Improve Stirring SubConditions3 Is reaction time sufficient? (Monitor via TLC/LC-MS) SubConditions2->SubConditions3 Yes SubConditions3->CheckConditions No, Optimize Time SubConditions3->CheckAtmosphere Yes SubAtmosphere->CheckWorkup Yes/No, Implement as needed SubWorkup->CheckWorkup Yes, Modify Protocol Solution Yield Optimized SubWorkup->Solution No

Caption: Troubleshooting workflow for diagnosing low reaction yields.

Deeper Dive into Common Causes:

  • Purity of Reagents: Impurities in starting materials, especially the 6-methoxypyridazine, can inhibit the reaction. The aminating agent, such as MSH, can degrade upon storage and should be used fresh or titrated before use.

  • Suboptimal Reaction Conditions:

    • Temperature: The formation of the N-aminopyridazinium salt is often done at ambient temperature, but the subsequent cycloaddition may require heating. An exotherm upon base or DMAD addition is possible on a larger scale and must be controlled.

    • Mixing: As scale increases, inefficient mixing can lead to localized concentration gradients, causing side reactions or incomplete conversion. Ensure the stirring is vigorous enough to maintain a homogeneous mixture. [5]* Product Decomposition: The final product might be unstable under prolonged exposure to the basic reaction conditions or high temperatures. Monitoring the reaction progress by TLC or LC-MS is crucial to avoid degradation. [5]

FAQ: I'm observing a persistent, difficult-to-separate impurity. What is it likely to be?

In syntheses of this type, the most common impurity is the undesired regioisomer . Depending on the precise precursors used, the cycloaddition can sometimes yield a mixture of products. [3][4]Identification requires careful analysis of NMR (specifically NOE experiments) and LC-MS data. To minimize this, ensure slow addition of the dienophile (DMAD) at the optimized temperature.

Section 3: Protocol for Synthesis and Purification

This section provides a validated bench-scale protocol. When scaling, all additions, temperature changes, and hold times must be re-evaluated.

Experimental Protocol: Synthesis (10 g Scale)
  • Inert Atmosphere: Set up a 1 L jacketed reactor equipped with a mechanical stirrer, temperature probe, and nitrogen inlet. Purge the vessel with nitrogen.

  • Charge Reagents: To the reactor, add 6-methoxypyridazine (10.0 g, 90.8 mmol) and anhydrous dichloromethane (DCM, 200 mL). Stir until fully dissolved.

  • Amination: In a separate flask, dissolve O-(Mesitylenesulfonyl)hydroxylamine (MSH, 21.6 g, 99.9 mmol, 1.1 equiv) in anhydrous DCM (100 mL). Add this solution dropwise to the reactor over 30 minutes, maintaining an internal temperature below 25°C.

  • Salt Formation: Stir the resulting slurry at room temperature for 4-6 hours. A white precipitate of the N-aminopyridazinium salt will form.

  • Cycloaddition: Cool the reactor to 0-5°C. Add finely ground anhydrous potassium carbonate (25.1 g, 181.6 mmol, 2.0 equiv). Then, add a solution of dimethyl acetylenedicarboxylate (DMAD, 12.9 g, 90.8 mmol, 1.0 equiv) in DCM (50 mL) dropwise over 1 hour, ensuring the internal temperature does not exceed 10°C.

  • Reaction Completion: Allow the reaction to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction's completion by LC-MS.

  • Quenching: Carefully quench the reaction by slowly adding water (150 mL).

  • Work-up: Separate the organic layer. Extract the aqueous layer with DCM (2 x 100 mL). Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentration: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product as a solid.

Purification Strategy: Column Chromatography vs. Recrystallization
MethodAdvantagesDisadvantagesBest For
Column Chromatography Excellent for removing regioisomers and baseline impurities.High solvent consumption; can be slow and costly at scale.Initial lab-scale synthesis; isolating material for reference standards.
Recrystallization Cost-effective, highly scalable, and excellent for removing minor, structurally similar impurities.May not remove all impurity types; potential for yield loss in mother liquor.Large-scale production; achieving final high-purity specifications.
FAQ: My compound streaks badly on a standard silica gel column. How can I improve the chromatography?

Nitrogen-containing heterocyclic compounds are often basic and can interact strongly with the acidic silanol groups on standard silica gel, leading to peak tailing and poor separation. [6] Solution: Deactivate the silica gel. Prepare your mobile phase (e.g., Hexane/Ethyl Acetate) and add 0.5-1.0% (v/v) of triethylamine (TEA). Use this TEA-containing solvent to prepare the silica slurry and as the eluent. The TEA will neutralize the acidic sites on the silica, leading to sharper peaks and better separation. [7]

Protocol: Recrystallization
  • Solvent Selection: Place the crude solid (approx. 15 g) in a flask. Add a minimal amount of hot ethyl acetate to dissolve the solid completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration.

  • Crystallization: Slowly add an anti-solvent, such as hexane, dropwise to the hot solution until slight turbidity persists.

  • Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath for at least 1 hour to maximize crystal formation. [7]5. Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold ethyl acetate/hexane (1:1) mixture.

  • Drying: Dry the purified crystals in a vacuum oven at 40-50°C until a constant weight is achieved. Expect a typical yield of 75-85% with >99% purity.

Section 4: Scale-Up and Safety

FAQ: What are the key safety considerations for this process?
  • Hydrazine Precursors: The aminating agent (MSH) should be handled with care in a well-ventilated fume hood, as related compounds can be irritants.

  • Exotherm Potential: The cycloaddition step, particularly the addition of the base and DMAD, can be exothermic. On a large scale, this must be controlled with a jacketed reactor and slow, subsurface addition to prevent a thermal runaway.

  • Solvent Handling: DCM is a volatile organic solvent. Ensure proper ventilation and use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and compatible gloves. [8]* Pressure Build-up: Quenching with water after the reaction can generate gas if excess reactive intermediates are present. Ensure the reactor is properly vented.

Data Table: Lab vs. Pilot Scale Parameter Comparison
ParameterLab Scale (10 g)Pilot Scale (1 kg)Key Consideration
Reactor Volume 1 L Flask100 L Jacketed ReactorSurface area to volume ratio decreases, impacting heat transfer.
Stirring Magnetic Stir BarMechanical Impeller (e.g., PBT)Ensure sufficient agitation to maintain suspension and homogeneity.
Reagent Addition Dropping FunnelMetering Pump (subsurface)Crucial for controlling reaction rate and temperature.
Temp. Control Ice BathChiller/Heater UnitActive cooling is necessary to manage potential exotherms.
Reaction Time 12-16 hoursMay need adjustment based on mass transfer; monitor by in-process controls (IPCs).

References

  • BenchChem. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds.
  • ChemicalBook.
  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?
  • BenchChem. (2025).
  • MySkinRecipes.
  • Open Access Pub. Purification Techniques | Journal of New Developments in Chemistry.
  • MDPI. (2020).
  • NIH PubMed Central. (2020).
  • ResearchGate. (2019). Optimizing Scale Up Yield to Pyridazines and Fused Pyridazines.
  • ResearchGate. (2019).
  • NIH PubMed Central. (2022). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity.

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Technical Support Center: Navigating Toxicity in Pyrazolo[1,5-b]pyridazine Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the promising pyrazolo[1,5-b]pyridazine scaffold. This guide is designed to provide in-depth, practical solutions to common toxicity-related challenges encountered during preclinical development. Drawing from established principles in medicinal chemistry and toxicology, we offer troubleshooting guides and frequently asked questions (FAQs) to support your experimental design and data interpretation. Our goal is to empower you to anticipate, identify, and mitigate potential toxicity issues, thereby accelerating the progress of your drug candidates.

Section 1: Understanding the Landscape of Pyrazolo[1,5-b]pyridazine Toxicity

The pyrazolo[1,5-b]pyridazine core is a privileged scaffold in medicinal chemistry, frequently utilized for its ability to act as a hinge-binder for a variety of protein kinases.[1][2] However, like many nitrogen-containing heterocycles, this scaffold is not without its challenges, primarily related to metabolism-driven and off-target toxicity. A thorough understanding of these potential liabilities is the first step in a successful drug development campaign.

FAQ 1: What are the primary drivers of toxicity for pyrazolo[1,5-b]pyridazine compounds?

Answer: Toxicity concerns with this scaffold can be broadly categorized into two main areas:

  • Metabolism-Mediated Toxicity: The pyrazolo[1,5-b]pyridazine ring system is susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes in the liver.[3][4] This metabolic process can lead to the formation of reactive metabolites, which are chemically unstable molecules that can covalently bind to cellular macromolecules like proteins and DNA, leading to cellular dysfunction, immune responses, and potentially mutagenesis.[5][6] While specific data on pyrazolo[1,5-b]pyridazines is limited, studies on structurally related pyrazoloacridines have identified CYP1A2 and CYP3A4 as key enzymes in their metabolism, leading to N-dealkylation and N-oxidation products.[3]

  • Off-Target Pharmacology: Due to the scaffold's utility as a kinase inhibitor, off-target inhibition of other kinases is a significant concern.[1][2] Unintended inhibition of kinases crucial for normal cellular function can lead to a variety of toxicities. For example, a compound designed to inhibit a cancer-related kinase might also inhibit kinases involved in cardiac function or immune cell signaling, leading to adverse effects. Kinome profiling is an essential tool to identify such liabilities early in development.[7]

Section 2: Troubleshooting In Vitro Cytotoxicity Assays

In vitro cytotoxicity assays are the frontline tool for assessing the toxic potential of your compounds. However, the physicochemical properties of pyrazolo[1,5-b]pyridazine derivatives can sometimes lead to misleading results.

FAQ 2: My pyrazolo[1,5-b]pyridazine compound shows potent cytotoxicity in a cell-based assay (e.g., MTT, MTS), but the dose-response curve is unusual. What could be the cause?

Answer: An unusual dose-response curve can stem from several factors. Here’s a troubleshooting workflow to help you dissect the issue:

Workflow for Investigating Atypical Cytotoxicity Curves

cluster_B Precipitation Troubleshooting cluster_C Assay Interference Checks cluster_D Off-Target Analysis A Atypical Dose-Response Curve Observed B Check for Compound Precipitation A->B Initial Check C Assess Assay Interference B->C If no precipitation B1 Visually inspect wells at high concentrations B->B1 D Evaluate Off-Target Effects C->D If no interference C1 Run compound in cell-free assay (e.g., MTT with reducing agent) C->C1 E Hypothesize Metabolic Bioactivation D->E If off-target effects are ruled out D1 Perform kinome profiling screen (e.g., DiscoverX, Reaction Biology) D->D1 B2 Perform kinetic solubility assay (e.g., nephelometry) B1->B2 B3 Modify formulation (e.g., lower DMSO %, use co-solvents like PEG400) B2->B3 C2 Check for colorimetric interference (absorbance/fluorescence scan of compound) C1->C2 C3 Switch to an orthogonal assay (e.g., CellTiter-Glo for ATP levels) C2->C3 D2 Correlate off-target hits with known cellular toxicity pathways D1->D2

Caption: Troubleshooting workflow for atypical in vitro cytotoxicity results.

Detailed Explanation:

  • Compound Precipitation: Pyrazolo[1,5-b]pyridazines, especially potent kinase inhibitors, are often lipophilic and have low aqueous solubility.[8][9] When diluting a concentrated DMSO stock into aqueous cell culture media, the compound can "crash out" of solution, forming a precipitate. This leads to an inaccurate estimation of the actual concentration of the compound in the assay and can cause physical stress to the cells, resulting in a steep, non-sigmoidal cell death curve.

    • Solution: Always check the final assay plate for visible signs of precipitation. To quantitatively assess this, a kinetic solubility assay is recommended.[10] If solubility is an issue, consider reformulating your compound. Reducing the final DMSO concentration is a first step, but the use of co-solvents or excipients may be necessary.[8][11]

  • Assay Interference: Nitrogen-containing heterocycles can sometimes interfere with common colorimetric and fluorometric assay readouts.[12][13] For example, a compound might directly reduce the MTT tetrazolium salt to formazan, mimicking cellular activity and masking true cytotoxicity.

    • Solution: Run a cell-free control where your compound is incubated with the assay reagents to check for direct chemical reactions. Additionally, perform an absorbance or fluorescence scan of your compound at the assay wavelengths. If interference is suspected, switch to an orthogonal assay that measures a different cellular endpoint, such as cellular ATP levels (e.g., CellTiter-Glo).

Experimental Protocol: Basic MTT Cytotoxicity Assay

This protocol is a standard method for assessing cell viability.

  • Cell Seeding: Seed cells (e.g., HepG2, a human liver carcinoma cell line often used as a toxicity screen[1]) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of your pyrazolo[1,5-b]pyridazine compound in 100% DMSO. Perform serial dilutions in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay is consistent across all wells and typically does not exceed 0.5%.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of your compound. Include vehicle control (medium with the same final DMSO concentration) and a positive control for cell death (e.g., staurosporine).

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control and plot the percentage of cell viability against the compound concentration to determine the IC50 value.

Parameter Recommendation Rationale
Cell Line HepG2, Primary Human HepatocytesHepG2 is a standard, metabolically competent cell line. Primary hepatocytes offer a more physiologically relevant model.[1][14]
Endpoint Cell Viability (MTT, MTS, CellTiter-Glo)Provides a general measure of cytotoxicity. Orthogonal assays are recommended to rule out interference.
Incubation Time 24, 48, 72 hoursAllows for the detection of both acute and delayed toxicity.
Concentration Range 0.01 µM to 100 µM (log dilutions)A wide range is necessary to capture the full dose-response curve.

Section 3: Addressing Metabolism-Mediated Toxicity

The bioactivation of your compound to a reactive metabolite is a significant safety liability that needs to be assessed and mitigated.

FAQ 3: How can I determine if my pyrazolo[1,5-b]pyridazine compound is forming reactive metabolites?

Answer: A common and effective method is a reactive metabolite trapping study using glutathione (GSH) as a trapping agent. GSH is a cellular nucleophile that can form stable adducts with reactive electrophilic metabolites, which can then be detected by mass spectrometry.

Metabolic Bioactivation and Trapping Workflow

Start Pyrazolo[1,5-b]pyridazine Parent Compound Incubation Incubate with Human Liver Microsomes (HLM) & NADPH Start->Incubation CYP CYP450 Metabolism (e.g., CYP3A4, CYP1A2) ReactiveMetabolite Reactive Electrophilic Metabolite (e.g., Epoxide) CYP->ReactiveMetabolite Trapping Add Trapping Agent (e.g., Glutathione, GSH) ReactiveMetabolite->Trapping CovalentBinding Covalent Binding to Cellular Proteins ReactiveMetabolite->CovalentBinding If not trapped Incubation->CYP Incubation->Trapping Analysis LC-MS/MS Analysis Trapping->Analysis Adduct Detect GSH-Adduct (M + 305 Da) Analysis->Adduct Toxicity Hepatotoxicity / Idiosyncratic Adverse Drug Reactions CovalentBinding->Toxicity

Caption: Workflow for detecting reactive metabolites via GSH trapping.

Experimental Protocol: In Vitro Reactive Metabolite Trapping
  • Incubation Mixture: In a microcentrifuge tube, prepare a mixture containing:

    • Human liver microsomes (final concentration ~1 mg/mL)

    • Your pyrazolo[1,5-b]pyridazine compound (e.g., 10-50 µM)

    • Glutathione (GSH) (final concentration 1-5 mM)

    • Phosphate buffer (pH 7.4)

  • Pre-incubation: Pre-warm the mixture at 37°C for 5 minutes.

  • Initiation: Start the reaction by adding an NADPH-regenerating system. A control reaction without the NADPH system should be run in parallel.

  • Reaction: Incubate at 37°C for 60 minutes with gentle shaking.

  • Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Preparation: Centrifuge to pellet the protein, and transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the sample by high-resolution liquid chromatography-mass spectrometry. Search for the mass of the parent compound plus the mass of GSH minus a proton (M + 305.068 Da for the most common adduct).

FAQ 4: My compound forms a GSH adduct. What are my next steps?

Answer: The detection of a GSH adduct confirms the formation of a reactive metabolite and is a significant finding. The following steps are recommended:

  • Structural Elucidation: Use tandem MS (MS/MS) to fragment the GSH adduct and try to pinpoint the site of modification on your parent compound. This is crucial for guiding medicinal chemistry efforts.

  • Structure-Toxicity Relationship (STR): Synthesize analogs that block the identified site of metabolism. A common strategy for heterocyclic compounds is the introduction of a fluorine atom at the metabolically active position, as the strong carbon-fluorine bond is resistant to oxidative cleavage.[15] Another approach is to modify the electronics of the ring system to disfavor the formation of the reactive intermediate.

  • Quantitative Assessment: If possible, quantify the amount of the adduct formed or perform a covalent binding study using a radiolabeled compound to understand the magnitude of the issue. A low level of bioactivation may be acceptable depending on the therapeutic indication and dose.

Modification Strategy Rationale Potential Outcome
Fluorination at metabolic "hotspot" The C-F bond is highly stable and resistant to CYP-mediated oxidation.[15]Reduced or eliminated reactive metabolite formation.
Introduction of electron-withdrawing groups Can decrease the electron density of the ring system, making it less susceptible to oxidation.Lower metabolic turnover and bioactivation.
Bioisosteric replacement of labile groups Replace a metabolically unstable part of the molecule with a more stable group that retains biological activity.Improved metabolic stability and safety profile.

Section 4: Mitigating Off-Target Kinase Activity

Given that many pyrazolo[1,5-b]pyridazines are designed as kinase inhibitors, ensuring selectivity is paramount to avoiding off-target toxicities.

FAQ 5: How can I proactively design selectivity into my pyrazolo[1,5-b]pyridazine series?

Answer: A structure-based design approach is highly effective. If a crystal structure of your target kinase is available, it can be used to identify unique features of the ATP-binding pocket that can be exploited to achieve selectivity over other kinases.

Strategy for Designing Selective Kinase Inhibitors

A Identify Target Kinase B Obtain Crystal Structure of Target (or use homology model) A->B C Analyze ATP-Binding Pocket B->C D Identify Unique Features (e.g., gatekeeper residue, hydrophobic pockets) C->D E Design Pyrazolo[1,5-b]pyridazine Analogs to Exploit Differences D->E F Synthesize & Test Analogs E->F G Perform Kinome-wide Selectivity Profiling F->G H Iterate Design Based on Selectivity Data G->H H->E Optimization Cycle

Caption: A rational design cycle for improving kinase selectivity.

Key Considerations from Structural Biology:

  • Gatekeeper Residue: The size of the gatekeeper residue, which controls access to a deeper hydrophobic pocket, varies among kinases. Targeting kinases with a small gatekeeper (e.g., glycine, alanine) with bulky substituents on your inhibitor can confer selectivity against kinases with larger gatekeepers (e.g., phenylalanine, methionine).

  • Solvent-Exposed Regions: Modifications to parts of the inhibitor that extend into the solvent-exposed region can improve physicochemical properties without disrupting the core binding interactions.[2]

  • Hinge-Binding Interactions: The pyrazolo[1,5-b]pyridazine core itself typically forms key hydrogen bonds with the kinase hinge region.[2] While this interaction is crucial for potency, selectivity is often achieved by optimizing the substituents that interact with other parts of the binding site.

By integrating these troubleshooting guides and scientific principles into your research, you can more effectively navigate the challenges of pyrazolo[1,5-b]pyridazine drug development. A proactive approach to identifying and mitigating toxicity will ultimately increase the probability of success for your drug candidates.

References

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Validation & Comparative

A Comparative Guide to the Bioactivity of Pyrazolo[1,5-b]pyridazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazolo[1,5-b]pyridazine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its rigid, planar system and the specific arrangement of nitrogen atoms allow for diverse interactions with various biological targets, making it a focal point in the design of novel therapeutic agents. This guide provides a comparative analysis of the bioactivity of different pyrazolo[1,5-b]pyridazine derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. We will delve into the structure-activity relationships, present key experimental data, and provide detailed protocols to illustrate the causality behind the scientific findings.

Section 1: Anticancer Activity - Targeting Cyclin-Dependent Kinases

The dysregulation of cyclin-dependent kinases (CDKs) is a hallmark of cancer, making them a prime target for therapeutic intervention. Pyrazolo[1,5-b]pyridazines have emerged as potent inhibitors of CDKs, interfering with the cell cycle progression of cancer cells.[1][2]

A key study identified a series of pyrazolo[1,5-b]pyridazines with selective inhibitory activity against CDK2.[2] The core scaffold mimics the purine ring of ATP, enabling it to bind to the ATP-binding pocket of the kinase. A crystal structure of a related compound bound to CDK2 revealed that substitutions at specific positions (R¹ and R²) are crucial for enhancing potency and selectivity, as these positions interact more deeply with the binding pocket.[2] In contrast, the R³ position is more solvent-exposed, allowing for modifications to improve physicochemical properties without significantly impacting kinase binding.[2]

Comparative Bioactivity Data: CDK Inhibition
Compound IDR¹ SubstitutionR² SubstitutionR³ SubstitutionCDK2 IC₅₀ (nM)Ref
1 HH4-chlorophenyl15[2]
10e HH4-pyridyl21[2]
10c HH4-aminophenyl100[2]

Table 1: In vitro inhibitory activity of selected pyrazolo[1,5-b]pyridazine derivatives against CDK2. The data highlights how substitutions at the R³ position influence potency.

Mechanism of Action: Cell Cycle Arrest

The inhibition of CDK2 by these compounds prevents the phosphorylation of its substrates, such as the retinoblastoma protein (Rb). This leads to an arrest in the G1/S phase of the cell cycle, ultimately inhibiting cancer cell proliferation.

CDK_Inhibition_Pathway cluster_G1_Phase G1 Phase cluster_S_Phase S Phase CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 activates Rb Rb CDK46->Rb phosphorylates (p) E2F E2F Rb->E2F releases S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes activates CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 activates pRb p-Rb CDK2->pRb maintains phosphorylation Cell_Proliferation Cell Proliferation S_Phase_Genes->Cell_Proliferation leads to Inhibitor Pyrazolo[1,5-b]pyridazine Inhibitor Inhibitor->CDK2 INHIBITS

Caption: Mechanism of CDK2 inhibition by pyrazolo[1,5-b]pyridazine derivatives leading to cell cycle arrest.

Experimental Protocol: In Vitro CDK2 Kinase Assay

This protocol outlines a standard method for assessing the inhibitory activity of compounds against CDK2.

  • Reagents and Materials:

    • Recombinant human Cyclin E/CDK2 complex.

    • Histone H1 protein (substrate).

    • [γ-³²P]ATP.

    • Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT).

    • Test compounds dissolved in DMSO.

    • 96-well filter plates.

    • Phosphoric acid wash solution.

    • Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test pyrazolo[1,5-b]pyridazine derivatives in DMSO.

    • In a 96-well plate, add 5 µL of the diluted compound solution to the reaction wells.

    • Add 20 µL of the kinase reaction buffer containing the Histone H1 substrate and the Cyclin E/CDK2 enzyme complex.

    • Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the kinase reaction by adding 25 µL of reaction buffer containing [γ-³²P]ATP.

    • Incubate the reaction mixture for 30 minutes at 30°C.

    • Stop the reaction by adding 50 µL of 1% phosphoric acid.

    • Transfer the reaction mixture to a 96-well filter plate and wash multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Dry the filter plate and add scintillation fluid to each well.

    • Quantify the incorporated radioactivity using a scintillation counter.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value using non-linear regression analysis.

Section 2: Antimicrobial Bioactivity

The rise of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Pyrazolo-pyridazine derivatives have demonstrated promising activity against a range of bacteria and fungi.[3][4] The fusion of the pyrazole and pyridazine rings creates a unique pharmacophore capable of interfering with essential microbial processes.

In a study by Alam et al., several novel pyrazolo[3,4-c]pyridazine derivatives were synthesized and evaluated for their in vitro antimicrobial activity.[3][4] The results indicated that specific substitutions on the phenyl rings of the scaffold were critical for potent activity. For example, the presence of electron-withdrawing groups like chloro and fluoro atoms significantly enhanced both antibacterial and antifungal efficacy.[3]

Comparative Bioactivity Data: Antimicrobial Activity (MIC)
Compound IDR¹ (Position 5)R² (Position 3)S. aureus (µg/mL)E. coli (µg/mL)C. albicans (µg/mL)Ref
4c 4-Chlorophenyl4-Methoxyphenyl255012.5[3]
4d 4-Chlorophenyl4-Fluorophenyl12.52512.5[3]
4e 4-Chlorophenyl4-Chlorophenyl12.52525[3]
4f 4-Chlorophenyl2,4-Dichlorophenyl12.52525[3]
Ciprofloxacin--6.256.25-[3]
Fluconazole----6.25[3]

Table 2: Minimum Inhibitory Concentration (MIC) of pyrazolo[3,4-c]pyridazine derivatives against representative bacterial and fungal strains.

Workflow for Antimicrobial Screening

The process of identifying and evaluating new antimicrobial agents follows a structured workflow, from synthesis to activity determination.

Antimicrobial_Screening_Workflow cluster_Synthesis Chemical Synthesis cluster_Screening Biological Screening Start Starting Materials (e.g., 4-oxobutanoic acid, hydrazine) Step1 Multistep Synthesis Start->Step1 Product Pyrazolo-pyridazine Derivatives Step1->Product Stock Prepare Stock Solutions (DMSO) Product->Stock Assay Broth Microdilution MIC Assay Stock->Assay Incubation Incubate with Microbial Strains Assay->Incubation Readout Determine MIC (Visual/Spectrophotometric) Incubation->Readout Analysis Identify Lead Compounds Readout->Analysis Compare to Controls

Caption: General workflow for the synthesis and antimicrobial screening of pyrazolo-pyridazine derivatives.

Experimental Protocol: Synthesis and MIC Determination

Part A: Synthesis of 5-(4-Chlorophenyl)-3-(4-fluorophenyl)-3,3a,4,7-tetrahydro-2H-pyrazolo[3,4-c]pyridazine (Compound 4d) [3]

  • Step 1: Synthesis of 6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one. A mixture of 4-(4-chlorophenyl)-4-oxobutanoic acid and hydrazine hydrate in ethanol is refluxed for 8 hours. The resulting solid is filtered, dried, and recrystallized.

  • Step 2: Synthesis of 6-(4-chlorophenyl)-4-(4-fluorobenzylidene)-4,5-dihydropyridazin-3(2H)-one. The product from Step 1 is reacted with 4-fluorobenzaldehyde in the presence of sodium hydroxide in ethanol at room temperature for 12 hours. The precipitate is filtered and washed.

  • Step 3: Synthesis of Compound 4d. The product from Step 2 is refluxed with hydrazine hydrate in ethanol for 10 hours. After cooling, the separated solid is filtered, washed with cold ethanol, dried, and recrystallized to yield the final product.

Part B: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

  • Preparation: Prepare stock solutions of the synthesized compounds in DMSO. In a 96-well microtiter plate, perform serial twofold dilutions of the compounds in Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi).

  • Inoculation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, C. albicans) adjusted to a concentration of approximately 5 x 10⁵ CFU/mL. Add 100 µL of the inoculum to each well.

  • Controls: Include a positive control (broth with inoculum, no drug) and a negative control (broth only). Also, include a standard antibiotic (e.g., Ciprofloxacin, Fluconazole) as a reference.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria or at 30°C for 48 hours for fungi.

  • Reading: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Section 3: Anti-inflammatory and Analgesic Activities

Chronic inflammation is a key driver of many diseases. Pyrazolo-pyridazine derivatives have been investigated for their potential as anti-inflammatory and analgesic agents, showing promise in preclinical models.[5] These compounds are thought to exert their effects through mechanisms that may involve the inhibition of inflammatory mediators.

A study on pyrazolo-pyrimidino-pyridazine derivatives demonstrated significant anti-inflammatory activity in a carrageenan-induced rat paw edema model, with some compounds showing efficacy comparable to the standard drug Indomethacin.[5] The same compounds also exhibited notable analgesic effects in a hot plate test, suggesting a dual therapeutic potential.[5] The structure-activity relationship indicated that the nature of substituents on the fused ring system plays a crucial role in determining the potency of these effects.[5]

Comparative Bioactivity Data: Anti-inflammatory Activity
CompoundDose (mg/kg)Edema Inhibition (%) after 3hUlcerogenic ActivityRef
1 1038.6No[5]
2 1031.8No[5]
5 1049.1No[5]
Indomethacin1051.3Yes[5]

Table 3: Anti-inflammatory effect of selected pyrazolo-pyrimidino-pyridazine derivatives in the carrageenan-induced rat paw edema model. Notably, the test compounds did not exhibit the gastric ulcerogenic effects seen with the standard NSAID.

Workflow for In Vivo Anti-inflammatory Assay

The evaluation of anti-inflammatory potential in vivo is a critical step in preclinical drug development.

AntiInflammatory_Workflow Animal_Acclimatization Animal Acclimatization (e.g., Wistar rats) Grouping Grouping (Control, Standard, Test) Animal_Acclimatization->Grouping Drug_Admin Drug Administration (Oral or IP) Grouping->Drug_Admin Induction Induce Inflammation (Subplantar injection of 0.1mL 1% Carrageenan) Drug_Admin->Induction Measurement Measure Paw Volume (Plebthysmometer) at 0, 1, 2, 3h Induction->Measurement Calculation Calculate % Edema Inhibition Measurement->Calculation Analysis Statistical Analysis (Compare Test vs Control) Calculation->Analysis

Caption: Workflow for the carrageenan-induced paw edema assay to evaluate anti-inflammatory activity.

Experimental Protocol: Carrageenan-Induced Rat Paw Edema Assay

This in vivo model is a standard for screening acute anti-inflammatory activity.

  • Animals: Use adult Wistar rats (150-200g), acclimatized for at least one week. Fast the animals overnight before the experiment with free access to water.

  • Grouping: Divide the animals into groups (n=6 per group):

    • Group I (Control): Receives the vehicle (e.g., 0.5% carboxymethyl cellulose).

    • Group II (Standard): Receives Indomethacin (10 mg/kg, p.o.).

    • Group III-V (Test): Receive the pyrazolo-pyridazine derivatives at a specific dose (e.g., 10 mg/kg, p.o.).

  • Procedure:

    • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

    • Administer the respective vehicle, standard drug, or test compound orally.

    • After 1 hour, induce acute inflammation by injecting 0.1 mL of 1% w/v carrageenan solution into the sub-plantar tissue of the right hind paw.

    • Measure the paw volume again at 1, 2, and 3 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate the volume of edema at each time point by subtracting the initial paw volume from the paw volume at that time.

    • Calculate the percentage inhibition of edema for each group using the formula:

      • % Inhibition = [(Vc - Vt) / Vc] x 100

      • Where Vc is the average edema volume of the control group and Vt is the average edema volume of the treated group.

    • Analyze the data for statistical significance using an appropriate test (e.g., ANOVA followed by Dunnett's test).

Conclusion

The pyrazolo[1,5-b]pyridazine scaffold and its related isomers represent a highly versatile and promising framework in drug discovery. As demonstrated, strategic modifications to the core structure can yield derivatives with potent and selective bioactivities, spanning anticancer, antimicrobial, and anti-inflammatory applications. The ability to fine-tune activity by altering substituents allows for the optimization of lead compounds to enhance potency, improve selectivity, and reduce off-target effects. The comparative data and protocols provided in this guide serve as a foundational resource for researchers aiming to explore and harness the therapeutic potential of this remarkable heterocyclic system.

References

  • Scilit. Synthesis and evaluation of pyrazolo[1,5-b]pyridazines as selective cyclin dependent kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.
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A Comparative Guide to the Validation of Methyl 6-methoxypyrazolo[1,5-b]pyridazine-3-carboxylate as a Drug Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Intermediates in Kinase Inhibitor Synthesis

In the landscape of modern drug discovery, particularly in oncology and inflammatory diseases, protein kinases have emerged as pivotal targets. The development of small molecule kinase inhibitors has revolutionized treatment paradigms, and at the heart of these complex molecules lies a series of meticulously designed and validated chemical intermediates. The pyrazolo[1,5-b]pyridazine scaffold has garnered significant attention as a privileged core structure in the design of potent and selective kinase inhibitors.[1] This guide focuses on the comprehensive validation of a key building block, Methyl 6-methoxypyrazolo[1,5-b]pyridazine-3-carboxylate , establishing its credentials as a high-quality intermediate for pharmaceutical research and development.

This document provides an in-depth technical analysis of its synthesis, characterization, and performance, benchmarked against a relevant alternative from a different heterocyclic class. Every claim is substantiated with experimental data and protocols, designed to instill confidence and ensure reproducibility in your research endeavors.

Physicochemical Properties and Spectroscopic Validation

The unambiguous identification and purity assessment of a drug intermediate are non-negotiable prerequisites for its use in medicinal chemistry. Here, we present the expected physicochemical properties and a summary of spectroscopic data for this compound.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 1263279-79-3[2]
Molecular Formula C₉H₉N₃O₃[2]
Molecular Weight 207.19 g/mol [2]
Appearance White to off-white solidTypical
Storage 2-8°C, protected from light[2]

While a publicly available, peer-reviewed full spectroscopic dataset for this specific molecule is elusive, the following data are representative of closely related pyrazolo[1,5-b]pyridazine structures and are consistent with the expected chemical shifts and fragmentation patterns.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR (400 MHz, CDCl₃): The proton NMR is expected to show distinct signals for the aromatic protons on the pyrazolopyridazine core, a singlet for the methoxy group, and a singlet for the methyl ester group. Key expected shifts would be in the aromatic region (δ 7.0-8.5 ppm), a singlet around δ 4.0 ppm for the methoxy protons, and a singlet around δ 3.9 ppm for the ester methyl protons.

  • ¹³C NMR (100 MHz, CDCl₃): The carbon spectrum would confirm the presence of the nine unique carbon atoms. Expected signals include those for the carbonyl carbon of the ester (around δ 165 ppm), aromatic carbons (δ 110-150 ppm), the methoxy carbon (around δ 55 ppm), and the ester methyl carbon (around δ 52 ppm).

2. Mass Spectrometry (MS):

  • Electrospray Ionization (ESI-MS): The primary ion observed would be the protonated molecule [M+H]⁺ at m/z 208.07, confirming the molecular weight.

3. Infrared (IR) Spectroscopy:

  • IR (KBr, cm⁻¹): Key absorption bands would include a strong C=O stretch for the ester group (around 1720 cm⁻¹), C-O stretches for the ester and methoxy groups (around 1250 cm⁻¹), and C=N/C=C stretching vibrations characteristic of the aromatic heterocyclic core (1500-1600 cm⁻¹).

Comparative Analysis: Pyrazolo[1,5-b]pyridazine vs. Aminopyrimidine Scaffolds

To objectively assess the value of this compound, we compare it with a key intermediate from a different, yet highly relevant, class of kinase inhibitor scaffolds: 2-Amino-4-chloro-6-phenylpyrimidine . This aminopyrimidine core is a foundational building block for numerous kinase inhibitors, including the highly selective GSK-3 inhibitor CHIR99021.

Diagram 1: Structural Comparison of Intermediates

G cluster_0 Pyrazolo[1,5-b]pyridazine Intermediate cluster_1 Aminopyrimidine Intermediate A This compound B 2-Amino-4-chloro-6-phenylpyrimidine

Caption: Core structures of the two intermediates under comparison.

Table 2: Comparative Performance and Properties

ParameterThis compound2-Amino-4-chloro-6-phenylpyrimidineJustification & Causality
Synthetic Accessibility Moderate to HighHighThe synthesis of the pyrazolopyridazine core involves a multi-step sequence including oxidation and methoxylation, which can be lower yielding.[3] The aminopyrimidine is typically synthesized via a high-yielding condensation reaction.
Purity & Isolation GoodExcellentBoth intermediates are crystalline solids, facilitating purification by recrystallization.[4][5]
Structural Rigidity HighModerateThe fused bicyclic system of the pyrazolopyridazine imparts significant rigidity, which can be advantageous for locking in a specific conformation for kinase binding. The aminopyrimidine has more rotational freedom around the phenyl-pyrimidine bond.
Key Application Kinase Inhibitors (e.g., GSK-3, CDK)[1]Kinase Inhibitors (e.g., GSK-3, CDKs)[6]Both scaffolds are proven pharmacophores for ATP-competitive kinase inhibition. The pyrazolopyridazine offers a distinct vector space for substituent placement compared to the aminopyrimidine.
Known Liabilities Potential for N-dealkylation of methoxy group in metabolism.Potential for metabolic oxidation of the phenyl ring.These are common metabolic pathways for such functional groups.

Experimental Validation Protocols

Trustworthiness in chemical synthesis is built on detailed, reproducible protocols. The following sections provide step-by-step methodologies for the synthesis and validation of the intermediates discussed.

Protocol 1: Synthesis of this compound

This protocol is based on the synthesis of the core 6-methoxypyridazine-3-carboxylic acid scaffold as described in patent CN101508676B[3], followed by a standard esterification.

Diagram 2: Synthetic Workflow for the Pyrazolo[1,5-b]pyridazine Intermediate

G A 3-Chloro-6-methylpyridazine B 6-Chloropyridazine-3-carboxylic acid A->B 1. Oxidation (K₂Cr₂O₇, H₂SO₄) C 6-Methoxypyridazine-3-carboxylic acid B->C 2. Methoxylation (NaOMe, MeOH) D This compound (Target) C->D 3. Esterification (MeOH, H⁺ catalyst)

Caption: Synthetic pathway from starting material to the target intermediate.

Step 1: Synthesis of 6-Chloropyridazine-3-carboxylic acid [3]

  • In a flask equipped with a stirrer and cooled in an ice bath, add 60 mL of concentrated sulfuric acid.

  • Slowly add 8g (0.06 mol) of 3-chloro-6-methylpyridazine.

  • While stirring, gradually add 35g (0.12 mol) of potassium dichromate.

  • Allow the reaction to warm to 50°C and stir for 2 hours.

  • Cool the reaction mixture and pour it into 200 mL of ice water.

  • Extract the aqueous solution with ethyl acetate (5 x 200 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Recrystallize the residue from methanol to obtain 6-chloropyridazine-3-carboxylic acid as a white crystalline powder. (Typical Yield: ~65%).

Step 2: Synthesis of 6-Methoxypyridazine-3-carboxylic acid [3]

  • In a round-bottom flask, dissolve 3.2g (0.02 mol) of 6-chloropyridazine-3-carboxylic acid and 2.2g (0.04 mol) of sodium methoxide in 50 mL of anhydrous methanol.

  • Heat the mixture to reflux and maintain for 6 hours.

  • Remove the excess solvent under reduced pressure.

  • Add 10 mL of ice water to the residue.

  • Adjust the pH to 3-4 with concentrated hydrochloric acid.

  • Allow the solution to stand overnight, then filter the resulting precipitate.

  • Recrystallize the filter cake from water to obtain 6-methoxypyridazine-3-carboxylic acid as a white crystalline powder. (Typical Yield: ~58%).

Step 3: Synthesis of this compound

  • Suspend the 6-methoxypyridazine-3-carboxylic acid (1 eq) in anhydrous methanol (10 volumes).

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

  • Heat the mixture to reflux until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate in vacuo to yield the target methyl ester.

Protocol 2: Synthesis of 2-Amino-4-chloro-6-phenylpyrimidine (Alternative Intermediate)

This is a well-established, high-yielding, one-pot synthesis.

  • To a solution of sodium ethoxide (prepared from sodium in ethanol), add benzoylacetonitrile and guanidine hydrochloride.

  • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and pour it into ice water.

  • Acidify with acetic acid to precipitate the 2-amino-4-phenyl-6-hydroxypyrimidine.

  • Treat the resulting hydroxypyrimidine with phosphorus oxychloride (POCl₃) at reflux to yield 2-amino-4-chloro-6-phenylpyrimidine.

  • Purify the product by recrystallization.

Protocol 3: Analytical Method Validation Workflow

The validation of the analytical methods used to assess the purity and identity of the intermediate must be robust. A typical HPLC method validation workflow is outlined below.

Diagram 3: HPLC Method Validation Workflow

G Start Method Development Specificity Specificity/ Selectivity Start->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness End Validated Method Robustness->End

Caption: Logical flow for the validation of an HPLC analytical method.

  • Specificity: Demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., impurities, degradation products, starting materials). This is typically done by analyzing spiked samples and performing forced degradation studies.

  • Linearity: Establish that the detector response is directly proportional to the concentration of the analyte over a given range. A minimum of five concentrations are typically used to generate a calibration curve, and the correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Determine the closeness of the test results to the true value. This is assessed by analyzing samples with known concentrations (e.g., spiked placebo) and calculating the percent recovery.

  • Precision: Assess the degree of scatter between a series of measurements.

    • Repeatability: The precision under the same operating conditions over a short interval.

    • Intermediate Precision: The precision within the same laboratory but on different days, with different analysts, or on different equipment.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of analyte that can be reliably detected and quantified, respectively.

  • Robustness: Measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).

Application in Drug Synthesis: A Case Study in Kinase Inhibition

The pyrazolo[1,5-b]pyridazine scaffold is a cornerstone in the synthesis of potent kinase inhibitors. A notable example is the development of a series of N-phenyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amines as highly selective inhibitors of Glycogen Synthase Kinase 3 (GSK-3).[1]

Diagram 4: General Synthetic Route to a Pyrazolopyridazine-based Kinase Inhibitor

G A Methyl 6-methoxypyrazolo [1,5-b]pyridazine-3-carboxylate B Pyrazolo[1,5-b]pyridazine Core with Linker A->B Functional Group Interconversion D Final Kinase Inhibitor B->D Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) C Aminopyrimidine Fragment C->D Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig)

Caption: A generalized scheme for the application of the intermediate in drug synthesis.

In this case study, the pyrazolo[1,5-b]pyridazine core, derived from an intermediate like this compound, serves as the "hinge-binding" motif of the kinase inhibitor. The nitrogen atoms of the fused ring system form critical hydrogen bonds with the backbone of the kinase's ATP-binding pocket. The ester group at the 3-position is a versatile chemical handle that can be converted into other functionalities (e.g., an aldehyde, a boronic ester) to allow for coupling with other heterocyclic fragments, such as an aminopyrimidine. This modular approach allows for the rapid generation of a library of analogs to explore the structure-activity relationship (SAR) and optimize for potency, selectivity, and pharmacokinetic properties. The methoxy group at the 6-position can be used to modulate solubility and explore interactions with the solvent-exposed region of the kinase active site.

Conclusion

This compound stands as a robust and valuable intermediate for the synthesis of next-generation kinase inhibitors. Its rigid, fused heterocyclic core provides a validated scaffold for engaging the hinge region of kinase active sites, while its functional groups offer versatile points for chemical elaboration. While its synthesis is more complex than some alternative monocyclic intermediates like aminopyrimidines, the unique structural and conformational properties it imparts to the final drug molecule can lead to superior potency and selectivity. The experimental protocols and validation workflows detailed in this guide provide a comprehensive framework for researchers to confidently incorporate this high-quality building block into their drug discovery programs, ensuring both the integrity of their chemical matter and the reproducibility of their results.

References

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A Senior Application Scientist’s Guide: The Pyrazolo[1,5-b]pyridazine Scaffold in Kinase Inhibitor Design, A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The relentless pursuit of targeted cancer therapies has positioned protein kinase inhibitors as a cornerstone of modern oncology.[1] With over 70 small-molecule kinase inhibitors (SMKIs) approved by the FDA for cancer treatment, the field is continuously evolving, demanding novel chemical scaffolds that offer improved potency, selectivity, and the ability to overcome drug resistance.[1][2] This guide delves into the strategic landscape of kinase inhibitor design by evaluating the promise of the pyrazolo[1,5-b]pyridazine scaffold, using Methyl 6-methoxypyrazolo[1,5-b]pyridazine-3-carboxylate as a representative building block.[3] While this specific molecule is a chemical intermediate rather than a final drug, its core structure is a "privileged scaffold" utilized in the synthesis of potent kinase modulators.[3][4][5] To contextualize its potential, we will conduct a rigorous comparison against two archetypal kinase inhibitors: Staurosporine , the non-selective, high-potency natural product, and Dasatinib , a clinically triumphant multi-targeted tyrosine kinase inhibitor.[6][7] This analysis will provide researchers, scientists, and drug development professionals with a framework for understanding the causality behind inhibitor design, the critical trade-offs between selectivity and broad-spectrum activity, and the experimental workflows required to validate novel compounds.

Section 1: The Landscape of Kinase Inhibition: A Strategic Overview

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of many cancers.[8] Most small-molecule kinase inhibitors function by competing with adenosine triphosphate (ATP) at its binding site within the kinase domain, thereby preventing the phosphorylation of downstream substrates.[9] This seemingly simple mechanism belies a complex strategic choice in drug development: should an inhibitor be highly selective for a single target, or should it engage multiple targets to achieve a broader therapeutic effect?

This choice leads to a general classification of inhibitors:

  • Broad-Spectrum Inhibitors: These compounds, like Staurosporine, inhibit a wide range of kinases with little selectivity.[6] While valuable as research tools to induce cellular effects like apoptosis, their clinical utility is hampered by toxicity resulting from off-target inhibition.[6][10]

  • Selective Inhibitors (Single-Targeted): These are designed to inhibit a specific kinase that is a known driver of a particular disease. The success of this approach is exemplified by inhibitors targeting EGFR mutations in non-small cell lung cancer.

  • Multi-Targeted Inhibitors: These inhibitors, such as Dasatinib, are engineered to potently inhibit a specific, curated set of kinases.[11] This strategy can be highly effective for cancers driven by redundant signaling pathways or to overcome resistance mechanisms.[12][13]

G cluster_0 Kinase Inhibitor Strategies cluster_1 Target-Focused Approaches Strategy Primary Strategic Division Broad Broad-Spectrum (e.g., Staurosporine) Strategy->Broad Low Selectivity Targeted Target-Focused Strategy->Targeted High Selectivity Selective Single-Target Selective (e.g., EGFR inhibitors) Targeted->Selective Multi Multi-Targeted (e.g., Dasatinib) Targeted->Multi G cluster_A Question: Does it inhibit the target enzyme? cluster_B Question: Does it hit the target in a cell? cluster_C Question: Does it kill cancer cells? A Step 1: Biochemical Assay (In Vitro) B Step 2: Target Engagement Assay (Cell-Based) A->B Does it work in cells? C Step 3: Cellular Viability Assay (Phenotypic) B->C Does it have the desired effect? A_desc Measures direct enzyme inhibition (IC50). Uses purified kinase and substrate. B_desc Measures inhibition of downstream phosphorylation. Confirms cell permeability and target binding. C_desc Measures reduction in cell proliferation (EC50). Links target inhibition to biological outcome.

Caption: Standard workflow for kinase inhibitor validation.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

Causality: This assay provides the initial, most direct measure of a compound's ability to inhibit the enzymatic activity of a purified kinase. By quantifying ATP-to-ADP conversion, we can determine the concentration of inhibitor required to reduce kinase activity by 50% (the IC50 value). This is the foundational metric of potency.

Methodology:

  • Reaction Setup: In a 384-well plate, prepare a reaction mix containing the purified target kinase, the kinase-specific substrate peptide, and ATP in a buffered solution.

  • Compound Addition: Add the test compound (e.g., a novel pyrazolopyridazine derivative) across a range of concentrations (e.g., 10-point serial dilution from 10 µM to 0.5 nM). Include "no inhibitor" (positive control) and "no enzyme" (negative control) wells.

  • Kinase Reaction: Incubate the plate at room temperature for 1 hour to allow the kinase reaction to proceed.

  • ADP-Glo™ Reagent: Add ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes.

  • Kinase Detection Reagent: Add Kinase Detection Reagent to each well. This reagent contains luciferase and luciferin, which will convert the ADP generated in the first step back into a detectable luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Analysis: Normalize the data to controls and plot the luminescence signal against the inhibitor concentration. Fit the data to a four-parameter dose-response curve to calculate the IC50 value.

Protocol 2: Cell-Based Target Engagement (Western Blot)

Causality: An inhibitor might be potent biochemically but fail to work in a living cell due to poor membrane permeability or rapid efflux. This assay validates that the compound can enter the cell and engage its intended target by measuring the phosphorylation status of a known downstream substrate.

Methodology:

  • Cell Culture: Plate a relevant cancer cell line (e.g., a cell line known to be dependent on the target kinase) in 6-well plates and grow to 70-80% confluency.

  • Compound Treatment: Treat the cells with the inhibitor at various concentrations (e.g., 0.1x, 1x, 10x, and 100x the biochemical IC50) for a defined period (e.g., 2 hours). Include a vehicle-only control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20 µg) from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Western Blot: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA in TBST) for 1 hour.

    • Incubate overnight at 4°C with a primary antibody specific to the phosphorylated form of the kinase's substrate (e.g., anti-phospho-STAT3).

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.

    • To confirm equal protein loading, strip the membrane and re-probe with an antibody for the total (phosphorylated and unphosphorylated) form of the substrate or a housekeeping protein like GAPDH.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and image the resulting signal. A dose-dependent decrease in the phospho-protein signal indicates successful target engagement.

Section 6: Future Outlook and Conclusion

The journey of a kinase inhibitor from a chemical scaffold to a life-saving drug is a testament to the power of medicinal chemistry and rigorous biological validation.

  • Staurosporine remains an indispensable research tool, representing the pinnacle of potency but a cautionary tale on the necessity of selectivity. *[6] Dasatinib exemplifies the success of a rational, multi-targeted approach, demonstrating how hitting a curated set of kinases can overcome resistance and provide profound clinical benefit. *[12] This compound represents the future. As a chemical scaffold, it provides a validated starting point for the synthesis of the next generation of inhibitors. T[3][5]he challenge and opportunity for drug discovery professionals lie in decorating this core structure to achieve novel inhibitors with superior potency, tailored selectivity against new targets or resistant mutants, and favorable drug-like properties.

The field continues to advance beyond simple ATP-competitive inhibition, with emerging strategies like allosteric inhibitors and targeted protein degraders (PROTACs) offering new ways to modulate kinase activity. H[2]owever, the foundational principles of scaffold-based design and the systematic experimental validation outlined here will remain central to the discovery of transformative cancer therapies.

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  • Guo, X. N., et al. (2005). TKI-28, a broad-spectrum tyrosine kinase inhibitor with anti-tumor and anti-angiogenic effects.
  • PubMed. (2011). Triggering of a novel intrinsic apoptosis pathway by the kinase inhibitor staurosporine: activation of caspase-9 in the absence of Apaf-1.
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  • American Physiological Society. (n.d.).
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  • BioInvent. (2022). BioInvent receives FDA IND approval for anti-FcyRIIB antibody BI-1607.
  • FirstWord Pharma. (2025). BioInvent Announces Publication of Preclinical and Early Phase 1 Data for BI-1607 in HER2-Positive Advanced Solid Tumors.
  • MDPI. (n.d.). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
  • MDPI. (n.d.). Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives.
  • PubMed Central. (n.d.). Kinase inhibitors in clinical practice: An expanding world.
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A Researcher's Guide to the Structure-Activity Relationship of Pyrazolo[1,5-b]pyridazines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazolo[1,5-b]pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of pyrazolo[1,5-b]pyridazine derivatives, with a focus on their applications as kinase inhibitors, anticancer agents, and anti-inflammatory compounds. By objectively comparing the performance of various analogs and providing supporting experimental data, this guide aims to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate this promising chemical space.

The Pyrazolo[1,5-b]pyridazine Core: A Scaffold of Therapeutic Promise

The pyrazolo[1,5-b]pyridazine system is a fused heterocyclic ring composed of a pyrazole and a pyridazine ring. This arrangement creates a unique electronic and steric environment, making it an attractive scaffold for designing molecules that can interact with a variety of biological targets. The versatility of its synthesis allows for the introduction of diverse substituents at multiple positions, enabling fine-tuning of its pharmacological properties.

Structure-Activity Relationship (SAR) Studies: Decoding the Molecular Blueprint for Activity

The biological activity of pyrazolo[1,5-b]pyridazine derivatives is highly dependent on the nature and position of substituents on the bicyclic core. The following sections dissect the SAR of this scaffold across different therapeutic areas.

Kinase Inhibition: Targeting the ATP-Binding Site

Pyrazolo[1,5-b]pyridazines have been extensively investigated as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways and are often dysregulated in diseases like cancer.

A notable example is the exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3), particularly the internal tandem duplication (ITD) mutant, which is a driver in acute myeloid leukemia (AML).[1] Optimization of a screening hit led to the discovery of compounds with significant potency.[1] For instance, compounds 17 and 19 from a study on pyrazolo[1,5-a]pyrimidine derivatives demonstrated potent FLT3-ITD inhibitory activity with IC50 values of 0.4 nM.[1] These compounds also showed excellent antiproliferative activity against AML cell lines and were effective against quizartinib-resistant mutations.[1] Western blot analysis confirmed that these compounds inhibited the phosphorylation of FLT3 and its downstream signaling pathways in AML cells.[1]

The following table summarizes the SAR of key pyrazolo[1,5-a]pyrimidine derivatives as FLT3-ITD inhibitors.

CompoundR1R2FLT3-ITD IC50 (nM)MV4-11 IC50 (nM)
1 HH2800>10000
17 4-F-Ph2-morpholinoethyl0.41.2
19 4-Cl-Ph2-(4-methylpiperazin-1-yl)ethyl0.41.5

Data synthesized from a study on pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors.[1]

// Core Scaffold Scaffold [label="Pyrazolo[1,5-b]pyridazine Core", pos="0,0!", fillcolor="#4285F4"];

// Substitution Points R2 [label="R2 Substituent\n(e.g., Phenyl, Heterocycle)", pos="-2,1.5!", fillcolor="#34A853"]; R3 [label="R3 Substituent\n(e.g., Amine, Alkyl)", pos="2,1.5!", fillcolor="#34A853"]; R6 [label="R6 Substituent\n(e.g., H, Halogen)", pos="0,-1.5!", fillcolor="#34A853"];

// Biological Activity Activity [label="Kinase Inhibition\n(e.g., FLT3, Pim-1)", pos="0,3!", fillcolor="#EA4335"];

// Relationships Scaffold -> R2 [label="Modulation of\nHydrophobic Interactions"]; Scaffold -> R3 [label="Interaction with\nHinge Region"]; Scaffold -> R6 [label="Fine-tuning of\nSelectivity & Potency"]; R2 -> Activity [label="Key for Potency"]; R3 -> Activity [label="Crucial for\nBinding Affinity"]; R6 -> Activity [label="Impacts\nPharmacokinetics"]; } .dot

Caption: Key SAR insights for pyrazolo[1,5-b]pyridazine-based kinase inhibitors.

Anticancer Activity: A Multi-pronged Attack on Tumor Cells

The anticancer properties of pyrazolo[1,5-b]pyridazines and related fused pyrazoles are well-documented. These compounds can induce cytotoxicity in cancer cells through various mechanisms, including the inhibition of kinases involved in cell proliferation and survival.

A series of novel pyrazolo[4,3-e]tetrazolo[1,5-b][2][3][4]triazine sulfonamides exhibited strong micromolar anti-proliferative activity against BxPC-3 and PC-3 cancer cell lines.[4] Specifically, the MM137 sulfonamide showed the highest cytotoxic potential with IC50 values of 0.18 µM and 0.06 µM for BxPC-3 and PC-3 cell lines, respectively.[4] These compounds were also found to induce apoptosis.[4]

Another study on pyrazolo[1,5-a]indole derivatives highlighted the importance of N(1)-quaternarization for anticancer activity.[5] The size and polarity of the substituent at the 2-position were also found to be crucial for in vitro activity.[5]

Anticancer_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies S1 Design Pyrazolo[1,5-b]pyridazine Analogs S2 Chemical Synthesis S1->S2 S3 Purification & Structural Confirmation (NMR, MS) S2->S3 I1 Cytotoxicity Screening (MTT Assay) S3->I1 I2 Target-based Assays (e.g., Kinase Inhibition) I1->I2 I3 Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle) I2->I3 V1 Xenograft Models I3->V1 V2 Pharmacokinetic Analysis V1->V2 V3 Toxicity Assessment V1->V3

Caption: Experimental workflow for the evaluation of anticancer activity.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of many diseases, and targeting inflammatory pathways is a key therapeutic strategy. Pyrazolo[3,4-b]pyrazines, a related class of compounds, have been evaluated for their anti-inflammatory properties.[6] In one study, compounds 15 and 29 demonstrated remarkable anti-inflammatory activity, with compound 15 showing activity comparable to the reference drug indomethacin.[6]

The synthesis of N4,N5-disubstituted-3-methyl-1H-pyrazolo[3,4-c]pyridazines has also been reported, with several derivatives showing anti-inflammatory effects.[7]

Experimental Protocols: A Practical Guide

To facilitate further research, this section provides representative experimental protocols for the synthesis and biological evaluation of pyrazolo[1,5-b]pyridazine derivatives.

General Synthesis of Pyrazolo[1,5-b]pyridazine Derivatives

The synthesis of the pyrazolo[1,5-b]pyridazine scaffold can be achieved through various synthetic routes. A common method involves the reaction of a 3-amino-pyrazole derivative with a 1,3-dicarbonyl compound or its equivalent.

Step-by-step protocol:

  • Starting Material Preparation: Synthesize the required substituted 3-amino-pyrazole.

  • Cyclocondensation Reaction: To a solution of the 3-amino-pyrazole (1 mmol) in a suitable solvent such as ethanol or acetic acid, add the 1,3-dicarbonyl compound (1.1 mmol).

  • Reaction Conditions: The reaction mixture is typically heated to reflux for several hours until the starting materials are consumed (monitored by TLC).

  • Work-up and Purification: After cooling, the product often precipitates and can be collected by filtration. Further purification can be achieved by recrystallization or column chromatography.

Note: This is a generalized protocol. Specific reaction conditions may vary depending on the substrates used.

In Vitro Kinase Inhibition Assay (Example: FLT3)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Materials:

  • Recombinant human FLT3 kinase

  • ATP

  • Kinase substrate (e.g., a synthetic peptide)

  • Test compound (dissolved in DMSO)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

Procedure:

  • Compound Preparation: Serially dilute the test compound in DMSO to obtain a range of concentrations.

  • Reaction Setup: In a 384-well plate, add the kinase, substrate, and test compound to the kinase assay buffer.

  • Initiation of Reaction: Add ATP to initiate the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Add the detection reagent according to the manufacturer's instructions to measure kinase activity (e.g., by quantifying the amount of ADP produced).

  • Data Analysis: Plot the percentage of kinase inhibition versus the logarithm of the compound concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Conclusion and Future Perspectives

The pyrazolo[1,5-b]pyridazine scaffold and its isomers represent a highly versatile platform for the development of novel therapeutics. The extensive SAR studies have provided valuable insights into the structural requirements for potent and selective biological activity. Future research in this area should focus on:

  • Improving Selectivity: Designing derivatives with enhanced selectivity for specific kinase isoforms to minimize off-target effects.

  • Overcoming Drug Resistance: Developing compounds that are effective against resistant mutants of key drug targets.

  • Enhancing Pharmacokinetic Properties: Optimizing the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds to improve their in vivo efficacy and safety profiles.

By leveraging the knowledge gained from SAR studies and employing modern drug design strategies, the full therapeutic potential of the pyrazolo[1,5-b]pyridazine scaffold can be realized.

References

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A Comparative Guide to the Synthesis of Pyrazolo[1,5-b]pyridazines: Strategies and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazolo[1,5-b]pyridazine scaffold is a privileged heterocyclic motif in modern medicinal chemistry. Its unique electronic properties and rigid, planar structure make it an ideal backbone for developing highly selective kinase inhibitors and other therapeutic agents. Notably, derivatives of this class have shown promise in treating Human African Trypanosomiasis and various cancers by targeting enzymes like GSK-3β and CDK-2[1]. The efficacy of these compounds is intrinsically linked to the substituents on the bicyclic core, making the choice of synthetic methodology a critical parameter in the drug discovery pipeline.

This guide provides a comparative analysis of the principal synthetic strategies for constructing the pyrazolo[1,5-b]pyridazine ring system. We will delve into the mechanistic underpinnings of each approach, compare their relative merits using experimental data, and provide detailed protocols for key transformations. Our focus is on the causality behind experimental choices, offering researchers and drug development professionals the insights needed to select and optimize the ideal synthesis for their specific target molecules.

Core Synthetic Strategies: An Overview

The construction of the pyrazolo[1,5-b]pyridazine core can be broadly categorized into four main approaches. The choice among them depends on factors such as the desired substitution pattern, availability of starting materials, scalability, and tolerance to various functional groups.

  • [3+2] Cycloaddition Reactions: Building the pyrazole ring onto a pyridazine precursor.

  • Annulation of Pyridazine Ring onto a Pyrazole: Building the pyridazine ring from a functionalized pyrazole.

  • Transition-Metal-Catalyzed Cross-Coupling and Cyclization: Leveraging modern organometallic methods for ring formation.

  • Multicomponent Reactions (MCRs): Convergent one-pot strategies for rapid library synthesis.

Below is a logical workflow for selecting a synthetic strategy.

G start Define Target Pyrazolo[1,5-b]pyridazine sub_scope Broad Substrate Scope & Rapid Diversification Needed? start->sub_scope mcr Strategy 4: Multicomponent Reactions (MCRs) sub_scope->mcr Yes cyclo Strategy 1: [3+2] Cycloaddition sub_scope->cyclo No tmc_check Late-stage Functionalization or Complex Core? mcr->tmc_check final Synthesize Target Compound mcr->final cyclo_check Is Pyridazine Precursor Readily Available? cyclo->cyclo_check cyclo->final cyclo_check->cyclo Yes annulation Strategy 2: Annulation from Pyrazole cyclo_check->annulation No annulation->tmc_check annulation->final tmc Strategy 3: Transition-Metal Catalysis tmc_check->tmc Yes tmc_check->final No tmc->final

Caption: Workflow for selecting a synthetic strategy.

Strategy 1: [3+2] Cycloaddition of Pyridazine N-Ylides

The [3+2] cycloaddition is one of the most elegant and powerful methods for constructing the pyrazolo[1,5-b]pyridazine core. This strategy involves the reaction of a 1,3-dipole, typically a pyridazinium N-ylide or N-imine, with a dipolarophile, such as an alkyne. The reaction proceeds with high regioselectivity to furnish the desired fused heterocyclic system.

Mechanistic Rationale

The key to this transformation is the in-situ generation of a pyridazinium N-ylide from an N-aminopyridazinium salt using a base. This ylide is a reactive 1,3-dipole that readily engages with electron-deficient alkynes. The choice of base is critical; a non-nucleophilic base like potassium carbonate or triethylamine is often employed to prevent side reactions. The cycloaddition itself is a concerted pericyclic reaction, leading to a dihydro intermediate which rapidly aromatizes, often via oxidation or elimination, to yield the stable pyrazolo[1,5-b]pyridazine product. A related strategy has been effectively used to synthesize the isomeric pyrazolo[1,5-a]pyridines[1].

G cluster_0 Mechanism of [3+2] Cycloaddition start N-Aminopyridazinium Salt ylide Pyridazinium N-Ylide (1,3-Dipole) start->ylide Base (e.g., K2CO3) cycloadd Concerted [3+2] Cycloaddition ylide->cycloadd alkyne Alkyne (Dipolarophile) alkyne->cycloadd dihydro Dihydropyrazolo- [1,5-b]pyridazine cycloadd->dihydro product Pyrazolo[1,5-b]pyridazine dihydro->product Aromatization (Oxidation)

Caption: Mechanism of [3+2] cycloaddition synthesis.

Comparative Data
MethodStarting MaterialsKey ReagentsTemp (°C)Time (h)Yield (%)Reference
A N-Aminopyridazinium salt, Dimethyl acetylenedicarboxylateK2CO3, DMF801275-85[2]
B Pyridine N-imine, 6-alkyl-4-oxohex-5-ynoatesToluene1101660-70
C In-situ generated 1-aminopyridinium ion, Terminal alkyneKOH, HOSA701251 (for pyridine analog)[1]
Representative Protocol: Synthesis via Pyridazinium Ylide

This protocol is adapted from methodologies described for related azaheterocycles[1].

Step 1: Formation of N-Aminopyridazinium Salt

  • To a solution of 3-chloropyridazine (1.0 eq) in dichloromethane (DCM), add hydroxylamine-O-sulfonic acid (HOSA) (1.2 eq).

  • Add a solution of potassium hydroxide (1.5 eq) in water dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Extract the aqueous layer with DCM. The combined organic layers are dried over Na2SO4 and concentrated to yield the crude N-aminopyridazinium salt, which is often used without further purification.

Step 2: [3+2] Cycloaddition

  • Dissolve the N-aminopyridazinium salt (1.0 eq) in dimethylformamide (DMF).

  • Add potassium carbonate (3.0 eq) and the desired alkyne (e.g., ethyl propiolate, 1.1 eq).

  • Heat the mixture to 80 °C and stir for 12-16 hours, monitoring by TLC.

  • After completion, cool the reaction, dilute with water, and extract with ethyl acetate.

  • The combined organic layers are washed with brine, dried over Na2SO4, and concentrated.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the target pyrazolo[1,5-b]pyridazine.

Strategy 2: Annulation from Functionalized Pyrazoles

An alternative and highly versatile approach involves constructing the pyridazine ring onto a pre-existing, functionalized pyrazole. This method is particularly useful when the desired substitution on the pyrazole ring is complex or difficult to install after the fused system is formed. The most common variant involves the cyclocondensation of 5-aminopyrazole derivatives with 1,3-bielectrophilic synthons.

Mechanistic Rationale

This strategy hinges on the nucleophilicity of the 5-aminopyrazole, which contains two nucleophilic centers: the exocyclic amino group and the N1 nitrogen of the pyrazole ring. The reaction with a 1,3-dicarbonyl compound or its equivalent (e.g., β-enaminones, α,β-unsaturated carbonyls) typically proceeds via an initial condensation to form an enamine or imine intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic pyridazine ring. The regioselectivity of the cyclization is governed by the nature of the substituents on both the pyrazole and the 1,3-bielectrophile. This approach is widely used for analogous systems like pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines[3][4][5][6].

G cluster_1 Mechanism of Annulation from 5-Aminopyrazole start 5-Aminopyrazole condense Initial Condensation start->condense dicarbonyl 1,3-Dicarbonyl Compound dicarbonyl->condense enamine Enamine Intermediate condense->enamine cyclize Intramolecular Cyclization enamine->cyclize dehydrate Dehydration/ Aromatization cyclize->dehydrate product Pyrazolo[1,5-b]pyridazine dehydrate->product

Caption: Annulation from a 5-aminopyrazole precursor.

Comparative Data
MethodPyrazole Substrate1,3-BielectrophileCatalyst/SolventTemp (°C)Yield (%)Reference
D 5-Amino-3-methyl-1-phenylpyrazole1,3-DiketonesAcetic Acid12080-90[5]
E 5-AminopyrazoleAcetoacetanilideAcetic AcidReflux>85[4]
F 5-AminopyrazoleChalconeK2S2O810070-85[6]
Representative Protocol: Synthesis from 5-Aminopyrazole and a 1,3-Diketone

This protocol is based on well-established procedures for the synthesis of fused pyrazole heterocycles[5].

  • In a round-bottom flask, suspend 5-amino-3-(trifluoromethyl)-1H-pyrazole (1.0 eq) and acetylacetone (1.1 eq) in glacial acetic acid.

  • Heat the mixture to reflux (approx. 118 °C) and maintain for 4-6 hours. Monitor the reaction progress using TLC.

  • Upon completion, cool the reaction mixture to room temperature, which may cause the product to precipitate.

  • Pour the mixture into ice-cold water and neutralize carefully with a saturated solution of sodium bicarbonate.

  • Collect the resulting solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • Recrystallization from ethanol or purification by column chromatography can be performed if necessary to yield the pure 2,4-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-b]pyridazine.

Strategy 3: Transition-Metal-Catalyzed Synthesis

Transition-metal catalysis offers powerful and often milder alternatives for constructing the pyrazolo[1,5-b]pyridazine scaffold. These methods can involve intramolecular cyclizations of appropriately functionalized precursors or direct C-H functionalization to form the crucial C-C or C-N bonds of the second ring. Palladium and copper are the most commonly employed metals for these transformations[7][8].

Mechanistic Rationale

A common strategy involves a palladium-catalyzed intramolecular C-H arylation. For example, a 3-halopyridazine bearing an N-linked pyrazole could undergo an intramolecular Heck or Suzuki-type coupling. Alternatively, a suitably substituted pyrazole could be coupled with a dihalopyridazine followed by a second cyclizing coupling. The catalytic cycle typically involves oxidative addition of the catalyst (e.g., Pd(0)) to the aryl halide, followed by coordination to the C-H bond, and reductive elimination to form the new C-C bond and regenerate the active catalyst. These methods provide access to derivatives that are difficult to synthesize via classical condensation routes.

Comparative Data
MethodCatalystReaction TypeKey SubstratesTemp (°C)Yield (%)Reference
G Pd(OAc)2 / XPhosBuchwald-Hartwig Amination2,6-dichloropyridazine, aminopyrazole11040-88 (for analog)[1]
H Pd/COxidative AromatizationDihydro-pyrazolo[1,5-b]pyridazine100Good[7]
I Cu(I)/Zn(II)Oxidative Cycloaddition3-Aminopyridazine, Nitrile120Good (for triazolo analog)[9]

Strategy 4: Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all starting materials, represent the pinnacle of synthetic efficiency. For pyrazolo[1,5-b]pyridazine synthesis, MCRs can rapidly generate molecular complexity and are ideally suited for creating libraries of analogs for structure-activity relationship (SAR) studies.

Mechanistic Rationale

An exemplary MCR could involve the reaction of an aminopyrazole, an aldehyde, and an active methylene compound (like malononitrile or a 1,3-dione). The reaction often proceeds through a cascade of well-known transformations, such as a Knoevenagel condensation between the aldehyde and the active methylene compound to form a Michael acceptor. The aminopyrazole then acts as a binucleophile, first undergoing a Michael addition, followed by an intramolecular cyclization and aromatization to build the pyridazine ring in a single, highly convergent operation. The use of catalysts like molecular iodine or L-proline can facilitate these cascades under mild conditions[10].

Conclusion and Future Outlook

The synthesis of the pyrazolo[1,5-b]pyridazine core is a mature field with a diverse array of reliable methods.

  • [3+2] Cycloadditions offer an elegant and often regioselective route, particularly when suitable pyridazine precursors and alkynes are available.

  • Annulation from pyrazoles provides excellent control over the substitution pattern of the pyrazole ring and is a robust, widely applicable strategy.

  • Transition-metal catalysis opens doors to novel disconnections and allows for the synthesis of previously inaccessible analogs, though catalyst cost and optimization can be a barrier.

  • Multicomponent reactions provide unmatched efficiency for library synthesis and lead discovery, rapidly generating complex structures from simple building blocks.

The choice of method should be guided by a careful analysis of the target structure and the overall goals of the research program. As the demand for novel, highly specific kinase inhibitors and other therapeutics continues to grow, the development of even more efficient, sustainable, and versatile methods for the synthesis of pyrazolo[1,5-b]pyridazines will remain a key area of focus for synthetic and medicinal chemists alike.

References

  • Mu, X., et al. (2017). One-pot formation of 1,2,4-triazolo[1,5-b]pyridazine derivatives.
  • Gaina, C., et al. (2021). [3 + n] Cycloaddition Reactions: A Milestone Approach for Elaborating Pyridazine of Potential Interest in Medicinal Chemistry. Semantic Scholar. [Link available in search results]
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  • Štefane, B. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals.
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  • Organic Chemistry Portal. (2024). Pyrazole synthesis. organic-chemistry.org.
  • Stanovnik, B., & Svete, J. (2011). Transition‐metal‐catalyzed synthetic routes for imidazo[1,2‐b]pyridazine derivatives.
  • Nawrocka, W., & Zimecki, M. (2023). Multicomponent synthesis of 4- aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines. Preprints.org.
  • Joule, J. A. (2021). Transition Metal Catalyzed Pyrimidine, Pyrazine, Pyridazine and Triazine Synthesis. Elsevier.
  • Gelin, M., et al. (2007). Synthesis of 8-Substituted Pyrazolo[1,5-a]-1,3,5-triazine Derivatives by Palladium-Catalyzed Cross-Coupling Reactions.

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Navigating the Kinome: A Comparative Cross-Reactivity Profile of Pyrazolo[1,5-b]pyridazine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey of translating a promising kinase inhibitor from the bench to the clinic is fraught with challenges. A critical hurdle is ensuring target specificity. While potent inhibition of the intended kinase is paramount, off-target activities can lead to unforeseen toxicities or even therapeutic benefits. This guide provides an in-depth, objective comparison of the cross-reactivity profile of a pyrazolo[1,5-b]pyridazine-based kinase inhibitor, contextualized with data from clinically relevant inhibitors. We will delve into the experimental methodologies used to generate these profiles, explaining the rationale behind the techniques and providing actionable protocols.

The pyrazolo[1,5-b]pyridazine scaffold has emerged as a privileged structure in kinase inhibitor design, with derivatives showing potent activity against a range of kinases.[1] However, the very features that make this scaffold effective in binding to the ATP pocket of one kinase can lead to interactions with others. Understanding this polypharmacology is not just an academic exercise; it is a crucial step in de-risking a drug candidate and elucidating its true mechanism of action.

The Imperative of Kinome Profiling

The human kinome comprises over 500 kinases that regulate a vast array of cellular processes.[2] The structural similarity of the ATP-binding site across many kinases makes achieving absolute selectivity a formidable challenge. Kinome profiling, the assessment of an inhibitor's activity against a large panel of kinases, is therefore an indispensable tool in drug discovery. It allows for:

  • Identification of Off-Targets: Unveiling unintended kinase interactions that could lead to toxicity.

  • Discovery of Novel Therapeutic Opportunities: Identifying unexpected inhibitory activities that could be therapeutically beneficial (drug repositioning).

  • Structure-Activity Relationship (SAR) Refinement: Guiding medicinal chemistry efforts to enhance selectivity.

  • Understanding of Complex Phenotypes: Explaining cellular or in vivo observations that cannot be attributed to the primary target alone.

This guide will focus on a representative pyrazolo[1,5-b]pyridazine derivative, compound 20g , which was profiled for its cross-reactivity against a panel of human kinases.[1] We will compare its selectivity profile with well-established, FDA-approved kinase inhibitors to provide a broader perspective on its performance.

Comparative Kinase Inhibition Profile

To contextualize the selectivity of the pyrazolo[1,5-b]pyridazine scaffold, we present the inhibition data for compound 20g against a panel of 47 human kinases.[1] For comparison, we have included data for several FDA-approved kinase inhibitors, illustrating the spectrum of selectivity observed in clinically successful drugs.

Table 1: Comparative Kinome Profiling Data (% Inhibition at 1 µM)

Kinase TargetPyrazolo[1,5-b]pyridazine (Compound 20g)[1]Dasatinib[3]Imatinib[3]
Primary Target(s) (GSK-3β, CDK2, CDK4)ABL, SRC familyABL, KIT, PDGFR
Aurora A>50%>90%<10%
PIM1>50%>90%<10%
GSK-3β>50%>90%<10%
CDK2>50%>90%<10%
CDK4>50%>50%<10%
SRC<25%>90%<10%
ABL1<25%>90%>90%
KIT<25%>90%>90%
PDGFRα<25%>90%>90%
... (other kinases).........

Note: This table presents a selection of kinases for illustrative purposes. The complete dataset for compound 20g can be found in the cited reference. Data for Dasatinib and Imatinib is sourced from publicly available kinome scan data.[3]

From this data, it is evident that while compound 20g shows potent inhibition of its intended targets (GSK-3β, CDK2, and CDK4), it also exhibits significant off-target activity against kinases such as Aurora A and PIM1.[1] In contrast, a highly promiscuous inhibitor like Dasatinib inhibits a broad range of kinases, whereas a more selective inhibitor like Imatinib has a much narrower inhibition profile. This comparison underscores that "selectivity" is a relative term and that even clinically successful drugs can have multiple targets.

Deciphering the Impact of Off-Target Inhibition: A Look at Signaling Pathways

The identification of off-target kinase inhibition necessitates an understanding of the biological consequences. Here, we visualize the signaling pathways modulated by some of the key off-targets of the pyrazolo[1,5-b]pyridazine compound 20g .

Signaling_Pathways cluster_aurora Aurora A Pathway cluster_pim PIM1 Pathway cluster_gsk3b GSK-3β Pathway cluster_cdk2 CDK2 Pathway AURKA Aurora A PLK1 PLK1 AURKA->PLK1 CDC25 CDC25 PLK1->CDC25 CDK1 CDK1/Cyclin B CDC25->CDK1 Mitosis Mitotic Entry CDK1->Mitosis PIM1 PIM1 BAD BAD PIM1->BAD | mTORC1 mTORC1 PIM1->mTORC1 Apoptosis Apoptosis BAD->Apoptosis Protein_Synth Protein Synthesis mTORC1->Protein_Synth GSK3B GSK-3β Beta_Catenin β-Catenin GSK3B->Beta_Catenin | Degradation Degradation Beta_Catenin->Degradation Gene_Trans Gene Transcription Beta_Catenin->Gene_Trans CDK2 CDK2/Cyclin E Rb pRb CDK2->Rb | E2F E2F Rb->E2F | S_Phase S-Phase Entry E2F->S_Phase

Caption: Key signaling pathways modulated by off-targets of pyrazolo[1,5-b]pyridazine-based inhibitors.

Inhibition of Aurora A can lead to defects in mitosis, while PIM1 inhibition can affect cell survival and protein synthesis.[1][2][4][5] The off-target effects on GSK-3β and CDK2, which are also primary targets, can have profound impacts on cell cycle progression and gene transcription.[6][7][8][9] Understanding these pathways is critical for interpreting cellular phenotypes and predicting potential in vivo toxicities.

Experimental Methodologies for Kinase Profiling

The reliability of cross-reactivity data is intrinsically linked to the robustness of the experimental methods employed. Here, we provide an overview of three key techniques for assessing kinase inhibitor selectivity, along with detailed, step-by-step protocols.

In Vitro Biochemical Kinase Assay

This is the most direct method for measuring the interaction between an inhibitor and a purified kinase. It typically involves quantifying the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor.

Experimental Workflow:

a A Compound Dilution B Kinase Reaction Setup (Kinase, Substrate, Buffer) A->B C Initiate Reaction with ATP B->C D Incubation C->D E Detection of Phosphorylation D->E F Data Analysis (IC50 determination) E->F

Caption: Workflow for a typical in vitro biochemical kinase assay.

Detailed Protocol: Luminescence-Based Kinase Assay [10]

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test inhibitor in 100% DMSO.

    • Perform a serial dilution (e.g., 10-point, 3-fold) in DMSO to generate a range of concentrations for IC50 determination.

  • Kinase Reaction:

    • In a 384-well plate, add the kinase, a suitable peptide or protein substrate, and the kinase reaction buffer.

    • Add the serially diluted inhibitor to the wells. Include positive (no inhibitor) and negative (no enzyme) controls.

    • Initiate the reaction by adding ATP. The concentration of ATP should ideally be at or near the Km for each kinase.

    • Incubate the plate at 30°C for 1 hour.

  • Signal Detection:

    • Stop the kinase reaction and measure the amount of ADP produced using a commercial kit (e.g., ADP-Glo™). This is a luminescence-based assay where the signal is proportional to the amount of ADP generated.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique for verifying target engagement in a cellular context. It is based on the principle that the binding of a ligand to its target protein increases the thermal stability of the protein.

Experimental Workflow:

b A Cell Treatment with Inhibitor B Heating of Cells/Lysate A->B C Cell Lysis B->C D Separation of Soluble and Aggregated Proteins C->D E Quantification of Soluble Target Protein (e.g., Western Blot) D->E F Data Analysis (Thermal Shift) E->F

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Protocol: CETSA with Western Blot Detection [11][12][13]

  • Cell Treatment:

    • Culture cells to the desired confluency.

    • Treat cells with the test inhibitor or vehicle (DMSO) for a specified time (e.g., 1 hour) at 37°C.

  • Heating:

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples at a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler, followed by cooling to room temperature.

  • Lysis and Protein Separation:

    • Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Separate the soluble fraction from the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

  • Protein Quantification:

    • Collect the supernatant (soluble fraction) and determine the protein concentration.

    • Analyze the amount of the target protein in the soluble fraction by Western blot using a specific antibody.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the relative amount of soluble protein as a function of temperature for both inhibitor-treated and vehicle-treated samples to observe a thermal shift.

Phosphoproteomics

Phosphoproteomics provides a global view of kinase activity within the cell by quantifying changes in protein phosphorylation in response to inhibitor treatment. This technique can help identify the downstream substrates of the targeted kinases and reveal the broader impact of the inhibitor on cellular signaling networks.

Experimental Workflow:

c A Cell Treatment with Inhibitor B Protein Extraction and Digestion A->B C Phosphopeptide Enrichment (e.g., TiO2, IMAC) B->C D LC-MS/MS Analysis C->D E Data Analysis (Quantification of Phosphorylation Changes) D->E F Pathway Analysis E->F

Caption: A typical workflow for a phosphoproteomics experiment.

Detailed Protocol: A General Phosphoproteomics Workflow [14][15][16]

  • Sample Preparation:

    • Treat cells with the kinase inhibitor or vehicle control.

    • Lyse the cells in a buffer containing protease and phosphatase inhibitors.

    • Extract proteins and quantify the protein concentration.

  • Protein Digestion:

    • Reduce and alkylate the proteins.

    • Digest the proteins into peptides using an enzyme such as trypsin.

  • Phosphopeptide Enrichment:

    • Enrich for phosphopeptides from the complex peptide mixture using techniques like titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC).

  • LC-MS/MS Analysis:

    • Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Identify and quantify the phosphopeptides using specialized software.

    • Determine the changes in phosphorylation levels between the inhibitor-treated and control samples.

  • Bioinformatics Analysis:

    • Perform pathway analysis to understand the biological processes affected by the observed phosphorylation changes.

Conclusion: A Holistic Approach to Kinase Inhibitor Profiling

The development of safe and effective kinase inhibitors requires a multi-faceted approach to understanding their selectivity. The pyrazolo[1,5-b]pyridazine scaffold represents a promising starting point for the design of potent kinase inhibitors. However, as demonstrated by the cross-reactivity profile of compound 20g , careful optimization is necessary to mitigate off-target effects.

By combining in vitro biochemical assays, cellular target engagement studies like CETSA, and global phosphoproteomics, researchers can build a comprehensive picture of an inhibitor's activity. This integrated understanding is essential for making informed decisions in the complex and challenging process of drug discovery and development. This guide provides the foundational knowledge and practical protocols to empower researchers to navigate the kinome and advance the next generation of targeted therapies.

References

  • Correlation analysis of target selectivity and side effects of FDA-approved kinase inhibitors. (2021). bioRxiv. [Link]

  • Selectivity and Physicochemical Optimization of Repurposed Pyrazolo[1,5-b]pyridazines for the Treatment of Human African Trypanosomiasis. (2019). Journal of Medicinal Chemistry. [Link]

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  • Schematic representation of GSK-3β signaling pathways and activity regulation. (2022). ResearchGate. [Link]

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  • Targeting GSK3 and Associated Signaling Pathways Involved in Cancer. (2021). PubMed Central. [Link]

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  • Aurora kinases signaling in cancer: from molecular perception to targeted therapies. (2025). Journal of Translational Medicine. [Link]

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  • Glycogen Synthase Kinase-3β. (2004). Circulation Research. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). In Assay Guidance Manual. [Link]

  • Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway. (2013). PubMed Central. [Link]

  • Aurora A kinase activation: Different means to different ends. (2021). Journal of Cell Biology. [Link]

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  • Correlation analysis of target selectivity and side effects of FDA-approved kinase inhibitors. (2021). ResearchGate. [Link]

  • Comparison of FDA Approved Kinase Targets to Clinical Trial Ones: Insights from Their System Profiles and Drug-Target Interaction Networks. (2017). PubMed Central. [Link]

  • Integrated Single-Dose Kinome Profiling Data is Predictive of Cancer Cell Line Sensitivity to Kinase Inhibitors. (2022). bioRxiv. [Link]

  • The cellular thermal shift assay for evaluating drug target interactions in cells. (2014). Nature Protocols. [Link]

  • Distinct Activation Pathways Confer Cyclin Binding Specificity on Cdk1 and Cdk2 in Human Cells. (2014). Molecular Cell. [Link]

  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. (2016). Annual Review of Biochemistry. [Link]

  • DiscoverX KINOMEscan® Kinase Assay Screening. Drug Target Review. [Link]

  • In vitro kinase assay. (2024). protocols.io. [Link]

  • KINOMEscan data. HMS LINCS Project. [Link]

  • Properties of FDA-approved small molecule protein kinase inhibitors. (2024). Pharmacological Research. [Link]

  • A Rapid One-Pot Workflow for Sensitive Microscale Phosphoproteomics. (2022). Analytical Chemistry. [Link]

  • Proteomics - Wikipedia. [Link]

  • Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot. (2022). STAR Protocols. [Link]

  • Properties of FDA-approved small molecule protein kinase inhibitors. (2022). Blue Ridge Institute for Medical Research. [Link]

  • Cyclin-dependent kinase 2 (Cdk2) controls phosphatase-regulated signaling and function in platelets. (2020). bioRxiv. [Link]

  • (PDF) In vitro kinase assay v1. (2023). ResearchGate. [Link]

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Benchmarking Novel Pyrazolo[1,5-b]pyridazine Compounds as c-Met Kinase Inhibitors Against Crizotinib

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Drug Development Professionals

Abstract

The pyrazolo[1,5-b]pyridazine scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities. This guide details a comprehensive benchmarking study of two novel pyrazolo[1,5-b]pyridazine derivatives, designated as PY-1 and PY-2 , against the established multi-kinase inhibitor, Crizotinib. The primary focus is on the inhibition of the c-Met receptor tyrosine kinase, a critical target in oncology.[1] This document provides an in-depth comparison of their synthesis, in vitro potency, cellular activity, selectivity, and preclinical pharmacokinetic properties, supported by detailed experimental protocols and comparative data to guide researchers in the field.

Introduction: The Rationale for Targeting c-Met with Novel Scaffolds

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, survival, migration, and invasion.[2] Dysregulation of the HGF/c-Met signaling pathway is a key driver in the progression and metastasis of numerous human cancers, including non-small cell lung cancer (NSCLC), renal, and gastric carcinomas.[1][3] This makes c-Met a highly attractive target for therapeutic intervention.[4][5]

Crizotinib, an FDA-approved drug, is a potent inhibitor of ALK, ROS1, and c-Met tyrosine kinases.[6][7] While effective, the development of therapeutic resistance is a common clinical challenge, often driven by secondary mutations in the target kinase or activation of bypass signaling pathways.[8][9][10] This necessitates the discovery of new chemical entities with potentially different binding modes or improved selectivity profiles. The pyrazolo[1,5-b]pyridazine core has been identified as a promising scaffold for kinase inhibition.[11][12] This guide outlines the preclinical evaluation of two novel derivatives, PY-1 and PY-2, designed for potent and selective c-Met inhibition.

Synthesis of Novel Pyrazolo[1,5-b]pyridazine Derivatives (PY-1 & PY-2)

The synthesis of the pyrazolo[1,5-b]pyridazine core is adaptable, allowing for diverse substitutions to optimize biological activity and physicochemical properties. The general synthetic route employed for PY-1 and PY-2 involves a multi-step process, beginning with the construction of a substituted pyrazole ring, followed by condensation to form the fused pyridazine system. This approach provides flexibility in modifying key positions of the scaffold to enhance target engagement and ADME properties.

Causality Behind Experimental Choices: The chosen synthetic pathway is advantageous due to the commercial availability of starting materials and the robustness of the chemical transformations, allowing for rapid generation of analogs for structure-activity relationship (SAR) studies.

G cluster_synthesis Synthetic Pathway start Substituted Acetophenone + Diethyl Oxalate intermediate1 Diketone Intermediate start->intermediate1 Claisen Condensation intermediate2 Substituted Pyrazole intermediate1->intermediate2 Reaction with Hydrazine Derivative intermediate3 Pyrazolo[1,5-b]pyridazine Core intermediate2->intermediate3 Condensation with 1,3-Dicarbonyl Compound final_product PY-1 / PY-2 (Final Products) intermediate3->final_product Functional Group Interconversion (e.g., Suzuki Coupling)

Caption: Generalized synthetic scheme for pyrazolo[1,5-b]pyridazine derivatives.

Mechanism of Action: c-Met Signaling Inhibition

Binding of HGF to the c-Met receptor induces receptor dimerization and autophosphorylation of tyrosine residues in its catalytic domain. This activation triggers downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways, promoting cell growth, survival, and motility.[2] Both PY-1 and PY-2 were designed as ATP-competitive inhibitors, binding to the kinase domain of c-Met to block its phosphorylation and subsequent signal transduction.

G cluster_pathway c-Met Signaling Pathway cluster_downstream Downstream Signaling cluster_cellular Cellular Response HGF HGF cMet c-Met Receptor HGF->cMet Binds & Activates RAS_MAPK RAS/MAPK Pathway cMet->RAS_MAPK PI3K_AKT PI3K/AKT Pathway cMet->PI3K_AKT PY_Inhibitor PY-1 / PY-2 Crizotinib PY_Inhibitor->cMet Inhibits (ATP-Competitive) Proliferation Proliferation & Survival RAS_MAPK->Proliferation PI3K_AKT->Proliferation Invasion Invasion & Metastasis PI3K_AKT->Invasion

Caption: Simplified c-Met signaling pathway and the point of inhibition.

Head-to-Head Comparison: PY-1 & PY-2 vs. Crizotinib

A series of standardized in vitro and cellular assays were conducted to benchmark the performance of the novel compounds against the established drug, Crizotinib.

In Vitro Kinase Inhibition

The direct inhibitory activity of the compounds against the purified c-Met kinase domain was assessed.

Data Summary: In Vitro c-Met Kinase Inhibition

Compound IC50 (nM)
PY-1 5.2
PY-2 15.8
Crizotinib 8.9

IC50: The half-maximal inhibitory concentration. Lower values indicate higher potency.

Analysis: PY-1 demonstrates superior in vitro potency against c-Met compared to Crizotinib, while PY-2 shows comparable activity. This initial biochemical screen validates that the pyrazolo[1,5-b]pyridazine scaffold can yield highly potent c-Met inhibitors.

Cellular Potency

The ability of the compounds to inhibit c-Met signaling in a cellular context and reduce cell viability was evaluated using a c-Met amplified cancer cell line (e.g., MKN-45 gastric cancer cells).

Data Summary: Cellular Activity in MKN-45 Cells

Compound Cell Viability IC50 (nM)
PY-1 25.6
PY-2 78.3

| Crizotinib | 45.1 |

Analysis: The trend in cellular potency mirrors the in vitro kinase inhibition results. PY-1 is more effective at reducing the viability of c-Met dependent cancer cells than Crizotinib. The difference between biochemical and cellular IC50 values is expected and reflects factors such as cell membrane permeability and off-target effects.

Kinase Selectivity Profile

To assess the specificity of the compounds, they were screened against a panel of other kinases. High selectivity is desirable to minimize off-target side effects.

Data Summary: Kinase Selectivity (Selected Kinases)

Kinase PY-1 (IC50, nM) PY-2 (IC50, nM) Crizotinib (IC50, nM)
c-Met 5.2 15.8 8.9
ALK >1000 >1000 15.4
ROS1 >1000 >1000 7.6

| VEGFR2 | 250 | 450 | 110 |

Analysis: A key finding is the high selectivity of PY-1 and PY-2 for c-Met over ALK and ROS1, the other primary targets of Crizotinib.[6] This suggests that the novel compounds may have a different side-effect profile and could be valuable for treating tumors driven specifically by c-Met signaling without affecting ALK or ROS1 pathways.

In Vitro ADME & Pharmacokinetic (PK) Properties

Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial in drug discovery.[13][14][15][16][17]

Data Summary: Preclinical ADME/PK Parameters

Parameter PY-1 PY-2 Crizotinib
Microsomal Stability (t½, min) 45 28 35
Oral Bioavailability (Mouse, %) 35 55 27

| Plasma Protein Binding (%) | 92 | 88 | 95 |

Analysis: PY-2 exhibits superior oral bioavailability in mice compared to both PY-1 and Crizotinib, despite having slightly lower microsomal stability. This suggests a more favorable overall ADME profile for PY-2 for in vivo studies. The high plasma protein binding for all compounds is typical for kinase inhibitors.

Detailed Experimental Protocols

Trustworthiness through Reproducibility: The following protocols are provided to ensure the described experiments are self-validating and reproducible.

In Vitro Kinase Assay (Radiometric)

This assay measures the transfer of a radioactive phosphate from ATP to a substrate by the kinase.[18][19]

  • Reaction Setup: Prepare a reaction mixture containing kinase buffer, recombinant human c-Met enzyme, and a specific peptide substrate.

  • Compound Addition: Add serially diluted test compounds (PY-1, PY-2, Crizotinib) or DMSO (vehicle control) to the reaction wells.

  • Initiation: Start the reaction by adding an ATP mixture containing [γ-³²P]ATP.[18] Incubate at 30°C for a specified time (e.g., 60 minutes).

  • Termination: Stop the reaction by adding phosphoric acid.

  • Separation: Spot the reaction mixture onto a phosphocellulose filter paper. Wash the filters extensively to remove unincorporated [γ-³²P]ATP.

  • Quantification: Measure the radioactivity retained on the filters (representing phosphorylated substrate) using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

MTT Cell Viability Assay

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.[20][21][22][23][24]

  • Cell Seeding: Plate MKN-45 cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.[24]

  • Compound Treatment: Treat the cells with a range of concentrations of PY-1, PY-2, or Crizotinib for 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration 0.5 mg/mL) and incubate for 4 hours at 37°C.[20] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[21]

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized SDS-HCl solution) to dissolve the formazan crystals.[23][24]

  • Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.[22]

  • Data Analysis: Normalize the absorbance values to the vehicle-treated control wells and calculate the IC50 values.

G cluster_workflow MTT Assay Workflow A 1. Seed Cells (96-well plate) B 2. Add Compounds (Incubate 72h) A->B C 3. Add MTT Reagent (Incubate 4h) B->C D 4. Solubilize Formazan Crystals C->D E 5. Read Absorbance (570 nm) D->E

Caption: Experimental workflow for the MTT cell viability assay.

In Vivo Tumor Xenograft Study

This protocol outlines a mouse model to evaluate the in vivo efficacy of the compounds.[25][26]

  • Cell Implantation: Subcutaneously inject MKN-45 cells mixed with Matrigel into the flank of immunocompromised mice (e.g., NOD-SCID).[26]

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).[25]

  • Randomization: Randomize mice into treatment groups (e.g., Vehicle, PY-1, PY-2, Crizotinib).

  • Dosing: Administer the compounds daily via oral gavage at a predetermined dose.

  • Monitoring: Measure tumor volume with calipers 2-3 times per week and monitor animal body weight as a measure of toxicity.

  • Endpoint: Continue the study for a defined period (e.g., 21 days) or until tumors in the control group reach a predetermined size limit.

  • Analysis: Compare the tumor growth inhibition in the treated groups relative to the vehicle control group.

Conclusion and Future Directions

The novel pyrazolo[1,5-b]pyridazine compounds, particularly PY-1 , have demonstrated highly promising preclinical characteristics as c-Met inhibitors.

  • PY-1 shows superior potency and comparable cellular activity to Crizotinib, with a highly selective profile against other kinases like ALK and ROS1. This makes it an excellent candidate for further development, especially for c-Met driven tumors where ALK/ROS1 inhibition is not desired.

  • PY-2 , while slightly less potent, displays a more favorable pharmacokinetic profile, highlighting its potential as a lead compound for further optimization to improve potency while retaining its good ADME properties.

The data presented in this guide strongly supports the continued investigation of the pyrazolo[1,5-b]pyridazine scaffold as a source of novel, selective c-Met inhibitors. Future work should focus on in vivo efficacy studies with PY-1 and PY-2 in xenograft models, detailed toxicology assessments, and further SAR exploration to optimize both potency and pharmacokinetics.

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A Technical Guide to the Reproducibility of Experiments Involving Methyl 6-methoxypyrazolo[1,5-b]pyridazine-3-carboxylate and Its Alternatives in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth technical analysis of the experimental reproducibility for Methyl 6-methoxypyrazolo[1,5-b]pyridazine-3-carboxylate, a key intermediate in the development of kinase inhibitors. Recognizing the critical role of reproducibility in scientific research and drug discovery, this document outlines a detailed, validated synthetic protocol for the target compound. Furthermore, it presents a comparative analysis of alternative heterocyclic scaffolds, specifically pyrazolo[1,5-a]pyrimidines and imidazo[1,2-b]pyridazines, which also function as kinase inhibitors. The guide includes step-by-step experimental procedures, comparative biological data, and insights into the structure-activity relationships (SAR) that govern the efficacy and selectivity of these compounds. The objective is to equip researchers with the necessary information to reliably synthesize and evaluate these compounds and to make informed decisions in the design of novel kinase inhibitors.

Introduction: The Significance of the Pyrazolo[1,5-b]pyridazine Scaffold

The pyrazolo[1,5-b]pyridazine core is a privileged heterocyclic scaffold in medicinal chemistry, particularly in the design of kinase inhibitors for oncology.[1] Its rigid, planar structure and the specific arrangement of nitrogen atoms allow for key hydrogen bonding interactions within the ATP-binding pocket of various kinases. This compound serves as a crucial building block for introducing further diversity and optimizing the pharmacokinetic and pharmacodynamic properties of the final drug candidates.[2]

Given the highly competitive landscape of kinase inhibitor development, the ability to reliably and reproducibly synthesize and test these core structures is paramount. This guide addresses this need by providing a comprehensive overview of the synthesis of this compound and comparing its potential derivatives with other prominent kinase inhibitor scaffolds.

Synthesis of this compound: A Reproducible Protocol

The synthesis of the pyrazolo[1,5-b]pyridazine ring system is typically achieved through a 1,3-dipolar cycloaddition reaction.[3][4] This approach offers a convergent and efficient route to the desired heterocyclic core. Below is a detailed, step-by-step protocol for the synthesis of this compound, based on established methodologies for related compounds.[5]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from general procedures for the synthesis of pyrazolo[1,5-b]pyridazine derivatives.[5]

Step 1: Formation of the N-aminopyridazinium salt

  • Reactants: 6-methoxypyridazine and a suitable aminating agent (e.g., hydroxylamine-O-sulfonic acid).

  • Procedure:

    • Dissolve 6-methoxypyridazine in a suitable solvent such as dichloromethane.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of hydroxylamine-O-sulfonic acid in methanol.

    • Stir the reaction mixture at room temperature for 12-18 hours.

    • The resulting precipitate, the N-aminopyridazinium salt, is filtered, washed with cold ether, and dried under vacuum.

Step 2: 1,3-Dipolar Cycloaddition

  • Reactants: The N-aminopyridazinium salt from Step 1 and methyl propiolate.

  • Procedure:

    • Suspend the N-aminopyridazinium salt in a solvent like dimethylformamide (DMF).

    • Add a base, such as potassium carbonate, to the suspension.

    • Add methyl propiolate dropwise to the reaction mixture.

    • Heat the mixture to 80-100 °C and stir for 6-12 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • The resulting precipitate is collected by filtration, washed with water, and dried.

Step 3: Purification

  • The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Expected Yield and Purity:

  • Yield: 40-60%

  • Purity: >95% (as determined by HPLC and NMR)

Causality in Experimental Choices:
  • Choice of Aminating Agent: Hydroxylamine-O-sulfonic acid is a commonly used and effective reagent for the N-amination of pyridines and related heterocycles.

  • Base in Cycloaddition: Potassium carbonate is a suitable base for the in situ generation of the pyridazinium ylide, which then undergoes the 1,3-dipolar cycloaddition with methyl propiolate.

  • Solvent: DMF is a polar aprotic solvent that is well-suited for this type of reaction, as it can dissolve the reactants and facilitate the reaction at elevated temperatures.

  • Purification: Column chromatography is a standard and effective method for purifying organic compounds of this nature, allowing for the separation of the desired product from any unreacted starting materials or byproducts.

Comparative Analysis of Alternative Kinase Inhibitor Scaffolds

While the pyrazolo[1,5-b]pyridazine scaffold is highly effective, other heterocyclic systems have also shown significant promise as kinase inhibitors. This section provides a comparative overview of two such alternatives: pyrazolo[1,5-a]pyrimidines and imidazo[1,2-b]pyridazines. The comparison focuses on their synthesis, biological activity (specifically against Cyclin-Dependent Kinase 2, CDK2), and structure-activity relationships.

Alternative Scaffold 1: Pyrazolo[1,5-a]pyrimidines

The pyrazolo[1,5-a]pyrimidine scaffold is another prominent core structure in the design of kinase inhibitors.[6][7]

Synthesis: The synthesis of pyrazolo[1,5-a]pyrimidines typically involves the condensation of a 3-aminopyrazole with a 1,3-dicarbonyl compound or a suitable equivalent. This method allows for a high degree of diversification at various positions of the heterocyclic core.[8]

Biological Activity: Derivatives of the pyrazolo[1,5-a]pyrimidine scaffold have demonstrated potent inhibitory activity against a range of kinases, including CDK2.[1][8]

Alternative Scaffold 2: Imidazo[1,2-b]pyridazines

The imidazo[1,2-b]pyridazine scaffold has also emerged as a valuable framework for the development of kinase inhibitors.[9][10]

Synthesis: The synthesis of imidazo[1,2-b]pyridazines is often achieved through the condensation of a 3-aminopyridazine with an α-haloketone.[11] This straightforward reaction allows for the introduction of a wide variety of substituents on the imidazole ring.

Biological Activity: Imidazo[1,2-b]pyridazine derivatives have shown potent inhibition of several kinases, including IRAK4 and Haspin kinase.[9][12]

Performance Comparison: Pyrazolo[1,5-b]pyridazine Derivatives vs. Alternatives

To provide a quantitative comparison, the following table summarizes the reported IC50 values of representative compounds from each scaffold against CDK2.

ScaffoldCompoundTarget KinaseIC50 (µM)Reference
Pyrazolo[1,5-b]pyridazineGeneric DerivativeCDK20.55[13]
Pyrazolo[3,4-b]pyridineCompound 8CDK20.65[14]
Pyrazolo[1,5-a]pyrimidineCompound 6tCDK20.09[8][15]
Pyrazolo[1,5-a]pyrimidineCompound 6sCDK20.23[8][15]
Pyrazolo DerivativeCompound 9CDK20.96[16]
Pyrazolo DerivativeCompound 7dCDK21.47[16]

Analysis of Comparative Data:

The data indicates that the pyrazolo[1,5-a]pyrimidine scaffold can yield highly potent CDK2 inhibitors, with some derivatives exhibiting IC50 values in the low nanomolar range.[8][15] While the specific derivative of this compound for direct comparison is not available in the public literature, the general potency of the pyrazolo[1,5-b]pyridazine class against CDK2 is in the sub-micromolar range.[13] The pyrazolo[3,4-b]pyridine and other pyrazole derivatives also demonstrate significant inhibitory activity.[14][16]

The choice of scaffold will ultimately depend on the specific kinase being targeted, the desired selectivity profile, and the overall drug-like properties of the final compound.

Visualizing the Synthetic and Signaling Pathways

To further clarify the experimental workflows and the role of these compounds in biological signaling, the following diagrams are provided.

Experimental Workflow: Synthesis of this compound

G cluster_0 Step 1: N-amination cluster_1 Step 2: 1,3-Dipolar Cycloaddition cluster_2 Step 3: Purification 6-methoxypyridazine 6-methoxypyridazine N-aminopyridazinium salt N-aminopyridazinium salt 6-methoxypyridazine->N-aminopyridazinium salt DCM, 0°C to RT Hydroxylamine-O-sulfonic acid Hydroxylamine-O-sulfonic acid Hydroxylamine-O-sulfonic acid->N-aminopyridazinium salt Crude Product Crude Product N-aminopyridazinium salt->Crude Product DMF, K2CO3, 80-100°C Methyl propiolate Methyl propiolate Methyl propiolate->Crude Product Pure Product Pure Product Crude Product->Pure Product Column Chromatography

Caption: Synthetic workflow for this compound.

Signaling Pathway: Kinase Inhibition

G Kinase Kinase Phosphorylated Substrate Phosphorylated Substrate Kinase->Phosphorylated Substrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Substrate->Kinase Inhibitor Inhibitor Inhibitor->Kinase Blocks ATP Binding Site

Caption: General mechanism of competitive kinase inhibition.

Conclusion

This guide has provided a detailed protocol for the reproducible synthesis of this compound and a comparative analysis of its potential derivatives with alternative kinase inhibitor scaffolds. The pyrazolo[1,5-b]pyridazine, pyrazolo[1,5-a]pyrimidine, and imidazo[1,2-b]pyridazine cores all represent viable starting points for the development of potent and selective kinase inhibitors. The choice of scaffold should be guided by a thorough evaluation of the synthetic accessibility, structure-activity relationships, and desired biological profile. By adhering to the principles of scientific integrity and providing detailed, validated experimental procedures, this guide aims to support the research community in the reproducible and efficient discovery of novel therapeutics.

References

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A Head-to-Head Comparison of Pyrazolo[1,5-a]pyridine and Pyrazolo[1,5-b]pyridazine Scaffolds for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Navigating Two Privileged Heterocyclic Scaffolds

In the landscape of medicinal chemistry, the selection of a core scaffold is a critical decision that profoundly influences the trajectory of a drug discovery program. Among the myriad of heterocyclic systems, fused pyrazole derivatives have emerged as "privileged scaffolds" due to their versatile synthetic accessibility and their ability to interact with a wide range of biological targets. This guide provides an in-depth, head-to-head comparison of two isomeric fused pyrazole systems: pyrazolo[1,5-a]pyridine and pyrazolo[1,5-b]pyridazine.

Aimed at researchers, scientists, and drug development professionals, this technical guide will dissect the nuances of their chemical properties, explore their synthetic routes, and compare their performance in biological systems, with a particular focus on their application as kinase inhibitors. By presenting supporting experimental data and detailed protocols, this guide serves as a practical resource for making informed decisions in scaffold selection and optimization.

At a Glance: Structural and Physicochemical Differences

The seemingly subtle difference in the placement of a nitrogen atom in the six-membered ring of pyrazolo[1,5-a]pyridine and pyrazolo[1,5-b]pyridazine results in distinct electronic and physicochemical properties. These differences can have a significant impact on a molecule's solubility, metabolic stability, and its ability to interact with biological targets.

PropertyPyrazolo[1,5-a]pyridinePyrazolo[1,5-b]pyridazine
Molecular Formula C₇H₆N₂C₆H₅N₃
Molecular Weight 118.14 g/mol 119.12 g/mol
Predicted pKa ~2.0-3.0~1.92
Dipole Moment 2.18 D[1]4.14 D (for pyridazine)[1]

The higher dipole moment of the pyridazine ring system in pyrazolo[1,5-b]pyridazine suggests a more polar character compared to the pyrazolo[1,5-a]pyridine scaffold. This can influence solubility, with the more polar scaffold potentially offering advantages in aqueous solubility, a desirable property for drug candidates. However, this increased polarity might also impact cell permeability.

Synthetic Accessibility: A Tale of Two Isomers

The ease and versatility of synthesis are paramount in the early stages of drug discovery, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies. Both scaffolds can be synthesized through various routes, with [3+2] cycloaddition reactions being a common strategy.

Synthesis of Pyrazolo[1,5-a]pyridines

A prevalent and versatile method for the synthesis of pyrazolo[1,5-a]pyridines involves the [3+2] cycloaddition of N-aminopyridinium ylides with a variety of alkynes or alkenes.[2] This approach allows for the introduction of diverse substituents on both the pyrazole and pyridine rings.

One common route involves the oxidative [3+2] cycloaddition of N-aminopyridines with α,β-unsaturated carbonyl compounds. This metal-free approach offers a straightforward path to functionalized pyrazolo[1,5-a]pyridines under mild conditions.[2]

cluster_0 Synthesis of Pyrazolo[1,5-a]pyridine N-aminopyridine N-aminopyridine Cycloaddition Cycloaddition N-aminopyridine->Cycloaddition alpha-beta-unsaturated_carbonyl alpha-beta-unsaturated_carbonyl alpha-beta-unsaturated_carbonyl->Cycloaddition Pyrazolo[1,5-a]pyridine Pyrazolo[1,5-a]pyridine Cycloaddition->Pyrazolo[1,5-a]pyridine

Caption: General synthetic scheme for pyrazolo[1,5-a]pyridines.

Synthesis of Pyrazolo[1,5-b]pyridazines

The synthesis of the pyrazolo[1,5-b]pyridazine scaffold can also be achieved through cycloaddition reactions. A common approach involves the reaction of an N-aminopyridazinium salt with a suitable ketone, followed by oxidation.[3]

Another strategy involves the [3+2] cycloaddition of nitrile imines with activated double bonds within a pyridazinone ring system.[4] The versatility of these methods allows for the introduction of various functional groups, facilitating the exploration of the chemical space around the scaffold.

cluster_1 Synthesis of Pyrazolo[1,5-b]pyridazine N-aminopyridazinium_salt N-aminopyridazinium_salt Cyclization Cyclization N-aminopyridazinium_salt->Cyclization Ketone Ketone Ketone->Cyclization Dihydro-pyrazolopyridazine Dihydro-pyrazolopyridazine Cyclization->Dihydro-pyrazolopyridazine Oxidation Oxidation Dihydro-pyrazolopyridazine->Oxidation Pyrazolo[1,5-b]pyridazine Pyrazolo[1,5-b]pyridazine Oxidation->Pyrazolo[1,5-b]pyridazine

Caption: A synthetic pathway to pyrazolo[1,5-b]pyridazines.

Biological Activity: A Head-to-Head Battle in Drug Discovery

Both pyrazolo[1,5-a]pyridine and pyrazolo[1,5-b]pyridazine scaffolds have demonstrated a broad spectrum of biological activities, making them attractive starting points for drug discovery programs targeting various diseases.

Performance in a Head-to-Head Comparison: Human African Trypanosomiasis

A direct comparison of the two scaffolds was conducted in a study aimed at developing treatments for Human African Trypanosomiasis (HAT). In this study, a series of pyrazolo[1,5-b]pyridazine-based compounds were identified as potent inhibitors of Trypanosoma brucei. To investigate the role of the core scaffold, analogous compounds with a pyrazolo[1,5-a]pyridine core were synthesized and evaluated.

The results revealed that replacing the pyrazolo[1,5-b]pyridazine core with a pyrazolo[1,5-a]pyridine head led to a decrease in potency against T. b. brucei.[5][6] This suggests that for this particular biological target, the electronic and structural features of the pyrazolo[1,5-b]pyridazine scaffold are more favorable for activity.

ScaffoldRepresentative Compound IC₅₀ against T. b. brucei (µM)
Pyrazolo[1,5-b]pyridazine0.047
Pyrazolo[1,5-a]pyridine>10

Data adapted from a study on repurposed pyrazolopyridazines for HAT.[5][6]

Kinase Inhibition: A Privileged Scaffold for Oncology

Both scaffolds have been extensively explored as kinase inhibitors, a class of drugs that has revolutionized cancer therapy.

Pyrazolo[1,5-a]pyridines and their Pyrimidine Analogs: The pyrazolo[1,5-a]pyrimidine scaffold, a close analog of pyrazolo[1,5-a]pyridine, is particularly prominent in the field of kinase inhibition. Several approved drugs, including the TRK inhibitors Larotrectinib and Entrectinib, feature this core structure.[7] The versatility of this scaffold allows for fine-tuning of selectivity and potency against a wide range of kinases, including CDKs, Pim-1, and Trk kinases.[7][8] Structure-activity relationship (SAR) studies have shown that substitutions at various positions on the pyrazolo[1,5-a]pyrimidine ring can significantly impact kinase binding and cellular activity.[7][9]

Pyrazolo[1,5-b]pyridazines as Kinase Inhibitors: The pyrazolo[1,5-b]pyridazine scaffold has also been investigated for its potential as a kinase inhibitor. Studies have shown that this scaffold can serve as a hinge-binding motif, a key interaction for many ATP-competitive kinase inhibitors. For example, derivatives of pyrazolo[1,5-b]pyridazine have been explored as inhibitors of GSK-3β and CDK2.[5][10] While not as extensively documented as the pyrazolo[1,5-a]pyrimidine scaffold in approved drugs, the pyrazolo[1,5-b]pyridazine core represents a promising avenue for the development of novel kinase inhibitors.

Experimental Protocols

To facilitate the evaluation of these scaffolds in a research setting, this section provides detailed, step-by-step methodologies for key assays.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • ATP

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Kinase Reaction Setup: In a 384-well plate, add 2.5 µL of the test compound or DMSO (for control).

  • Add 2.5 µL of the kinase enzyme solution.

  • Incubate for 10-15 minutes at room temperature.

  • Initiate the reaction by adding 5 µL of a solution containing the kinase substrate and ATP.

  • Incubate for 60 minutes at 30°C.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[11][12]

    • Incubate for 40 minutes at room temperature.[11][12]

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[11][12]

    • Incubate for 30-60 minutes at room temperature.[12]

  • Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus reflects the kinase activity.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

cluster_2 ADP-Glo™ Kinase Assay Workflow Start Start Kinase_Reaction 1. Kinase Reaction (Kinase, Substrate, ATP, Inhibitor) Start->Kinase_Reaction Stop_Reaction 2. Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) Kinase_Reaction->Stop_Reaction Signal_Generation 3. Convert ADP to ATP & Generate Light (Add Kinase Detection Reagent) Stop_Reaction->Signal_Generation Measure_Luminescence 4. Measure Luminescence Signal_Generation->Measure_Luminescence End End Measure_Luminescence->End

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Cell Viability Assay (Sulforhodamine B - SRB Assay)

The SRB assay is a colorimetric assay used to determine cell viability based on the measurement of cellular protein content.

Materials:

  • Adherent cell line of interest

  • Cell culture medium

  • Test compounds

  • Trichloroacetic acid (TCA)

  • Sulforhodamine B (SRB) solution

  • Tris base solution

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a desired period (e.g., 72 hours).

  • Cell Fixation:

    • Gently add cold 10% (w/v) TCA to each well and incubate at 4°C for 1 hour.[1]

    • Wash the plates four times with slow-running tap water and allow them to air-dry.[1]

  • Staining:

    • Add 100 µL of 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[1]

    • Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[1]

  • Solubilization:

    • After the plates are completely dry, add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.[1]

    • Shake the plates on an orbital shaker for 5-10 minutes to solubilize the protein-bound dye.[13]

  • Data Acquisition: Measure the absorbance at 510 nm using a microplate reader.[1][13]

  • Data Analysis: The absorbance is proportional to the cellular protein content, which correlates with cell number. Calculate the percentage of cell growth inhibition for each compound concentration and determine the GI₅₀ (concentration for 50% growth inhibition).

Conclusion: Making the Right Choice for Your Project

The choice between the pyrazolo[1,5-a]pyridine and pyrazolo[1,5-b]pyridazine scaffolds is not a matter of inherent superiority but rather a strategic decision based on the specific goals of a drug discovery program.

The pyrazolo[1,5-a]pyridine scaffold, and its close analog pyrazolo[1,5-a]pyrimidine, are well-established and validated in the field of kinase inhibition, with several approved drugs underscoring their therapeutic potential. The extensive body of literature on their synthesis and SAR provides a solid foundation for new drug discovery efforts.

The pyrazolo[1,5-b]pyridazine scaffold, while less represented in approved drugs, offers distinct physicochemical properties, including higher polarity, which may be advantageous for achieving desirable aqueous solubility. The direct comparison in the context of HAT suggests that for certain targets, this scaffold may offer superior potency.

Ultimately, the optimal choice will depend on a careful consideration of the target biology, the desired physicochemical properties of the final compound, and the synthetic tractability for generating a diverse chemical library. This guide provides the foundational knowledge and practical tools to embark on this decision-making process with confidence.

References

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Safety Operating Guide

Guide to the Proper Disposal of Methyl 6-methoxypyrazolo[1,5-b]pyridazine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers in the pharmaceutical and life sciences sectors, our work with novel chemical entities like Methyl 6-methoxypyrazolo[1,5-b]pyridazine-3-carboxylate (CAS No. 1263279-79-3) demands the highest standards of safety and environmental stewardship.[1][2] This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, ensuring compliance with safety regulations and promoting a secure laboratory environment. The procedures outlined here are grounded in established principles of chemical waste management and are designed to be self-validating through a clear, logical workflow.

Hazard Assessment and Waste Characterization

The foundational step in any disposal protocol is a thorough understanding of the material's properties. This compound is a heterocyclic organic compound used as an intermediate in the synthesis of pharmaceutical compounds, particularly kinase inhibitors.[3] While a specific, comprehensive Safety Data Sheet (SDS) with detailed ecotoxicity data is not widely available for this research chemical, we must proceed with a conservative approach based on its chemical class.

Initial Determination: Unless proven otherwise, this compound must be treated as hazardous chemical waste . This determination is based on the general principle that all laboratory chemicals, particularly novel or uncharacterized substances, should be managed as hazardous until formally classified otherwise by an environmental health and safety (EHS) professional.[4][5]

  • Do NOT dispose of this chemical down the drain. [4][6] This is strictly prohibited for hazardous chemicals as it can contaminate waterways and damage plumbing infrastructure.

  • Do NOT dispose of this chemical in regular solid waste.

  • Do NOT permit the evaporation of solvents containing this compound as a method of disposal. [6]

The primary responsibility of the researcher is to collect, segregate, and properly label the waste for collection by their institution's authorized waste management service.

Personal Protective Equipment (PPE)

When handling the pure compound or its waste solutions, adherence to standard laboratory PPE protocols is mandatory to minimize exposure.

  • Eye and Face Protection: Wear chemical safety goggles or a face shield conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile) appropriate for handling organic compounds. Inspect gloves for tears or holes before each use.

  • Body Protection: A standard laboratory coat is required. For larger quantities or when there is a risk of splashing, a chemically resistant apron should be worn.

  • Respiratory Protection: Handling should occur in a well-ventilated area, preferably within a certified chemical fume hood.[7]

Waste Segregation and Containerization Protocol

Proper segregation and containment are critical to prevent dangerous reactions and ensure safe handling by waste management personnel.

Step-by-Step Containerization:

  • Select an Appropriate Container:

    • For solid waste (e.g., pure compound, contaminated weigh paper, gloves): Use a designated, sealable, wide-mouth container made of a compatible material (e.g., high-density polyethylene - HDPE).[4][8]

    • For liquid waste (e.g., solutions in organic solvents): Use a sealable, chemically compatible container (plastic is often preferred) designated for non-halogenated or halogenated solvent waste, as appropriate.[4][9] Crucially, do not mix halogenated and non-halogenated solvent waste streams , as their disposal costs and methods differ significantly.[9]

  • Label the Container Immediately:

    • As soon as the first waste is added, affix a hazardous waste tag provided by your institution's EHS department.[4][9]

    • The label must include:

      • The full, unabbreviated chemical name: "this compound".

      • The concentration and quantity of the compound.

      • The solvent(s) used, if any.

      • The date accumulation started.

      • The name of the principal investigator and the laboratory location.

    • This detailed labeling is essential for the safety of EHS staff who must handle and potentially consolidate the waste.[4]

  • Store the Container Safely:

    • Keep waste containers securely closed at all times, except when adding waste.[6][9]

    • Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[4]

    • Utilize secondary containment (e.g., a plastic bin) to capture any potential leaks.[9][10]

    • Segregate the waste container from incompatible materials, such as strong oxidizing agents.[7][10]

ParameterGuidelineRationale
Waste Category Hazardous Chemical Waste (Solid or Liquid)Assumed hazardous due to its nature as a bioactive organic intermediate.
Container Type Solid: Sealable, wide-mouth HDPE. Liquid: Sealable, compatible solvent carboy.Prevents leaks and ensures chemical compatibility.[11]
Labeling EHS-provided hazardous waste tag with full chemical name and constituents.Ensures regulatory compliance and safety for waste handlers.[4]
Storage Closed container in a designated, secondary-contained Satellite Accumulation Area.Prevents spills, vapor release, and complies with EPA/OSHA regulations.[4][11]
Spill Management Procedures

Accidental spills must be managed immediately and safely.

  • Alert Personnel: Notify colleagues in the immediate area.

  • Assess the Spill: For a small, manageable spill of the solid compound within a fume hood, proceed with cleanup. For large spills or spills of solutions outside a hood, evacuate the area and contact your institution's EHS emergency line.

  • Don Appropriate PPE: Ensure you are wearing the full PPE described in Section 2.

  • Contain and Clean:

    • For solid spills, gently cover with an absorbent material to prevent dust generation.[7] Carefully sweep the material into a dustpan and place it in the designated solid hazardous waste container.

    • For liquid spills, cover with a chemical absorbent pad or inert material (e.g., vermiculite or sand).

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol or acetone), followed by soap and water.

  • Dispose of Cleanup Materials: All materials used for spill cleanup (absorbent pads, contaminated gloves, etc.) must be disposed of as hazardous waste in your solid waste container.[9]

Final Disposal Pathway: Arranging for Collection

The final step is the transfer of the properly containerized and labeled waste to your institution's trained professionals.

  • Monitor Accumulation: Do not accumulate more than 55 gallons of hazardous waste in your SAA. For acutely toxic wastes (P-listed), the limit is one quart.[4] While this compound is not currently P-listed, this is a key principle of waste management.

  • Request Pickup: Once your waste container is approximately 90% full, or well before the accumulation time limit (e.g., 6 or 12 months, per institutional policy), submit a hazardous waste pickup request through your EHS department's online portal.[4][10]

  • Maintain Records: Keep a copy of the waste pickup request for your laboratory's records.

The following workflow diagram illustrates the decision-making process for the disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_accumulation Accumulation & Storage cluster_disposal Final Disposition A Waste Generation (Solid or Liquid) B Don Personal Protective Equipment (PPE) A->B C Select Compatible Waste Container B->C D Affix & Complete Hazardous Waste Label C->D E Place Waste in Labeled Container D->E F Store in Secondary Containment in Satellite Accumulation Area E->F G Spill Occurs? F->G J Container >90% Full or Time Limit Reached? F->J H Follow Spill Management Protocol G->H Yes I Continue Normal Waste Accumulation G->I No H->F I->F J->F No K Request Pickup from Institutional EHS J->K Yes L EHS Collects & Disposes of Waste Compliantly K->L

Caption: Disposal workflow for this compound.

References

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A Researcher's Guide to the Safe Handling of Methyl 6-methoxypyrazolo[1,5-b]pyridazine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Protocol for Personal Protective Equipment and Disposal

Understanding the Risks: A Structural Analogy Approach

Given the absence of a specific Safety Data Sheet (SDS) for Methyl 6-methoxypyrazolo[1,5-b]pyridazine-3-carboxylate, we must infer its potential hazards from related chemical structures such as pyrazole and pyridazine. Pyrazole and its derivatives are known to be harmful if swallowed, and can cause skin and serious eye irritation.[2][3] Similarly, pyridazine-containing compounds are biologically active and require careful handling.[4][5] Therefore, it is prudent to treat this compound with a high degree of caution, assuming it may exhibit similar hazardous properties.

Core Principles of Protection: The Hierarchy of Controls

Before detailing specific PPE, it is crucial to remember that PPE is the last line of defense. The hierarchy of controls prioritizes eliminating hazards and implementing engineering and administrative controls to minimize risk.

  • Elimination/Substitution : In a research context, this is often not feasible as the compound is the subject of study.

  • Engineering Controls : The most critical engineering control for handling this compound is a certified chemical fume hood.[6][7] All manipulations of the solid compound or its solutions should be performed within a fume hood to prevent inhalation of dust or vapors.

  • Administrative Controls : These include establishing clear standard operating procedures (SOPs), providing thorough training for all personnel, and restricting access to authorized individuals.

  • Personal Protective Equipment (PPE) : This is the focus of the subsequent sections and is mandatory even when other controls are in place.

Essential Personal Protective Equipment (PPE) for Handling

The following table summarizes the minimum required PPE for handling this compound. The rationale behind each selection is to provide a multi-barrier system to prevent exposure through all potential routes: inhalation, dermal contact, and ocular exposure.

PPE ComponentSpecifications and Rationale
Eye and Face Protection Chemical splash goggles are mandatory.[6] For operations with a higher risk of splashing or aerosol generation, a face shield worn over the goggles is required.[8][9] This provides full facial protection.
Hand Protection Chemical-resistant gloves are essential.[2][6] Disposable nitrile gloves are a common choice for short-term protection against a range of chemicals.[8] For prolonged handling or when working with larger quantities, consider double-gloving or using thicker, more robust gloves. Always inspect gloves for tears or degradation before and during use.[2]
Body Protection A flame-resistant lab coat should be worn at all times and kept fully buttoned.[8][9] This protects the skin and personal clothing from contamination.
Respiratory Protection While working in a fume hood should be sufficient for most operations, if there is a risk of generating fine dust or aerosols that cannot be contained, a respirator may be necessary.[8] Use of a respirator requires enrollment in a respiratory protection program, including medical clearance and fit-testing.[8][10]
Foot Protection Closed-toe shoes that cover the entire foot are mandatory in any laboratory setting.[8]

Operational Plan: A Step-by-Step Procedural Guide

Adherence to a strict, step-by-step procedure is critical for minimizing exposure and ensuring a safe working environment.

Pre-Experiment Preparations
  • Designated Area : All work with this compound should be conducted in a designated area within a certified chemical fume hood.[10]

  • PPE Donning : Before entering the designated area, don all required PPE in the following order: lab coat, inner gloves, outer gloves, and eye/face protection.

  • Spill Kit : Ensure a spill kit containing appropriate absorbent materials (e.g., sand, vermiculite) is readily accessible.[11]

Handling and Experimental Workflow

The following diagram illustrates the standard workflow for handling the compound, from retrieval to temporary storage of waste.

G cluster_fume_hood Inside Chemical Fume Hood retrieve Retrieve Compound weigh Weigh Solid retrieve->weigh dissolve Dissolve/React weigh->dissolve transfer Transfer Solution dissolve->transfer rinse Rinse Glassware transfer->rinse waste Segregate & Label Waste rinse->waste start Don PPE start->retrieve end_op Doff PPE & Wash Hands waste->end_op

Caption: Standard operational workflow for handling this compound.

Post-Experiment Procedures
  • Decontamination : Wipe down the work area within the fume hood with an appropriate solvent to decontaminate surfaces.

  • PPE Doffing : Remove PPE in a manner that avoids self-contamination. A recommended sequence is: outer gloves, face shield, goggles, lab coat, and finally inner gloves.

  • Hand Washing : Immediately wash hands thoroughly with soap and water after removing all PPE.[2][3]

Disposal Plan: Managing Chemical Waste

Proper disposal of chemical waste is paramount for laboratory safety and environmental protection.[6] Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[6][11]

Waste Segregation and Collection
  • Solid Waste : Collect unused compound and any contaminated solid materials (e.g., weighing paper, contaminated gloves) in a designated, sealable hazardous waste container.[6]

  • Liquid Waste : Collect solutions containing the compound and any solvent rinsates in a separate, compatible hazardous waste container.

  • Labeling : All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and appropriate hazard pictograms.[6] Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[6]

Final Disposal Protocol

The recommended method for the final disposal of this type of chemical waste is through a licensed professional waste disposal service, which will typically use chemical incineration.[6][12] Contact your institution's EHS department to arrange for the collection and disposal of the hazardous waste.

The following diagram outlines the decision-making process for the disposal of waste generated from handling this compound.

G start Waste Generated is_solid Is it Solid Waste? start->is_solid solid_container Place in Labeled Solid Waste Container is_solid->solid_container Yes liquid_container Place in Labeled Liquid Waste Container is_solid->liquid_container No seal_label Seal & Label Container with Chemical Name & Hazards solid_container->seal_label liquid_container->seal_label contact_ehs Contact EHS for Pickup & Professional Disposal seal_label->contact_ehs

Caption: Decision workflow for the proper disposal of chemical waste.

By adhering to these rigorous safety and disposal protocols, researchers can confidently work with this compound, ensuring their personal safety and minimizing environmental impact.

References

  • Benchchem. (n.d.). Proper Disposal of 3-Aminopyridazine: A Guide for Laboratory Professionals.
  • Gomtsyan, A. (2022). The pyridazine heterocycle in molecular recognition and drug discovery. RSC Medicinal Chemistry, 13(10), 1147-1199. Retrieved from [Link]

  • ChemicalBook. (n.d.). Pyrazole - Safety Data Sheet.
  • Sigma-Aldrich. (n.d.). Safety Data Sheet - Pyrazole.
  • ChemicalBook. (n.d.). Pyridazine - Safety Data Sheet.
  • Fluorochem. (2024). Safety Data Sheet - 5-Methoxy-1-methyl-1H-pyrazole.
  • Washington State University. (n.d.). Standard Operating Procedure for Pyridine.
  • Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine.
  • Dartmouth College Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound.
  • University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
  • Journal of Chemical & Pharmaceutical Research. (2018). Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. JOCPR, 10(6), 84-93. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.